Iron(II) fluoride tetrahydrate
Description
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Properties
IUPAC Name |
difluoroiron;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUQQQYUHMEQEX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.F[Fe]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2FeH8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13940-89-1 | |
| Record name | Iron(II) fluoride tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Iron(II) Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various scientific and industrial fields. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and characterization, and discusses its current applications. Safety and handling information is also included to ensure its proper use in a laboratory setting. All quantitative data is presented in clear, tabular formats for ease of reference.
Introduction
Iron(II) fluoride, in its tetrahydrated form, is an inorganic compound with the chemical formula FeF₂·4H₂O.[1][2][3][4] While the anhydrous form has garnered attention for applications in materials science, particularly in battery technology, the hydrated form serves as a crucial precursor and is of interest for various synthetic applications.[1][5] Fluoride-containing compounds, in general, play a significant role in diverse areas ranging from oil refining and organic synthesis to the manufacturing of pharmaceuticals.[2] This guide aims to be a comprehensive resource for professionals requiring detailed technical information on Iron(II) fluoride tetrahydrate.
Properties of this compound
This compound is a white or colorless crystalline solid.[2][6] It is slightly soluble in water and insoluble in organic solvents such as ethanol (B145695) and ether.[1] The compound dissolves in dilute hydrofluoric acid.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13940-89-1 | [1][3] |
| Molecular Formula | FeF₂·4H₂O | [1][2][3][4] |
| Molecular Weight | 165.90 g/mol | [1][3][4] |
| Appearance | White to colorless hexagonal crystals | [2][6] |
| Density | 2.20 g/cm³ | [1] |
| Melting Point | 100 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water; Insoluble in ethanol, ether | [1] |
Crystal Structure
This compound can exist in two polymorphic forms: rhombohedral and hexagonal.[1] The crystal structure is characterized by the presence of four water molecules for each iron(II) fluoride unit, which are integral to its crystalline lattice.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved by the reaction of metallic iron with hydrofluoric acid.[1]
Materials:
-
Iron filings or powder (high purity)
-
Hydrofluoric acid (HF), 40% aqueous solution
-
Ethanol (95%)
-
Distilled water
-
Beakers and flasks (Teflon or other HF-resistant polymer)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
In a fume hood, carefully add a stoichiometric excess of iron filings to a Teflon beaker.
-
Slowly add a warm 40% aqueous solution of hydrofluoric acid to the beaker while stirring continuously with a magnetic stirrer. The reaction is exothermic.
-
Continue stirring the mixture until the evolution of hydrogen gas ceases, indicating the complete reaction of the iron. The solution will appear pale green.
-
Once the reaction is complete, remove the magnetic stirrer and filter the warm solution to remove any unreacted iron and other solid impurities.
-
To the filtrate, slowly add an equal volume of 95% ethanol while stirring. This will cause the precipitation of this compound crystals.
-
Allow the mixture to stand for a period to ensure complete precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethanol.
-
Dry the crystals in a low-temperature oven (below 50°C) or in a desiccator to obtain the final product.
Purification by Recrystallization
For higher purity, the synthesized this compound can be recrystallized.
Materials:
-
Crude this compound
-
Dilute hydrofluoric acid
-
Ethanol
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm, dilute hydrofluoric acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of purer crystals.
-
Further cooling in an ice bath can enhance the yield.
-
Collect the recrystallized product by filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis protocol.
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of water of hydration and the Fe-F bond. The sample is typically prepared as a KBr pellet.
-
X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.
-
Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating.
Applications
Iron(II) fluoride and its hydrated form have several applications in research and industry.
-
Catalysis: It is used as a catalyst in some organic reactions.[1]
-
Battery Research: Anhydrous Iron(II) fluoride is investigated as a high-energy-density cathode material for lithium-ion and fluoride-ion batteries.[1] The tetrahydrate can serve as a precursor in the synthesis of the anhydrous form.
-
Pharmaceutical and Chemical Synthesis: As a source of fluoride ions, it can be used in the synthesis of other fluorine-containing compounds.[2]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary
A summary of the GHS hazard statements for this compound is provided in Table 2.
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [1][4] |
| H312 | Harmful in contact with skin | [1][4] |
| H314 | Causes severe skin burns and eye damage | [1][4] |
| H332 | Harmful if inhaled | [1][4] |
Recommended Handling Procedures
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemicals.
References
A Technical Guide to Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various fields including materials science, catalysis, and potentially in applications relevant to drug development due to its fluoride content. This document details its chemical and physical properties, synthesis and characterization protocols, and mechanisms of action where applicable.
Core Properties and Formula
Iron(II) fluoride, or ferrous fluoride, is an inorganic compound that commonly exists in its tetrahydrate form, FeF₂·4H₂O.[1][2] It is a white or colorless crystalline solid.[2] The anhydrous form, FeF₂, is also a white crystalline solid.[1]
Molecular Formula and Weight
The fundamental chemical identity of iron(II) fluoride tetrahydrate is defined by its molecular formula and weight.
| Identifier | Value |
| Chemical Formula | FeF₂·4H₂O[2][3] |
| Molecular Weight | 165.90 g/mol [1][4][5] |
| IUPAC Name | difluoroiron;tetrahydrate[1][5] |
| Synonyms | Ferrous fluoride tetrahydrate, Iron difluoride tetrahydrate[2] |
| CAS Number | 13940-89-1[1][5] |
Physicochemical Properties
The physical and chemical characteristics of both the tetrahydrate and anhydrous forms are crucial for their handling, storage, and application.
| Property | FeF₂·4H₂O (Tetrahydrate) | FeF₂ (Anhydrous) |
| Appearance | Colorless transparent crystals[1] | White crystalline solid[1] |
| Density | 2.20 g/cm³[1] | 4.09 g/cm³[1] |
| Melting Point | 100 °C[1] | 970 °C[1] |
| Boiling Point | N/A | 1,100 °C[1] |
| Solubility | Soluble in water[2] | Slightly soluble in water, dissolves in HF[1] |
| Solubility Product (Ksp) | N/A | 2.36 × 10⁻⁶[1] |
| Solubility in Organics | Insoluble in ethanol (B145695), ether[1] | Insoluble in organic solvents[1] |
| Magnetic Susceptibility (χ) | N/A | +9500.0·10⁻⁶ cm³/mol[1] |
Crystal Structure
The anhydrous form, FeF₂, adopts the rutile (TiO₂) crystal structure, which is tetragonal.[1][6] In this structure, the iron (Fe²⁺) cations are octahedrally coordinated, and the fluoride (F⁻) anions have a trigonal planar geometry.[1] The tetrahydrate form can exist in two polymorphs: rhombohedral and hexagonal.[1]
| Parameter | FeF₂ (Anhydrous, Tetragonal) |
| Space Group | P4₂/mnm (No. 136)[1][6] |
| Lattice Constants | a = 4.65 Å, c = 3.34 Å[6] |
| Fe-F Bond Lengths | Two at 1.98 Å and four at 2.12 Å[6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of FeF₂·4H₂O and its derivatives.
Synthesis of FeF₂·4H₂O
Method 1: Precipitation from Aqueous Solution
This is a common laboratory-scale synthesis for the tetrahydrate form.
-
Dissolution: Carefully dissolve elemental iron powder or iron(II) chloride in warm 40% hydrofluoric acid (HF) in a fume hood, using appropriate personal protective equipment. The reaction should be carried out in a plastic or Teflon beaker.
-
Stirring: Stir the solution gently until the iron has completely reacted, resulting in a pale green solution.[1]
-
Precipitation: Add ethanol to the solution to induce the precipitation of FeF₂·4H₂O crystals.[1]
-
Isolation: Collect the white to pale green precipitate by vacuum filtration using a Buchner funnel with a polyethylene (B3416737) fritted disc.
-
Washing: Wash the collected crystals with cold ethanol to remove any unreacted starting materials and excess acid.
-
Drying: Dry the product in a vacuum desiccator at room temperature.
Method 2: Hydrothermal/Solvothermal Synthesis of FeF₂ Nanomaterials
This method is often used to produce nanostructured FeF₂ for applications like batteries.
-
Precursor Preparation: Prepare a precursor solution. For example, dissolve FeF₃·3H₂O in a solvent like 1-propanol.[7] Other precursors like iron(II) chloride (FeCl₂) can also be used.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heating: Heat the sealed autoclave to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours).[7][8]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Collect the resulting precipitate by centrifugation or filtration.
-
Washing: Wash the product multiple times with ethanol and deionized water to remove any residual reactants or byproducts.
-
Drying: Dry the final FeF₂ nanomaterial in a vacuum oven at a moderate temperature (e.g., 80 °C) for several hours.[7]
Characterization Protocols
1. X-ray Diffraction (XRD)
-
Purpose: To identify the crystalline phase and determine the crystal structure of the synthesized material.
-
Procedure:
-
Grind a small amount of the dried sample into a fine powder.
-
Mount the powder on a sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu-Kα radiation.[7]
-
Compare the resulting diffraction pattern with standard patterns from databases (e.g., JCPDS) to confirm the formation of FeF₂ or its hydrate.
-
2. Scanning Electron Microscopy (SEM)
-
Purpose: To observe the morphology, particle size, and surface features of the material.
-
Procedure:
-
Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging, if necessary.
-
Introduce the stub into the SEM chamber.
-
Acquire images at various magnifications by scanning the sample with a focused electron beam.
-
3. Electrochemical Characterization (for Battery Applications)
-
Purpose: To evaluate the performance of FeF₂ as a cathode material in a lithium-ion battery.
-
Procedure:
-
Electrode Preparation: Mix the synthesized FeF₂ powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared FeF₂ cathode, a lithium metal anode, a separator, and an appropriate electrolyte.
-
Cyclic Voltammetry (CV): Cycle the cell potential within a specific voltage range (e.g., 1.5-4.0 V vs. Li⁺/Li) at a set scan rate (e.g., 0.1-0.2 mV/s) to identify the redox reactions.[9] The reduction peak around 1.5 V corresponds to the conversion of FeF₂ to Fe metal.[9]
-
Galvanostatic Charge-Discharge: Charge and discharge the cell at a constant current density (e.g., 50-200 mA/g) to measure its specific capacity, cycling stability, and voltage profiles.[9]
-
Key Applications and Mechanisms
FeF₂ is primarily investigated for its use as a high-energy-density cathode material in lithium-ion batteries and as a catalyst.[1] Its potential antimicrobial properties are attributed to the fluoride ion.
Lithium-Ion Battery Cathode
Unlike traditional intercalation cathodes, FeF₂ operates via a conversion reaction, which offers a higher theoretical energy density.[1] The overall reaction is:
FeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF
This process involves significant structural and morphological changes during charging and discharging.[1]
Antimicrobial Action of Fluoride
The potential antimicrobial activity of FeF₂·4H₂O is due to the release of fluoride ions.[2] Fluoride's antibacterial effects are multifaceted and are particularly potent in acidic environments, such as those found in dental plaque.[10] The primary mechanisms include:
-
Enzyme Inhibition: Fluoride can directly inhibit key metabolic enzymes, such as the glycolytic enzyme enolase, in a quasi-irreversible manner.[10][11] It can also form metal-fluoride complexes (e.g., with aluminum) that inhibit proton-translocating F-ATPases.[10][12]
-
Proton Motive Force Disruption: As a weak acid (in the form of HF), fluoride can diffuse across the bacterial membrane, carrying protons into the cytoplasm. This disrupts the proton gradient, leading to cytoplasmic acidification and inhibiting acid-sensitive metabolic processes.[10]
Synthesis and Characterization Workflow
A typical workflow for researchers working with FeF₂ involves synthesis followed by a series of characterization steps to confirm the material's identity, purity, and properties.
Safety and Handling
This compound is a hazardous substance and must be handled with care.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[5]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it can oxidize in moist air.[1]
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Antimicrobial actions of fluoride for oral bacteria. | Semantic Scholar [semanticscholar.org]
Unraveling the Crystal Structure of Ferrous Fluoride Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ferrous fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents logical workflows for these processes.
Introduction
Ferrous fluoride tetrahydrate, FeF₂·4H₂O, is an inorganic compound that crystallizes in at least two forms, a rhombohedral (form A) and a hexagonal (form B) polymorph.[1][2] The structural analysis of the disordered form reveals a trigonal crystal system.[1][2] The core of the structure is defined by discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A key feature of this crystal structure is the disordered arrangement of the water molecules and fluoride ions, which are statistically distributed over twelve possible sites.[1][2] This guide focuses on the crystallographic details of this disordered structure.
Crystallographic Data
The crystallographic parameters for the disordered form of ferrous fluoride tetrahydrate have been determined by X-ray diffraction. The data is presented in the tables below for both the hexagonal and rhombohedral cell representations.
Table 1: Crystal Data and Structure Refinement for Ferrous Fluoride Tetrahydrate
| Parameter | Value |
| Empirical formula | FeF₂·4H₂O |
| Formula weight | 165.90 g/mol [3] |
| Crystal system | Trigonal |
| Space group | R3m[1][2] |
| Density (calculated) | 2.19 g/cm³[1] |
| Density (observed) | 2.20 g/cm³[1] |
Table 2: Lattice Parameters for Ferrous Fluoride Tetrahydrate
| Cell Type | a (Å) | c (Å) | α (°) |
| Hexagonal | 9.50 | 4.82 | 90 |
| Rhombohedral | 5.71 | 5.71 | 112.75 |
Data sourced from Penfold and Grigor (1959).[1]
Table 3: Interatomic Distances for Ferrous Fluoride Tetrahydrate
| Bond | Distance (Å) |
| Fe-X (X = average of O and F) | 1.955[1][2] |
| Hydrogen bond 1 | 2.52[1][2] |
| Hydrogen bond 2 | 2.67[1][2] |
Experimental Protocols
Synthesis of Ferrous Fluoride Tetrahydrate Single Crystals
The synthesis of ferrous fluoride tetrahydrate single crystals is a multi-step process that begins with the dissolution of iron in hydrofluoric acid, followed by precipitation and recrystallization.
A detailed workflow for the synthesis is provided below:
Protocol:
-
Dissolution: A pale green solution of iron(II) fluoride is prepared by dissolving metallic iron in warm hydrofluoric acid (HF).[1][2]
-
Precipitation: The tetrahydrate is then precipitated from this solution in a white, microcrystalline form by the addition of ethyl alcohol.[1][2]
-
Recrystallization: The microcrystalline precipitate is dissolved in water containing a small amount of HF. White crystals of two distinct habits, rhombohedra (form A) and acicular hexagonal prisms (form B), are obtained through slow evaporation at room temperature.[1][2]
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of ferrous fluoride tetrahydrate involves single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.
General Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of ferrous fluoride tetrahydrate is selected and mounted on a goniometer head. Due to the material's sensitivity to moist air, the crystal should be sealed in a Lindemann glass capillary.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: The raw diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial crystal structure model is determined from the processed diffraction data using methods such as the Patterson function or direct methods to determine the phases of the structure factors.
-
Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental data using least-squares methods to obtain the best fit between the calculated and observed diffraction patterns. For the disordered form of ferrous fluoride tetrahydrate, the refinement involved treating the water and fluoride ligands as a composite "X" atom with an average scattering factor.[1]
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.
Structural Details and Discussion
The crystal structure of the disordered form of ferrous fluoride tetrahydrate is characterized by an assemblage of discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A notable feature is the random orientation of these octahedra, leading to a statistical distribution of the four water molecules and two fluoride ions over twelve possible ligand sites.[1][2] This disorder is a critical aspect of its crystallography.
The iron atom is octahedrally coordinated to six ligands, which are, on average, a mixture of water and fluoride. The Fe-X distance, where X represents the averaged position of oxygen and fluorine, is 1.955 Å.[1][2] These octahedral units are interconnected through a network of hydrogen bonds, with lengths of 2.52 Å and 2.67 Å, which play a crucial role in the stability of the crystal lattice.[1][2]
The anhydrous form of ferrous fluoride (FeF₂) adopts a more ordered rutile-type tetragonal structure.[4][5] The study of both the hydrated and anhydrous forms provides valuable insights into the effects of hydration on the crystal packing and electronic properties of iron compounds.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of a disordered form of ferrous fluoride tetrahydrate. The provided crystallographic data, experimental protocols, and workflow diagrams offer a detailed resource for researchers and scientists. The inherent disorder in the ligand positions within the [Fe(H₂O)₄F₂] octahedra is a defining characteristic of this crystal structure, influencing its physical and chemical properties. Further investigations, potentially employing neutron diffraction to precisely locate the hydrogen atoms, could provide a more complete understanding of the hydrogen bonding network and the nature of the disorder.
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. rsc.org [rsc.org]
- 4. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iron(II) fluoride tetrahydrate | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymorphism and Crystallography of Iron(II) Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known polymorphic forms of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in various chemical and pharmaceutical research fields. This document details the crystallographic properties, synthesis protocols, and the relationship between its different crystalline structures.
Introduction to the Polymorphism of Iron(II) Fluoride Tetrahydrate
This compound is known to exist in at least two polymorphic forms: a rhombohedral (trigonal) form and a hexagonal form.[1] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development and materials science as different polymorphs can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. The rhombohedral form of this compound has been well-characterized and is noted to possess a disordered crystal structure.[1] The hexagonal polymorph is also reported, distinguishable by its acicular hexagonal prism crystal habit.[1]
Crystallographic Data of this compound Polymorphs
| Property | Rhombohedral Polymorph (Form A) | Hexagonal Polymorph (Form B) |
| Crystal System | Trigonal | Hexagonal |
| Space Group | R3m | Not Reported |
| Lattice Parameters (Hexagonal Cell) | a = 9.50 ± 0.01 Å | Not Reported |
| c = 4.82 ± 0.01 Å | ||
| Lattice Parameters (Rhombohedral Cell) | a = 5.71 ± 0.01 Å | Not Reported |
| α = 112° 45' ± 15' | ||
| Unit Cell Volume (Hexagonal Cell) | 378.8 ų (calculated) | Not Reported |
| Density (observed) | 2.20 ± 0.02 g/cm³ | Not Reported |
| Density (calculated) | 2.19 g/cm³ (for 3 units of FeF₂·4H₂O per hexagonal cell) | Not Reported |
| Crystal Habit | Rhombohedra | Acicular hexagonal prisms |
Experimental Protocols
The following section details the experimental procedures for the synthesis of both the rhombohedral and hexagonal polymorphs of this compound.
Synthesis of this compound
Materials:
-
Iron metal (powder or filings)
-
Hydrofluoric acid (HF), warm
-
Ethyl alcohol
Procedure:
-
A pale green solution of iron(II) fluoride is prepared by dissolving iron metal in warm hydrofluoric acid.[1]
-
The tetrahydrate is then precipitated from this solution as a white microcrystalline solid by the addition of ethyl alcohol.[1]
Crystallization of Polymorphs
Materials:
-
Microcrystalline this compound
-
Water
-
Hydrofluoric acid (HF)
Procedure:
-
The precipitated microcrystalline this compound is dissolved in water containing a small amount of hydrofluoric acid.[1]
-
The solution is allowed to evaporate at room temperature.[1]
-
This process yields white crystals of two distinct habits: rhombohedra (Form A) and acicular hexagonal prisms (Form B).[1]
Characterization
The composition of both crystalline forms can be confirmed as FeF₂·4H₂O by ignition to ferric oxide (Fe₂O₃).[1] X-ray diffraction (XRD) is the primary technique used to determine the crystal structure, space group, and lattice parameters of the individual polymorphs.
Polymorphic Relationship and Structural Insights
The two known polymorphs of this compound represent different packing arrangements of the constituent molecules in the solid state. The rhombohedral form is characterized by a disordered structure where the [Fe(H₂O)₄F₂] octahedral groups are randomly oriented.[1] The relationship between these two polymorphs can be visualized as a transition between different crystalline states, potentially influenced by crystallization conditions such as temperature, solvent, and rate of evaporation.
Caption: Relationship between the polymorphs of this compound.
This diagram illustrates that the crystallization conditions are a key factor in determining which polymorph of this compound is formed. It also suggests the possibility of interconversion between the two forms, a common phenomenon in polymorphic systems.
Conclusion
This technical guide has summarized the current understanding of the polymorphism of this compound. The rhombohedral polymorph is well-characterized, with detailed crystallographic data available. In contrast, while the existence of a hexagonal polymorph is established, its crystallographic parameters remain to be fully elucidated in published literature. The provided synthesis protocols offer a clear pathway for obtaining both crystalline forms for further study. For researchers in drug development and materials science, a thorough understanding and characterization of these polymorphs are crucial for controlling the properties and performance of any application involving this compound. Further research into the crystallographic details of the hexagonal polymorph and the thermodynamics of the polymorphic transformation would be of significant value to the scientific community.
References
Solubility of Iron(II) fluoride tetrahydrate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) in aqueous and organic media. Understanding the solubility characteristics of this compound is crucial for its application in various research and development fields, including as a catalyst and in the synthesis of fluorine-containing compounds.
Solubility in Water
FeF₂(s) ⇌ Fe²⁺(aq) + 2F⁻(aq)
The Ksp for FeF₂ at 25°C is 2.36 x 10⁻⁶.[1] From this, the molar solubility (s) can be calculated:
Ksp = [Fe²⁺][F⁻]² = (s)(2s)² = 4s³ s = ³√(Ksp/4) = ³√((2.36 x 10⁻⁶)/4) ≈ 8.39 x 10⁻³ mol/L
Converting this molar solubility to grams per 100 mL provides a practical measure of its solubility.
Table 1: Quantitative Solubility Data of Iron(II) Fluoride in Water at 25°C
| Compound Form | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| Iron(II) Fluoride (anhydrous, FeF₂) | 8.39 x 10⁻³ | 0.079 |
Note: The solubility in g/100 mL is calculated based on the molar mass of anhydrous iron(II) fluoride (93.84 g/mol ). The actual solubility of the tetrahydrate may vary slightly.
Solubility in Organic Solvents
Iron(II) fluoride tetrahydrate is generally considered insoluble in common organic solvents.[1][2] This low solubility is attributed to the high lattice energy of the ionic salt and the inability of non-polar or weakly polar organic solvents to effectively solvate the Fe²⁺ and F⁻ ions.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Common Name | Solubility |
| C₂H₅OH | Ethanol | Insoluble[1][2] |
| (C₂H₅)₂O | Diethyl Ether | Insoluble[1][2] |
| CH₃OH | Methanol | Insoluble |
| (CH₃)₂CO | Acetone | Insoluble |
| (CH₃)₂SO | Dimethyl Sulfoxide (DMSO) | Insoluble |
Note: While specific experimental data for methanol, acetone, and DMSO is limited, the general insolubility of ionic fluorides in these solvents is a well-established principle.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (FeF₂·4H₂O)
-
Deionized Water
-
Selected Organic Solvents
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC) instrument
Experimental Workflow
Detailed Steps
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound.
-
Transfer the solid to a sealed container with a known volume of the desired solvent (e.g., deionized water or an organic solvent).
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
Remove the container from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge an aliquot of the suspension.
-
Carefully withdraw the supernatant and pass it through a syringe filter (with a pore size appropriate to remove any remaining solid particles) to obtain a clear, saturated solution.
-
-
Analysis:
-
Accurately dilute a known volume of the saturated solution with an appropriate solvent.
-
Determine the concentration of iron (Fe²⁺) in the diluted solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Alternatively, the fluoride (F⁻) concentration can be determined using Ion Chromatography (IC).
-
-
Calculation:
-
Using the measured concentration and the dilution factor, calculate the concentration of the solute in the original saturated solution.
-
Express the solubility in the desired units (e.g., mol/L, g/100 mL).
-
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, the extent of this effect needs to be determined experimentally.
-
pH: In aqueous solutions, the fluoride ion can react with H⁺ ions to form HF. According to Le Chatelier's principle, lowering the pH (increasing H⁺ concentration) will shift the dissolution equilibrium to the right, thereby increasing the solubility of FeF₂.
-
Common Ion Effect: The presence of a common ion (either Fe²⁺ or F⁻ from another source) in the solution will decrease the solubility of iron(II) fluoride.
-
Complexation: The formation of complexes between Fe²⁺ or F⁻ ions and other species in the solution can increase the apparent solubility of the salt.
Conclusion
This compound exhibits low solubility in water and is generally insoluble in common organic solvents. The aqueous solubility can be estimated from the Ksp of the anhydrous form. For precise solubility determination, a rigorous experimental protocol involving equilibration of a saturated solution followed by quantitative analysis of the dissolved species is recommended. Understanding these solubility characteristics is essential for the effective use of this compound in research and industrial applications.
References
An In-depth Technical Guide on the Magnetic Properties and Susceptibility of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is a hydrated inorganic compound whose magnetic properties are of interest for various scientific applications. While the magnetic behavior of its anhydrous counterpart, FeF₂, is well-documented as being antiferromagnetic below a Néel temperature of 78.3 K, detailed experimental data on the magnetic susceptibility and ordering of the tetrahydrate form is not as prevalent in publicly accessible literature.[1] This guide synthesizes the available structural information for FeF₂·4H₂O, outlines the established experimental protocols for characterizing its magnetic properties, and presents the known data, drawing parallels with isomorphous compounds where necessary.
Introduction
Iron(II) fluoride exists in both an anhydrous (FeF₂) and a tetrahydrate (FeF₂·4H₂O) form.[1] The anhydrous version adopts a rutile crystal structure and exhibits antiferromagnetic ordering at low temperatures.[1] The tetrahydrate form, FeF₂·4H₂O, is known to exist and its magnetic properties are theoretically studied, though comprehensive experimental characterization is less common in literature. Understanding the magnetic susceptibility and potential magnetic ordering of FeF₂·4H₂O is crucial for its application in fields requiring materials with specific magnetic responses, including catalysis and as a precursor in materials synthesis.
Crystal Structure
The tetrahydrate of iron(II) fluoride, FeF₂·4H₂O, has a different crystal structure from the anhydrous rutile form. A study on the magnetostructural correlations in FeCl₂·4H₂O and FeF₂·4H₂O indicates that the Fe²⁺ ions in FeF₂·4H₂O are at orthorhombic sites.[2] This is in contrast to the tetragonal structure of anhydrous FeF₂.[3] The presence of water molecules in the crystal lattice significantly influences the distances between the magnetic Fe²⁺ ions and the superexchange pathways, which are critical in determining the magnetic properties.
Magnetic Properties
Quantitative Data
A comprehensive search of scientific literature did not yield specific experimental data for the temperature-dependent magnetic susceptibility or the Néel temperature of FeF₂·4H₂O. The following table summarizes the known magnetic data for the related anhydrous FeF₂ for comparative purposes.
| Property | Value (for anhydrous FeF₂) | Units |
| Molar Magnetic Susceptibility (χ) at room temp. | +9500.0 x 10⁻⁶ | cm³/mol |
| Néel Temperature (Tₙ) | 78.3 | K |
Table 1: Known magnetic properties of anhydrous FeF₂.[1][4]
Experimental Protocols
The characterization of the magnetic properties of FeF₂·4H₂O would involve a suite of experimental techniques. The following protocols are standard for such investigations.
Synthesis of FeF₂·4H₂O
A common method for the synthesis of iron(II) fluoride tetrahydrate involves the reaction of iron metal with warm, hydrated hydrofluoric acid. The resulting product can be precipitated by the addition of ethanol.[1]
Magnetic Susceptibility Measurement
The temperature dependence of the magnetic susceptibility of a powdered sample of FeF₂·4H₂O would typically be measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Sample Preparation: A polycrystalline (powder) sample of FeF₂·4H₂O is weighed and placed in a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is cooled in the absence of a magnetic field (zero-field-cooled, ZFC) to the lowest desired temperature (e.g., 2 K). A small external magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed to a temperature above the expected ordering temperature (e.g., 300 K). Subsequently, the sample is cooled again in the presence of the same magnetic field (field-cooled, FC), and the magnetic moment is measured during the cooling process.
-
Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample. The inverse susceptibility (1/χ) is plotted against temperature (T) to determine the Curie-Weiss behavior in the paramagnetic region.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of the iron nuclei.[5][6][7]
-
Experimental Setup: A ⁵⁷Co source provides the gamma rays. The powdered FeF₂·4H₂O sample acts as the absorber and is placed in a cryostat to allow for temperature-dependent measurements.
-
Data Acquisition: The spectrum is obtained by measuring the transmission of gamma rays through the sample as a function of the velocity of the source relative to the absorber.
-
Analysis: In the paramagnetic state, a quadrupole-split doublet is expected. Below the magnetic ordering temperature, this doublet would split into a six-line hyperfine pattern, from which the magnitude and direction of the internal magnetic field at the iron nucleus can be determined.
Neutron Diffraction
Neutron diffraction is the definitive method for determining the magnetic structure of a material.[8]
-
Sample Preparation: A deuterated sample of FeF₂·4D₂O is often preferred to minimize incoherent scattering from hydrogen. The powdered sample is loaded into a sample holder suitable for low-temperature measurements.
-
Measurement: Neutron diffraction patterns are collected at various temperatures, both above and below the suspected magnetic ordering temperature.
-
Data Analysis: The diffraction patterns in the paramagnetic region are used to refine the crystal structure. Below the ordering temperature, the appearance of new Bragg peaks at specific scattering angles indicates the onset of long-range magnetic order. The positions and intensities of these magnetic peaks are used to determine the size and arrangement of the magnetic moments in the crystal lattice.
Visualizations
Experimental Workflow for Magnetic Characterization
Workflow for the magnetic characterization of FeF₂·4H₂O.
Logical Relationship of Experimental Techniques
References
- 1. Mössbauer Spectroscopy | Experimental Physics I & II "Junior Lab" | Physics | MIT OpenCourseWare [ocw.mit.edu]
- 2. phys.hawaii.edu [phys.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]
The Thermal Journey of Iron(II) Fluoride Tetrahydrate: A Technical Guide to Stability and Decomposition
For Immediate Release
This technical guide offers an in-depth analysis of the thermal stability and decomposition pathway of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of this compound. By synthesizing data from analogous compounds and established principles of thermal analysis, this guide provides a detailed overview of the dehydration and decomposition processes, crucial for applications in catalysis, ceramics, and pharmaceutical synthesis.
Overview of Thermal Decomposition
The decomposition process generally proceeds as follows:
-
Dehydration: The four water molecules are lost in successive steps, typically forming lower hydrates (dihydrate, monohydrate) as intermediates before becoming fully anhydrous. This process is endothermic.
-
Decomposition of Anhydrous Salt: The stability of the resulting anhydrous iron(II) fluoride (FeF₂) is dependent on the temperature and atmospheric conditions.
-
In an inert atmosphere (e.g., nitrogen, argon): The anhydrous salt is expected to be stable to higher temperatures. At very high temperatures, it may sublime.[1]
-
In an oxidizing atmosphere (e.g., air): The anhydrous salt is susceptible to oxidation, leading to the formation of iron oxides, such as iron(III) oxide (Fe₂O₃), and the release of fluorine-containing gases.[5] This process can also involve the formation of iron oxyfluoride intermediates.[6]
-
Quantitative Thermal Analysis Data
The following tables summarize the expected thermal events and corresponding mass losses during the decomposition of iron(II) fluoride tetrahydrate. The temperature ranges are estimates based on the analysis of similar hydrated compounds. The theoretical mass loss is calculated based on the molar mass of FeF₂·4H₂O (165.90 g/mol ).[1]
Table 1: Estimated Decomposition Stages of FeF₂·4H₂O in an Inert Atmosphere
| Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| 1 | 50 - 100 | FeF₂·4H₂O → FeF₂·2H₂O + 2H₂O | 21.71 | 21.71 |
| 2 | 100 - 200 | FeF₂·2H₂O → FeF₂ + 2H₂O | 21.71 | 43.42 |
| 3 | > 900 | FeF₂ → FeF₂ (sublimation) | - | 43.42 |
Table 2: Estimated Decomposition Stages of FeF₂·4H₂O in an Oxidizing Atmosphere (Air)
| Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| 1 | 50 - 100 | FeF₂·4H₂O → FeF₂·2H₂O + 2H₂O | 21.71 | 21.71 |
| 2 | 100 - 200 | FeF₂·2H₂O → FeF₂ + 2H₂O | 21.71 | 43.42 |
| 3 | > 300 | 4FeF₂ + 3O₂ → 2Fe₂O₃ + 4F₂ | - | - |
Note: The final mass change in an oxidizing atmosphere is complex and may involve the formation of various iron oxides and oxyfluorides, making a precise theoretical mass loss for this stage difficult to predict without experimental data.
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to study the thermal decomposition of hydrated salts like this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and mass change associated with dehydration and decomposition.
Instrumentation: A simultaneous TGA-DTA instrument.
Methodology:
-
A small, accurately weighed sample of FeF₂·4H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) are recorded continuously as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost.
-
The DTA curve is analyzed to identify endothermic (e.g., dehydration, melting) and exothermic (e.g., oxidation, crystallization) events.
Evolved Gas Analysis (EGA) by Infrared Spectroscopy (IR)
Objective: To identify the gaseous products evolved during decomposition.
Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
Methodology:
-
The TGA experiment is performed as described in section 3.1.
-
The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the gas cell of the FTIR spectrometer.
-
The transfer line and gas cell are maintained at a sufficiently high temperature (e.g., 200-250°C) to prevent condensation of the evolved gases.
-
FTIR spectra of the evolved gases are collected continuously throughout the TGA experiment.
-
The spectra are analyzed to identify the characteristic absorption bands of the gaseous products (e.g., water, hydrogen fluoride).
X-ray Diffraction (XRD) Analysis of Solid Residues
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Instrumentation: A high-temperature X-ray diffractometer or a standard diffractometer for analyzing quenched samples.
Methodology:
-
Several TGA experiments are run, with each experiment being stopped at a specific temperature corresponding to the end of a decomposition stage (as identified from the initial TGA curve).
-
The solid residue from each experiment is cooled to room temperature under an inert atmosphere to prevent further reaction.
-
The crystalline structure of each residue is analyzed by X-ray diffraction.
-
The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each temperature.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships involved in the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathways of FeF₂·4H₂O.
Caption: Workflow for the comprehensive thermal analysis of FeF₂·4H₂O.
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IRON (II) FLUORIDE | 7789-28-8 [chemicalbook.com]
- 4. buy Iron(II) Fluoride Powder manufacturers - FUNCMATER [funcmater.com]
- 5. Iron(II) Fluoride [studfile.net]
- 6. Impact of Co2+ substitution by Fe2+ on the thermal behavior of a hydrated fluoride, precursor of a mixed iron-based oxyfluoride with reduced cobalt content as efficient OER electrocatalyst [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide to the Physical Appearance and Color of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) Crystals
This technical guide provides a comprehensive overview of the physical and optical properties of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) crystals, intended for researchers, scientists, and professionals in drug development. This document details the visual appearance, crystallographic data, and synthesis protocols that influence the final crystal characteristics.
Physical Appearance and Color
Iron(II) fluoride tetrahydrate typically manifests as crystalline solids. Reports on the precise coloration vary, with descriptions ranging from colorless and white to a pale green hue.[1][2][3] The variation in observed color can be attributed to several factors, including the presence of trace impurities, particularly the oxidation of Fe²⁺ to Fe³⁺, and the specific conditions of crystal growth. When dissolved in dilute hydrofluoric acid, it forms a pale green solution.[3]
Crystallographic Properties
FeF₂·4H₂O is known to exist in at least two polymorphic forms: hexagonal and rhombohedral, with the latter sometimes exhibiting disorder.[3] The crystal system plays a fundamental role in determining the macroscopic shape and optical properties of the crystals. The anhydrous form, FeF₂, crystallizes in a tetragonal rutile structure.[1][4]
| Property | FeF₂·4H₂O | Anhydrous FeF₂ |
| Crystal System | Hexagonal, Rhombohedral[3] | Tetragonal (Rutile-type)[1][4] |
| Appearance | Colorless, white, or pale green crystals[1][2][3] | White tetragonal crystals[5] |
| Density | 2.20 g/cm³[3][5] | 4.09 g/cm³[5] |
| Molar Mass | 165.90 g/mol [6] | 93.84 g/mol [5] |
| Decomposition/Melting Point | Decomposes at 100 °C[5] | Melts at ~1100 °C[5] |
Synthesis of FeF₂·4H₂O Crystals
The preparation of FeF₂·4H₂O crystals can be achieved through the reaction of metallic iron with aqueous hydrofluoric acid.[5] A general experimental protocol is outlined below.
-
Reaction Setup: In a fume hood, place a stoichiometric excess of pure iron powder or filings into a polytetrafluoroethylene (PTFE) or other hydrofluoric acid-resistant beaker.
-
Dissolution: Slowly add a 40-48% aqueous solution of hydrofluoric acid (HF) to the beaker containing the iron. The reaction is exothermic and produces hydrogen gas; therefore, it must be performed with adequate ventilation and caution. The dissolution of iron in warm hydrated hydrofluoric acid is also an effective method.[3]
-
Heating and Filtration: Gently heat the mixture to facilitate the complete reaction of the iron. Once the effervescence of hydrogen gas has ceased, filter the resulting pale green solution to remove any unreacted iron and other solid impurities.
-
Precipitation: Cool the filtrate and then induce precipitation of the FeF₂·4H₂O crystals by adding ethanol.[3]
-
Crystal Isolation and Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry under a vacuum or an inert atmosphere to prevent oxidation.
The workflow for this synthesis is illustrated in the diagram below.
Relationship Between Synthesis, Structure, and Appearance
The physical properties of FeF₂·4H₂O crystals, such as color and morphology, are intrinsically linked to the synthesis conditions and the resulting crystal structure. The diagram below illustrates these relationships.
References
An In-depth Technical Guide to the Synthesis of Iron(II) Fluoride Tetrahydrate from Iron and Hydrofluoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a valuable precursor in various chemical and pharmaceutical research areas. The document outlines the underlying chemistry, a detailed experimental protocol, critical safety measures, and key physical and chemical properties of the compound.
Introduction
Iron(II) fluoride, particularly in its hydrated form, serves as a key intermediate in the synthesis of advanced materials and fluorinating agents. Its applications are found in ceramics, as a catalyst in organic fluorination reactions, and in battery research.[1][2] The synthesis from elemental iron and hydrofluoric acid is a direct and effective method for producing the tetrahydrate form of this inorganic compound. The reaction involves the oxidation of iron by hydrofluoric acid, resulting in the formation of iron(II) fluoride and hydrogen gas. In an aqueous solution, the product crystallizes as the tetrahydrate.
Chemical and Physical Properties
Iron(II) fluoride tetrahydrate is a white or colorless crystalline solid.[3][4] A summary of its key quantitative properties is presented in Table 1. Understanding these properties is essential for handling, storage, and application of the compound.
| Property | Value | Reference |
| Chemical Formula | FeF₂·4H₂O | [3][4] |
| Molar Mass | 165.90 g/mol | [3][5] |
| Appearance | White / Colorless transparent crystals | [3][4] |
| Density | 2.20 g/cm³ | [3] |
| Melting Point | Decomposes at 100 °C | [1] |
| Solubility in Water | Slightly soluble (Ksp = 2.36 x 10⁻⁶ at 25 °C for FeF₂) | [3] |
| Solubility (Other) | Soluble in dilute hydrofluoric acid; Insoluble in ethanol (B145695), ether | [1][3] |
| CAS Number | 13940-89-1 | [3][5] |
Synthesis Workflow
The synthesis of this compound from iron and hydrofluoric acid is a multi-step process that requires careful attention to safety and procedure. The logical flow of the synthesis is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from iron powder and aqueous hydrofluoric acid. The procedure is based on established chemical principles for this reaction.[1][2][3]
Materials and Reagents
-
Iron powder (Fe), high purity (>99%)
-
Hydrofluoric acid (HF), 48% aqueous solution
-
Ethanol (C₂H₅OH), 95% or absolute
-
Deionized (DI) water
-
Teflon or polyethylene (B3416737) beaker
-
Teflon-coated magnetic stir bar
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Vacuum desiccator
Critical Safety Precautions
Hydrofluoric acid is an extremely corrosive and toxic substance that can cause severe, delayed-onset burns and potentially fatal systemic toxicity.[6] All work must be conducted within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): A full-face shield, chemical splash goggles, a chemical-resistant apron, and heavy-duty HF-resistant gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory.[6][8] Ensure no skin is exposed.
-
Emergency Preparedness: A container of 2.5% calcium gluconate gel must be immediately accessible as a first-aid antidote for skin contact.[7][9] Ensure safety showers and eyewash stations are operational and accessible. Never work alone when handling HF.[6][9]
-
Material Compatibility: Use only Teflon or polyethylene labware. HF aggressively attacks glass, ceramics, and many metals.[6][8]
Synthesis Procedure
-
Reaction Setup: Place a Teflon beaker on a magnetic stirrer within a chemical fume hood. Add a calculated volume of 48% hydrofluoric acid to the beaker.
-
Addition of Iron: While stirring the acid, slowly and portion-wise add a stoichiometric amount of high-purity iron powder. The reaction is exothermic and will generate hydrogen gas (H₂), which is highly flammable. The overall reaction is: Fe(s) + 2HF(aq) + 4H₂O(l) → FeF₂·4H₂O(s) + H₂(g)
-
Reaction: Gently warm the mixture (e.g., to 40-50 °C) to facilitate the dissolution of the iron. Continue stirring until the evolution of hydrogen gas ceases, indicating the complete consumption of the iron metal. The solution should be pale green.
-
Precipitation: Once the reaction is complete, remove the beaker from the heat source and allow it to cool to room temperature. To induce precipitation of the product, slowly add ethanol to the solution while stirring.[3] this compound is insoluble in ethanol.
-
Isolation: Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel with a polyethylene fritted disc or appropriate filter paper.
-
Washing: Wash the collected crystals several times with small portions of ethanol to remove any unreacted hydrofluoric acid and other soluble impurities.
-
Drying: Dry the purified product under vacuum in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate) until a constant weight is achieved.
Storage
This compound can be oxidized by moist air.[3] For long-term stability, the dried product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The synthesis of this compound from iron metal and hydrofluoric acid is a straightforward yet hazardous procedure. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can safely and effectively produce this important chemical compound for further application in research and development. The provided data and workflow are intended to support the successful execution and understanding of this synthetic process.
References
- 1. Iron(II) Fluoride [studfile.net]
- 2. IRON (II) FLUORIDE | 7789-28-8 [amp.chemicalbook.com]
- 3. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]
- 5. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. mcgill.ca [mcgill.ca]
- 9. reddit.com [reddit.com]
Navigating the Safe Handling of FeF2·4H2O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O) is a valuable compound in various chemical syntheses and research applications. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the hazards associated with FeF2·4H2O and detailed precautions for its safe management in a research and development setting.
Hazard Identification and Classification
Iron(II) fluoride tetrahydrate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), FeF2·4H2O presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage.[2][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]
Upon contact with acids or under fire conditions, it may emit toxic fumes of fluorine and hydrogen fluoride.[2][4]
Physicochemical and Toxicological Data
A clear understanding of the quantitative data associated with a chemical is crucial for a comprehensive risk assessment.
| Property | Value | Reference |
| Molecular Formula | F2FeH8O4 | [1][5] |
| Molecular Weight | 165.90 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Density | 2.20 g/cm³ | [6][8] |
| Decomposition Temperature | 100°C | [6][8] |
| Solubility | Slightly soluble in water; insoluble in ethanol (B145695) and ether. | [6][8] |
| GHS Hazard Statements | H302, H312, H314, H318, H332, H335 | [1][3] |
Experimental Protocols for Safe Handling
Adherence to detailed experimental protocols is paramount when working with FeF2·4H2O to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Required PPE for handling FeF2·4H2O.
Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Ventilation: Always handle FeF2·4H2O in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[2][4]
-
Enclosed Processes: Whenever feasible, use enclosed systems to minimize the release of dust and vapors.[2]
Standard Operating Procedure for Weighing and Transferring
-
Preparation: Designate a specific area for handling FeF2·4H2O. Ensure the area is clean and free of incompatible materials, especially acids and strong oxidizing agents.[2]
-
Equipment: Use a balance with a draft shield. Employ smooth, deliberate movements to avoid creating dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid scooping or pouring actions that can aerosolize the powder.
-
Cleaning: After transfer, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2]
Spill Response Protocol
A systematic approach to spill cleanup is essential to prevent further contamination and exposure.
Caption: Workflow for managing a spill of FeF2·4H2O.
Storage and Disposal
Proper storage and disposal are critical to long-term safety.
-
Storage: Store FeF2·4H2O in a cool, dry, well-ventilated area in a tightly sealed container.[2] Protect from moisture.[2] Store away from incompatible materials such as acids and oxidizing agents.[2]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or the environment.[2]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure laboratory environment.
References
- 1. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron Fluoride - ESPI Metals [espimetals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 7. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]
- 8. IRON (II) FLUORIDE | 7789-28-8 [chemicalbook.com]
Unraveling the Polymorphic Puzzle: A Technical Guide to Rhombohedral and Hexagonal FeF2·4H2O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O) is a fascinating inorganic compound that exhibits polymorphism, existing in at least two distinct crystalline forms: rhombohedral and hexagonal. While chemically identical, these polymorphs possess different arrangements of atoms in their crystal lattices, leading to unique physical and chemical properties. Understanding these differences is crucial for researchers in materials science, crystallography, and drug development, where precise control over crystal structure can significantly impact a material's behavior and efficacy.
This technical guide provides a comprehensive overview of the known differences between the rhombohedral and hexagonal polymorphs of FeF2·4H2O. Due to the limited availability of detailed comparative studies in readily accessible literature, this guide focuses on presenting the foundational knowledge and established characterization techniques pertinent to these systems.
Crystallographic Distinction
The primary difference between the two polymorphs lies in their crystal structures. The rhombohedral form is reported to exhibit a degree of structural disorder, a factor that can influence its properties.
Table 1: Crystallographic Data Summary
| Property | Rhombohedral FeF2·4H2O | Hexagonal FeF2·4H2O |
| Crystal System | Rhombohedral | Hexagonal |
| Space Group | Data not available in cited sources | Data not available in cited sources |
| Lattice Parameters | Data not available in cited sources | Data not available in cited sources |
| Notable Features | Reported to have a disordered structure. | Data not available in cited sources |
Note: Specific crystallographic data such as space group and lattice parameters for the individual polymorphs of FeF2·4H2O are not available in the reviewed literature.
Experimental Protocols
Synthesis of Iron(II) Fluoride Tetrahydrate
A general method for the synthesis of FeF2·4H2O has been described, although specific conditions to selectively crystallize the rhombohedral or hexagonal form are not well-documented in the available literature.
General Synthesis Protocol:
-
Dissolution: Iron metal is dissolved in warm, hydrated hydrofluoric acid (HF). This reaction should be performed with extreme caution in a well-ventilated fume hood, as hydrofluoric acid is highly corrosive and toxic.
-
Precipitation: The resulting solution is then treated with ethanol (B145695) to precipitate the this compound.
-
Isolation: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under appropriate conditions to prevent oxidation.
It is hypothesized that variations in precipitation temperature, solvent composition, and cooling rate may influence the resulting polymorphic form. Further research is required to establish precise protocols for the selective synthesis of each polymorph.
Characterization Techniques
To differentiate between the rhombohedral and hexagonal polymorphs, a suite of analytical techniques is essential.
2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the crystal structure of a material.
-
Methodology: A suitable single crystal of each polymorph is isolated and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The data is processed to determine the unit cell dimensions, space group, and atomic coordinates, providing a complete picture of the crystal structure.
2.2.2. Powder X-ray Diffraction (PXRD)
PXRD is a powerful tool for identifying crystalline phases and can be used to distinguish between polymorphs based on their unique diffraction patterns.
-
Methodology: A finely ground powder of the FeF2·4H2O sample is placed in a sample holder and exposed to an X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram serves as a fingerprint for the crystalline phase present.
2.2.3. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal differences in the thermal stability and phase transition behavior of the polymorphs.
-
Methodology (DSC): A small sample is heated at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. This can detect phase transitions, melting points, and decomposition temperatures.
-
Methodology (TGA): The mass of a sample is monitored as a function of temperature. This is particularly useful for studying dehydration processes in hydrated compounds like FeF2·4H2O.
2.2.4. Mössbauer Spectroscopy
This technique is highly sensitive to the local electronic and magnetic environment of iron atoms and can provide valuable insights into the differences between the two polymorphs.
-
Methodology: The sample is exposed to a source of gamma rays, and the resonant absorption of these gamma rays by the ⁵⁷Fe nuclei is measured. The resulting spectrum provides information on the oxidation state, coordination environment, and magnetic properties of the iron ions.
Visualizing Structural Relationships
While specific structural data is elusive, a conceptual workflow for characterizing and differentiating the polymorphs can be visualized.
Conclusion and Future Directions
The existence of rhombohedral and hexagonal polymorphs of FeF2·4H2O presents an intriguing area for further research. While their existence is noted, a detailed, comparative study of their synthesis, crystal structures, and properties is currently lacking in widely available scientific literature. Future work should focus on:
-
Developing and reporting specific and reproducible synthesis protocols for each polymorph.
-
Performing detailed single-crystal X-ray diffraction studies to fully elucidate their atomic arrangements.
-
Conducting comprehensive comparative studies of their physical and chemical properties, including thermal stability, magnetic behavior, and spectroscopic signatures.
A deeper understanding of the polymorphism of FeF2·4H2O will not only contribute to the fundamental knowledge of inorganic crystal chemistry but also enable the tailored design of materials with specific properties for various applications.
An In-depth Technical Guide on the Octahedral Coordination Geometry of Iron in FeF₂·4H₂O
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the octahedral coordination geometry of the iron(II) ion in iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O). The content herein is based on crystallographic studies and is intended to serve as a comprehensive resource for professionals in research and development.
Introduction
Iron(II) fluoride tetrahydrate is an inorganic compound that has garnered interest for its structural and magnetic properties. Understanding the coordination environment of the central iron atom is crucial for predicting its reactivity, stability, and potential applications, including in the development of novel therapeutic agents. This guide focuses on the crystallographic data that elucidates the octahedral geometry of the iron center in one of its known crystalline forms.
Crystal Structure and Coordination Geometry
This compound is known to crystallize in at least two different forms, a rhombohedral and a hexagonal polymorph.[1] Detailed structural analysis has been performed on a disordered form exhibiting trigonal symmetry.[2]
In this disordered crystalline form, the iron(II) ion is at the center of a discrete octahedral complex with the formula [Fe(H₂O)₄F₂].[2] A key feature of this structure is the random distribution of the four water molecules and two fluoride ions over the six coordination sites of the octahedron. This results in an average ligand environment at each position.[2]
2.1. Quantitative Crystallographic Data
The crystallographic data for the disordered trigonal form of FeF₂·4H₂O has been determined by X-ray diffraction. The key parameters are summarized in the tables below.
Table 1: Unit Cell Parameters [2]
| Crystal System | Space Group | a (Å) | c (Å) |
| Trigonal | R3m | 9.50 | 4.82 |
Table 2: Bond Lengths in the Fe(H₂O)₄F₂ Octahedron [2]
| Bond | Bond Length (Å) |
| Fe-X* | 1.955 ± 0.007 |
*X represents a disordered site occupied by both fluoride anions and the oxygen atoms of water molecules.
Due to the disordered nature of the crystal structure, specific bond angles for Fe-O and Fe-F bonds are not distinctly defined. The octahedral geometry implies that the angles between adjacent ligands are approximately 90°, and the angle between opposing ligands is approximately 180°.
Experimental Protocols
The determination of the crystal structure of FeF₂·4H₂O involves the following key experimental stages:
3.1. Crystal Synthesis and Preparation
Single crystals of FeF₂·4H₂O can be prepared through the following procedure[2]:
-
Dissolution: Dissolve metallic iron in warm hydrofluoric acid (HF) to produce a pale green solution of iron(II) fluoride.
-
Precipitation: Add ethyl alcohol to the solution to precipitate the tetrahydrate as a white microcrystalline solid.
-
Recrystallization: Dissolve the precipitate in water containing a small amount of HF.
-
Crystal Growth: Allow the solution to evaporate at room temperature to yield single crystals. Two habits, rhombohedra and acicular hexagonal prisms, may be obtained.[2]
3.2. Single-Crystal X-ray Diffraction (SC-XRD)
The primary technique for elucidating the atomic arrangement in a crystal is single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.
3.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined through a process called structure solution. For the disordered form of FeF₂·4H₂O, the structure was determined using electron-density projections.[2]
The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and other parameters to achieve the best possible agreement between the observed diffraction pattern and the pattern calculated from the model.
Visualization of the Coordination Geometry and Experimental Workflow
4.1. Octahedral Coordination of Iron in FeF₂·4H₂O
The following diagram illustrates the octahedral coordination of the central iron(II) ion by four water molecules and two fluoride ions. The disordered nature of the ligands is represented by labeling the ligand positions as 'X'.
Caption: Octahedral coordination of Fe²⁺ in FeF₂·4H₂O with disordered ligands (X = F⁻/H₂O).
4.2. Experimental Workflow for Crystal Structure Determination
The logical flow from synthesis to structure elucidation is depicted in the following diagram.
References
An In-Depth Technical Guide to the Stability and Oxidation of Iron(II) Fluoride Tetrahydrate in Air
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and oxidation of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) when exposed to air. Understanding the degradation pathways of this compound is critical for its handling, storage, and application in various fields, including as a catalyst and in the synthesis of fluorine-containing compounds. This document outlines the physical and chemical properties, synthesis, oxidation and decomposition pathways, and the analytical techniques used to characterize these processes.
Physicochemical Properties of Iron(II) Fluoride Tetrahydrate
This compound is a white crystalline solid. Key physical and chemical properties are summarized in the table below for easy reference.[1][2]
| Property | Value | Reference |
| Chemical Formula | FeF₂·4H₂O | [1] |
| Molar Mass | 165.90 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 2.20 g/cm³ | [1][2] |
| Decomposition Temperature | 100 °C | [2] |
| Solubility | Slightly soluble in water; insoluble in ethanol (B145695) and ether; dissolves in dilute hydrofluoric acid. | [1][2] |
Synthesis of this compound
A common and effective method for the laboratory synthesis of this compound involves the reaction of iron metal with aqueous hydrofluoric acid.
Experimental Protocol for Synthesis
Objective: To synthesize this compound.
Materials:
-
Iron powder or filings
-
40-50% Hydrofluoric acid (HF)
-
Ethanol
-
Beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, carefully add iron powder to a beaker containing warm, hydrated hydrofluoric acid.
-
Stir the mixture gently until the iron has completely dissolved, resulting in a pale green solution. The reaction is as follows: Fe(s) + 2HF(aq) → FeF₂(aq) + H₂(g)
-
Once the reaction is complete, add ethanol to the solution to precipitate the this compound.[1]
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum or in a desiccator to prevent oxidation.
Stability and Oxidation in Air
This compound is susceptible to oxidation, particularly in the presence of moist air. The Fe(II) ion is oxidized to Fe(III), leading to a change in the composition and properties of the compound.
Oxidation Pathway
Upon exposure to moist air, this compound oxidizes to form a hydrated iron(III) fluoride, specifically a nonahydrate of iron(III) fluoride, (FeF₃)₂·9H₂O.[1] This transformation involves the reaction of the iron(II) compound with atmospheric oxygen and water.
The overall, unbalanced reaction can be represented as: FeF₂·4H₂O + O₂ + H₂O → (FeF₃)₂·9H₂O (unbalanced)
A simplified representation of the oxidation process is illustrated in the diagram below.
Caption: Oxidation of this compound in Moist Air.
Thermal Decomposition
When heated, this compound undergoes dehydration followed by decomposition. The tetrahydrate begins to decompose at 100 °C.[2] The initial step is the loss of water molecules to form the anhydrous salt, which at higher temperatures will further decompose.
Thermal Decomposition Pathway
The thermal decomposition process can be visualized as a two-step process: dehydration followed by the decomposition of the anhydrous salt.
Caption: Thermal Decomposition Pathway of this compound.
Analytical Characterization
Several analytical techniques are crucial for studying the stability, oxidation, and decomposition of this compound. These methods provide quantitative data on the changes in mass, structure, and oxidation state of the iron.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of FeF₂·4H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DSC curve shows the heat flow. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Expected Results:
-
A mass loss corresponding to the four water molecules of hydration is expected, starting around 100 °C.
-
In an air atmosphere, a subsequent mass gain may be observed due to the oxidation of Fe(II) to Fe(III) to form iron oxides.
-
The DSC curve will show endothermic peaks corresponding to dehydration and endothermic or exothermic peaks for decomposition and oxidation events.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the original sample and its degradation products.
Experimental Protocol:
-
Sample Preparation: A powdered sample of the material is thinly spread onto a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.
Expected Results:
-
The initial sample should show the characteristic diffraction pattern of FeF₂·4H₂O.
-
Samples exposed to air are expected to show peaks corresponding to hydrated iron(III) fluoride.
-
Thermally decomposed samples will show patterns of anhydrous FeF₂ and subsequently iron oxides.
Mössbauer Spectroscopy
Objective: To determine the oxidation state and local environment of the iron atoms.
Experimental Protocol:
-
Sample Preparation: A thin, uniform layer of the powdered sample is placed in a sample holder.
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source is used. The measurements are often performed at low temperatures (e.g., liquid nitrogen or helium temperatures) to improve spectral resolution.
-
Data Collection: The gamma-ray absorption is measured as a function of the velocity of the source relative to the absorber.
-
Data Analysis: The Mössbauer spectrum is fitted with a set of parameters (isomer shift, quadrupole splitting, and magnetic hyperfine field) that are characteristic of the different iron species present in the sample.
Expected Results:
-
The spectrum of fresh FeF₂·4H₂O will show a doublet characteristic of high-spin Fe(II).
-
As the sample oxidizes, a new signal corresponding to Fe(III) will appear and grow in intensity. The parameters of this new signal will help identify the specific iron(III) species formed.
Summary of Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the stability and oxidation of this compound.
Caption: Experimental Workflow for Stability and Oxidation Studies.
Conclusion
The stability of this compound in air is limited, primarily due to its tendency to oxidize in the presence of moisture. The transformation to a hydrated iron(III) fluoride is a key degradation pathway. Furthermore, the compound is thermally sensitive, undergoing dehydration at a relatively low temperature. A thorough understanding of these degradation processes, facilitated by the analytical techniques and experimental protocols outlined in this guide, is essential for the effective utilization and storage of this important chemical compound. For applications requiring high purity and stability, it is recommended that this compound be handled and stored under an inert, dry atmosphere.
References
An In-depth Technical Guide to the Thermochemical Properties of Ferrous Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of ferrous fluoride (B91410) tetrahydrate (FeF₂·4H₂O). While specific experimental data for certain properties of this compound are not extensively available in public literature, this document outlines the fundamental principles and methodologies for their determination. It is designed to be a valuable resource for researchers and professionals in chemistry, materials science, and pharmaceutical development who require a deep understanding of the thermal behavior of hydrated inorganic compounds. This guide details the expected thermochemical characteristics, proposes a likely thermal decomposition pathway, and provides standardized experimental protocols for the determination of key thermodynamic parameters.
Introduction
Ferrous fluoride tetrahydrate (FeF₂·4H₂O) is an inorganic hydrated salt that finds applications in various fields, including as a precursor in the synthesis of advanced materials and potentially in pharmaceutical contexts. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, heat capacity, and thermal stability, is crucial for its effective use and manipulation in research and development. These properties govern the material's energy content, its behavior upon heating, and its interactions with other substances, which are critical parameters for process design, safety assessments, and quality control in drug development.
This guide summarizes the known physical and chemical properties of ferrous fluoride tetrahydrate and presents a framework for the experimental determination of its key thermochemical data.
Physicochemical Properties
Ferrous fluoride tetrahydrate is a crystalline solid. Key physicochemical data are summarized in the table below. It is important to note that while some fundamental properties are documented, comprehensive experimental thermochemical data are sparse in readily accessible literature.
| Property | Value |
| Chemical Formula | FeF₂·4H₂O |
| Molar Mass | 165.90 g/mol |
| Appearance | White or pale green crystalline solid |
| Solubility | Slightly soluble in water |
Thermochemical Properties: A Theoretical Framework
The primary thermochemical properties of interest for ferrous fluoride tetrahydrate are its standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp).
| Thermochemical Property | Symbol | Description |
| Standard Enthalpy of Formation | ΔH°f | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Molar Entropy | S° | The entropy content of one mole of the substance under standard state conditions, representing the degree of molecular disorder. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius at constant pressure. |
Thermal Decomposition Pathway
Upon heating, hydrated salts like ferrous fluoride tetrahydrate undergo a multi-step decomposition process. The initial stages involve the loss of water molecules, followed by the potential decomposition of the anhydrous salt at higher temperatures. Based on the behavior of analogous hydrated metal halides, the following decomposition pathway for FeF₂·4H₂O is proposed:
Methodological & Application
Synthesis Protocol for Iron(II) Fluoride Tetrahydrate: A Detailed Application Note for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound of interest in materials science and as a precursor in various chemical syntheses. The primary synthesis route involves the reaction of elemental iron with aqueous hydrofluoric acid. This application note details the general synthetic procedure, critical safety protocols required for handling hydrofluoric acid, and a summary of the key physicochemical properties of the target compound. A workflow diagram is provided for clarity. This document is intended for researchers, scientists, and drug development professionals with experience in handling hazardous materials in a controlled laboratory setting.
Introduction
Iron(II) fluoride and its hydrated form, iron(II) fluoride tetrahydrate, are inorganic compounds with applications in diverse fields. The anhydrous form has been investigated as a cathode material in lithium-ion batteries.[1] The tetrahydrate serves as a precursor for the synthesis of other iron fluoride materials and can be used in certain catalytic processes. The synthesis of this compound is accessible in a laboratory setting; however, it involves the use of hydrofluoric acid, an extremely corrosive and toxic chemical that requires stringent safety measures.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value |
| Chemical Formula | FeF₂·4H₂O |
| Molecular Weight | 165.90 g/mol |
| Appearance | Colorless transparent crystals |
| Density | 2.20 g/cm³ |
| Decomposition Temperature | 100 °C |
| Solubility Product (Ksp of FeF₂) | 2.36 x 10⁻⁶ at 25 °C |
| Solubility | Slightly soluble in water, dissolves in dilute hydrofluoric acid, insoluble in ethanol (B145695) and ether. |
Experimental Protocol
The general method for synthesizing this compound involves the direct reaction of iron metal with hydrofluoric acid, followed by precipitation.[1]
Materials and Equipment:
-
Iron powder or filings (high purity)
-
Aqueous hydrofluoric acid (HF), typically 40-48%
-
Ethanol
-
Polytetrafluoroethylene (PTFE) or other HF-resistant beakers and stirring rods
-
Fume hood rated for use with hydrofluoric acid
-
Personal Protective Equipment (see Safety Precautions)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
General Procedure:
-
Reaction Setup: In a fume hood, a stoichiometric amount of iron powder is carefully added to a PTFE beaker.
-
Reaction with HF: A carefully measured amount of aqueous hydrofluoric acid is slowly added to the iron powder. The reaction is exothermic and produces hydrogen gas, so the addition should be done in a controlled manner. The mixture is stirred until the iron has completely dissolved, which may require gentle warming.[1]
-
Precipitation: Once the reaction is complete, the resulting solution is cooled. This compound is then precipitated by the addition of ethanol.[1]
-
Isolation and Washing: The precipitate is collected by filtration. The crystals are then washed with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: The final product is dried under vacuum at a low temperature to prevent decomposition.
Safety Precautions: Handling Hydrofluoric Acid
DANGER: Hydrofluoric acid is a highly toxic and corrosive substance that can cause severe, delayed-onset burns and potentially fatal systemic toxicity upon skin contact, inhalation, or ingestion. All work with hydrofluoric acid must be conducted in a certified chemical fume hood. A comprehensive risk assessment must be performed before starting any work.
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is mandatory. An inner nitrile glove should be worn with a heavy-duty neoprene or butyl rubber outer glove.
-
Eye Protection: A full-face shield must be worn in addition to chemical splash goggles.
-
Body Protection: An acid-resistant apron worn over a lab coat, long pants, and closed-toe shoes are required.
-
-
Emergency Preparedness:
-
A safety shower and eyewash station must be immediately accessible.
-
An HF-specific first aid kit containing calcium gluconate gel must be available in the laboratory. All personnel must be trained in its use.
-
Never work alone when handling hydrofluoric acid. A trained colleague must be present.
-
-
Waste Disposal: All HF-contaminated waste must be disposed of according to institutional and regulatory guidelines in clearly labeled, HF-resistant containers.
Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of reactants and products in the synthesis.
References
Application Notes and Protocols for Hydrothermal and Solvothermal Synthesis of Iron Fluoride Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of iron fluoride (B91410) materials using hydrothermal and solvothermal methods. These techniques offer precise control over crystal structure, morphology, and particle size, which are critical for a range of applications, including high-energy-density cathode materials for lithium-ion batteries.[1][2][3] The protocols outlined below are based on established research and provide a foundation for the reproducible synthesis of high-quality iron fluoride nanomaterials.
Introduction to Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures.[4][5][6] The primary distinction lies in the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous organic solvents. These methods are particularly advantageous for synthesizing materials that are unstable at higher temperatures or require specific crystalline phases that are not achievable through other techniques.[6] Key advantages include:
-
Precise Control: Easy and precise control over the size, shape distribution, and crystallinity of the final product by adjusting parameters such as temperature, reaction time, solvent type, and precursors.[4]
-
High Crystallinity: The ability to produce highly crystalline nanoparticles.[4][5]
-
Morphological Diversity: Synthesis of various nanostructures, including hollow spheres, nanorods, and nanoparticles.[7][8]
Applications of Iron Fluoride Materials
Iron-based fluorides are promising cathode materials for next-generation lithium-ion batteries due to their high theoretical specific capacities, elevated operating voltages, and the abundance and low cost of iron and fluorine.[1] Their diverse crystalline forms, such as pyrochlore (B1171951) and hexagonal tungsten bronze types, offer a rich landscape for electrochemical applications.[1][9] However, challenges such as poor electronic conductivity and structural instability during cycling need to be addressed, often through strategies like nanostructuring, doping, and creating composites with conductive materials.[1][10][11]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of FeF3·0.33H2O Hollow Nanospheres
This protocol describes a template-free solvothermal method to synthesize FeF3·0.33H2O hollow nanospheres, which have shown excellent performance as cathode materials in lithium-ion batteries.[7]
Materials and Equipment:
-
Iron (III) chloride hexahydrate (FeCl3·6H2O)
-
Hydrofluoric acid (HF, 40 wt%)
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a typical synthesis, dissolve a specific amount of FeCl3·6H2O in ethanol.
-
Add a stoichiometric amount of HF solution to the mixture under stirring.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with ethanol and deionized water several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a specified temperature (e.g., 60 °C) for several hours.
Protocol 2: Sugar-Assisted Solvothermal Synthesis of FeF2 Nanoparticles
This protocol details a novel, low-temperature method for synthesizing FeF2 nanoparticles using a sugar-assisted solvothermal process, which avoids the need for high temperatures and an inert atmosphere.[12][13][14]
Materials and Equipment:
-
Iron (III) fluoride trihydrate (FeF3∙3H2O) precursor
-
Ethanol
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Tip-sonicator
-
Centrifuge
-
Electric oven
Procedure:
-
Synthesize the FeF3∙3H2O precursor via a liquid phase coprecipitation method using FeCl3∙6H2O, HF, and a surfactant like CTAB.[12][14]
-
Add 1.0 g of the FeF3∙3H2O precursor and 0.05 g of sucrose to 45 mL of ethanol in a glass beaker.[12][14]
-
Disperse the mixture by tip-sonication for 30 minutes.[12][14]
-
Transfer the dispersion into a 50 mL Teflon-lined stainless-steel autoclave and seal it.[12][14]
-
Place the autoclave in an electric oven and maintain it at 160 °C for 6 hours.[12][14]
-
After cooling, collect the product by centrifugation, wash it with ethanol, and dry it.
Protocol 3: Hydrothermal Synthesis of Iron Fluoride Nanoparticles (General Method)
This protocol provides a general procedure for the hydrothermal synthesis of iron fluoride nanoparticles, which can be adapted to produce various phases by controlling the reaction parameters.[4][5]
Materials and Equipment:
-
Iron salt precursor (e.g., FeCl3, Fe(NO3)3)
-
Fluorine source (e.g., HF, NH4F)
-
Deionized water
-
pH adjusting agent (e.g., NaOH, NH3·H2O)
-
Teflon-lined stainless-steel autoclave
-
Stirrer
-
Centrifuge or filtration setup
-
Oven or furnace for calcination (optional)
Procedure:
-
Dissolve the iron salt and fluorine source in deionized water in desired stoichiometric ratios.
-
Stir the solution for a set period (e.g., 30 minutes) to ensure homogeneity.
-
Adjust the pH of the solution using a pH adjusting agent.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a temperature between 100 °C and 250 °C for a specified duration.[4]
-
After the reaction, cool the autoclave to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the product in an oven at a suitable temperature.
-
If necessary, perform a calcination step at a higher temperature to obtain the desired crystalline phase.
Data Presentation
The following tables summarize key synthesis parameters and resulting material properties from the literature.
Table 1: Solvothermal Synthesis of Iron Fluoride Materials
| Product | Precursors | Solvent | Temperature (°C) | Time (h) | Morphology | Particle Size | Application |
| FeF3·0.33H2O | FeCl3·6H2O, HF | Ethanol | 180 | 12 | Hollow nanospheres | ~100-200 nm | Li-ion battery cathode |
| FeF2 | FeF3∙3H2O, Sucrose | Ethanol | 160 | 6 | Irregular granules | ~30 nm | Li-ion battery cathode |
| FeF3·0.33H2O/MWCNTs | FeF3∙3H2O, MWCNTs | Not specified | Not specified | Not specified | Nanoparticles on MWCNTs | ~30 nm | Li-ion battery cathode |
Table 2: Electrochemical Performance of Solvothermally Synthesized Iron Fluorides
| Material | Initial Discharge Capacity (mAh g⁻¹) | Cycle Life | Rate Capability | Reference |
| FeF3·0.33H2O hollow nanospheres | High reversible capacity | Good cycling performance | - | [7] |
| FeF2 nanomaterial | ~150 (at 20 mA g⁻¹) | Stable for 50 cycles | Good rate performance | [13] |
| FeF3·0.33H2O/MWCNTs | 181 (at 20 mA g⁻¹) | 50% capacity retention at 50th cycle | 116 mAh g⁻¹ at 100 mA g⁻¹ | [11] |
Characterization of Iron Fluoride Materials
To ensure the successful synthesis of the desired iron fluoride materials, a comprehensive characterization is essential.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized materials.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the products.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
-
Electrochemical Testing (for battery applications): To evaluate the material's performance as a cathode, including specific capacity, cycling stability, and rate capability, typically conducted in coin-type cells against a lithium anode.[13]
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the synthesis processes.
Caption: Workflow for the solvothermal synthesis of FeF3·0.33H2O hollow nanospheres.
Caption: Workflow for the sugar-assisted solvothermal synthesis of FeF2 nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal Fluoride Cathode Materials for Lithium Rechargeable Batteries: Focus on Iron Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of iron-fluoride materials with controlled nanostructures and composition through a template-free solvothermal route for lithium ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Login [ujp.bitp.kiev.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Sugar-Assisted Solvothermal Method for FeF2 Nanomaterial and Its Application in LIBs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnetic Nanoparticle Synthesis in Drug Development
Topic: Use of Iron-Based Precursors for Magnetic Nanoparticle Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The application of magnetic nanoparticles (MNPs) in drug delivery systems offers promising avenues for targeted therapies and diagnostics. While various iron-based precursors can be utilized for MNP synthesis, this document focuses on the prevalent and well-documented use of iron oxide precursors. Initial exploration into the use of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) as a precursor for biomedical applications revealed limited available research, with its primary application being in the field of energy storage, specifically lithium-ion batteries.
In contrast, iron oxide nanoparticles (IONPs), typically synthesized from iron chlorides or organometallic compounds, have been extensively studied and characterized for drug delivery applications. Their biocompatibility, tunable magnetic properties, and established surface functionalization chemistries make them a more suitable and readily applicable choice for researchers and professionals in drug development.[1][2]
These notes provide detailed protocols and application data for the synthesis and utilization of iron oxide nanoparticles as a robust platform for magnetic drug delivery systems.
Synthesis of Iron Oxide Nanoparticles (IONPs)
Two of the most common and effective methods for synthesizing IONPs for biomedical applications are co-precipitation and thermal decomposition. Each method offers distinct advantages and control over the resulting nanoparticle characteristics.
Co-Precipitation Method
This method is widely used due to its simplicity and scalability. It involves the precipitation of iron ions (Fe²⁺ and Fe³⁺) in an aqueous solution by the addition of a base.[3][4]
Experimental Protocol: Co-Precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (optional, to prevent oxidation)
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.
-
Heat the solution to 80°C with vigorous stirring. Purging with nitrogen gas is recommended to prevent the oxidation of Fe²⁺.
-
Rapidly add the base (e.g., NH₄OH) to the solution while maintaining vigorous stirring. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring for 1-2 hours at 80°C to allow for crystal growth.
-
Cool the mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles multiple times with deionized water until the pH of the supernatant is neutral.
-
Resuspend the nanoparticles in a suitable solvent or dry them under vacuum for storage.
Thermal Decomposition Method
This method offers excellent control over nanoparticle size, size distribution, and crystallinity, resulting in high-quality, monodisperse IONPs.[5][6][7] It involves the high-temperature decomposition of an organometallic iron precursor in an organic solvent containing surfactants.
Experimental Protocol: Thermal Decomposition Synthesis of Monodisperse Iron Oxide Nanoparticles
Materials:
-
Iron(III) oleate (B1233923) complex (pre-synthesized or purchased)
-
1-octadecene (solvent)
-
Oleic acid (surfactant)
-
Nitrogen or Argon gas
Procedure:
-
Combine iron oleate, 1-octadecene, and oleic acid in a three-neck flask equipped with a condenser and a thermocouple.
-
Heat the mixture to 100-120°C under a gentle flow of nitrogen or argon and hold for 30-60 minutes to remove water and oxygen.
-
Rapidly heat the solution to a high temperature (e.g., 320°C) and maintain this temperature for a specific duration (e.g., 30-120 minutes). The size of the nanoparticles can be controlled by adjusting the reaction time and temperature.[8]
-
After the desired reaction time, cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactants and unreacted precursors.
-
Disperse the final nanoparticle product in a suitable organic solvent (e.g., hexane (B92381) or toluene).
Table 1: Comparison of IONP Synthesis Methods
| Parameter | Co-Precipitation | Thermal Decomposition |
| Precursors | Inorganic iron salts (FeCl₂, FeCl₃) | Organometallic compounds (e.g., iron oleate) |
| Solvent | Water | High-boiling point organic solvents |
| Temperature | Room temperature to ~90°C | High temperatures (200-350°C) |
| Size Control | Moderate | Excellent |
| Size Distribution | Polydisperse | Monodisperse |
| Crystallinity | Moderate | High |
| Surface | Hydrophilic (as-synthesized) | Hydrophobic (as-synthesized) |
| Scalability | High | Moderate |
Surface Functionalization for Drug Delivery
For biomedical applications, the surface of IONPs must be modified to ensure biocompatibility, stability in physiological media, and to provide functional groups for drug conjugation. Poly(ethylene glycol) (PEG) is a commonly used polymer for surface coating due to its ability to reduce protein adsorption and prolong circulation time in the bloodstream.[9][10]
Experimental Protocol: PEGylation of Iron Oxide Nanoparticles
Materials:
-
Hydrophobic IONPs (from thermal decomposition) dispersed in an organic solvent
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Chloroform (B151607) or other suitable organic solvent
-
Deionized water
Procedure:
-
Disperse the hydrophobic IONPs in chloroform.
-
Dissolve DSPE-PEG in chloroform and add it to the nanoparticle dispersion.
-
Sonicate the mixture to ensure homogeneous mixing.
-
Slowly add deionized water to the mixture while sonicating, leading to the formation of an emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
The PEGylated IONPs will be transferred to the aqueous phase.
-
Purify the aqueous dispersion of PEGylated IONPs by dialysis or magnetic separation to remove excess DSPE-PEG.
Characterization of Magnetic Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the synthesized nanoparticles for drug delivery applications.[11][12][13]
Table 2: Key Characterization Techniques and Parameters for Drug Delivery Applications
| Technique | Parameter Measured | Importance in Drug Delivery |
| Transmission Electron Microscopy (TEM) | Core size, size distribution, morphology | Affects in vivo fate, drug loading capacity, and magnetic properties.[14] |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, zeta potential | Determines colloidal stability in biological media and interaction with cells. |
| Vibrating Sample Magnetometry (VSM) | Saturation magnetization (Ms), coercivity (Hc), remanence (Mr) | Crucial for magnetic targeting efficacy and MRI contrast.[12] |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity | Confirms the synthesis of the desired iron oxide phase (e.g., magnetite, maghemite). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Verifies successful surface coating and conjugation of drugs or targeting ligands. |
Table 3: Typical Quantitative Data for Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Drug Delivery
| Property | Typical Value Range | Reference |
| Core Diameter (TEM) | 5 - 20 nm | [15] |
| Hydrodynamic Diameter (DLS) | 50 - 200 nm | [16] |
| Zeta Potential | -30 to +30 mV (depending on surface coating) | [14] |
| Saturation Magnetization (Ms) | 40 - 90 emu/g Fe | [5] |
| Coercivity (Hc) | < 10 Oe (superparamagnetic) | [17] |
| r₂ Relaxivity (for MRI) | 50 - 200 mM⁻¹s⁻¹ | [18] |
In Vitro and In Vivo Evaluation
Before clinical application, the efficacy and safety of the drug-loaded magnetic nanoparticles must be evaluated through in vitro and in vivo studies.
In Vitro Cytotoxicity Assays
These assays are essential to determine the biocompatibility of the nanoparticles and their drug-loaded counterparts.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticles (with and without drug) in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Other commonly used cytotoxicity assays include the LDH assay, which measures membrane integrity.[19][20]
In Vivo Animal Models
Animal models are crucial for evaluating the therapeutic efficacy, biodistribution, and pharmacokinetics of the magnetic nanoparticle-based drug delivery system.[21][22]
Workflow for In Vivo Efficacy Study in a Xenograft Mouse Model:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomly assign the mice to different treatment groups (e.g., saline control, free drug, bare nanoparticles, drug-loaded nanoparticles).
-
Administration: Administer the treatments intravenously or via direct intratumoral injection. For magnetic targeting, an external magnet can be placed over the tumor site.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Imaging: Use imaging techniques like MRI or Magnetic Particle Imaging (MPI) to track the biodistribution and tumor accumulation of the nanoparticles.[23]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological and immunohistochemical analysis to assess therapeutic efficacy and potential toxicity.
Visualizations
Workflow for IONP Synthesis and Application
Caption: Workflow for IONP synthesis, functionalization, and evaluation.
Mechanism of Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect in nanoparticle-based drug delivery.[24][25][26][27]
Magnetic Targeting Principle
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Elaboration of Functionalized Iron Oxide Nanoparticles by Microwave-Assisted Co-Precipitation: A New One-Step Method in Water | MDPI [mdpi.com]
- 4. Co-precipitation synthesis of stable iron oxide nanoparticles with NaOH: New insights and continuous production via flow chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 5. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 9. Effects of core size and PEG coating layer of iron oxide nanoparticles on the distribution and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. magneticmicrosphere.com [magneticmicrosphere.com]
- 12. Magnetic Characterization of Iron Oxide Nanoparticles for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. jaoc.samipubco.com [jaoc.samipubco.com]
- 16. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Using PEGylated magnetic nanoparticles to describe the EPR effect in tumor for predicting therapeutic efficacy of micelle drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Magnetic Nanoparticles for Targeted Drug Delivery in a Mouse Model of Breast Cancer [jns.kashanu.ac.ir]
- 23. Application of Magnetic Particle Imaging to Evaluate Nanoparticle Fate in Rodent Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Exerting Enhanced Permeability and Retention Effect Driven Delivery by Ultrafine Iron Oxide Nanoparticles with T1–T2 Switchable Magnetic Resonance Imaging Contrast - PMC [pmc.ncbi.nlm.nih.gov]
Iron(II) Fluoride Tetrahydrate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is an inorganic compound that is gaining attention as a cost-effective and environmentally benign catalyst in organic synthesis.[1][2] As a source of iron(II), it can participate in a variety of catalytic transformations, including C-F bond activation and potentially as a Lewis acid in carbon-carbon bond-forming reactions.[2][3] Its hydrated form offers practical advantages in terms of handling and stability compared to its anhydrous counterpart.[4] These application notes provide an overview of the catalytic potential of iron(II) fluoride tetrahydrate and detailed protocols for representative organic reactions.
While direct and extensive literature on the catalytic use of this compound is still emerging, its application can be inferred and adapted from studies using related iron(II) fluoride complexes. This document focuses on its potential role in hydrodefluorination reactions, a critical transformation in the synthesis of partially fluorinated compounds.
Catalytic Applications
Iron(II) fluoride complexes have demonstrated catalytic activity in the hydrodefluorination (HDF) of perfluorinated aromatic compounds.[2][5] This process involves the cleavage of a carbon-fluorine bond and its replacement with a carbon-hydrogen bond, providing access to valuable fluorinated building blocks. The catalytic cycle is thought to involve the formation of an iron(II) hydride species as the active catalyst.
Key Reaction: Hydrodefluorination of Perfluoroaromatics
This reaction is significant for the synthesis of specialty chemicals and pharmaceutical intermediates where a specific degree of fluorination is required to modulate the compound's properties. Iron(II) fluoride-based catalysts offer a more economical alternative to precious metal catalysts often used for this transformation.
Quantitative Data Summary
The following table summarizes representative data for the hydrodefluorination of octafluorotoluene (B1221213) using a molecular iron(II) fluoride complex, which serves as a model for the potential application of this compound.
| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) / TON |
| 1 | Octafluorotoluene | [L(Me)Fe(μ-F)]₂ | Et₃SiH | Toluene (B28343) | 45 | 24 | α,α,α,2,3,5,6-Heptafluorotoluene | up to 5 turnovers |
| 2 | Hexafluorobenzene | [L(Me)Fe(μ-F)]₂ | Et₃SiH | Toluene | 45 | 24 | Pentafluorobenzene | up to 5 turnovers |
| 3 | Pentafluoropyridine | [L(Me)Fe(μ-F)]₂ | Et₃SiH | Toluene | 45 | 24 | 2,3,5,6-Tetrafluoropyridine | up to 5 turnovers |
Data adapted from studies on a molecular iron(II) fluoride complex [L(Me)Fe(μ-F)]₂.[2][5] Further optimization would be required for reactions using FeF₂·4H₂O.
Experimental Protocols
The following is a detailed protocol for the hydrodefluorination of octafluorotoluene, adapted from literature on well-defined iron(II) fluoride complexes.[2][5] This protocol can serve as a starting point for exploring the catalytic activity of this compound.
Protocol 1: Catalytic Hydrodefluorination of Octafluorotoluene
Materials:
-
This compound (FeF₂·4H₂O) or a suitable iron(II) fluoride precatalyst
-
Octafluorotoluene
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for organic synthesis
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the this compound catalyst (e.g., 5 mol%).
-
Add anhydrous toluene (e.g., 5 mL) to the Schlenk tube.
-
Add octafluorotoluene (1.0 equiv) to the reaction mixture.
-
Add triethylsilane (2.0 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 45 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Catalytic Hydrodefluorination
Caption: Experimental workflow for the iron-catalyzed hydrodefluorination of perfluoroaromatics.
Proposed Catalytic Cycle for Hydrodefluorination
References
- 1. Evidence for a High-Valent Iron-Fluoride That Mediates Oxidative C(sp3)-H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lewis acid catalysis: Topics by Science.gov [science.gov]
- 4. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. Synthesis and reactivity of low-coordinate iron(II) fluoride complexes and their use in the catalytic hydrodefluorination of fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) as a Cathode Material in Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Iron(II) Fluoride (B91410) Tetrahydrate (FeF₂·4H₂O) as a cathode material in lithium-ion batteries. The information is intended to guide researchers in the synthesis, characterization, and electrochemical evaluation of this promising high-capacity conversion-type cathode material.
Application Notes
Iron(II) fluoride (FeF₂) is a compelling candidate for the next generation of lithium-ion battery cathodes due to its high theoretical specific capacity of approximately 571 mAh/g, which is significantly greater than that of conventional intercalation cathodes like LiCoO₂.[1] This high capacity stems from a conversion reaction where FeF₂ reacts with lithium ions to form metallic iron and lithium fluoride (FeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF). The hydrated form, FeF₂·4H₂O, offers a potentially lower-cost and more environmentally benign precursor for the synthesis of active cathode materials.
The primary challenges associated with FeF₂-based cathodes include their inherent low electronic conductivity and significant volume changes during the charge-discharge cycles, which can lead to poor cycling stability and rate capability. To mitigate these issues, research efforts have focused on strategies such as nano-structuring the active material and creating composites with conductive carbonaceous materials like multi-walled carbon nanotubes (MWCNTs) or graphene. These approaches aim to enhance electronic conductivity, accommodate volume expansion, and improve the overall electrochemical performance.
Quantitative Performance Data
The following tables summarize the electrochemical performance of various iron fluoride-based cathode materials as reported in the literature. While specific data for FeF₂·4H₂O is limited, the performance of closely related anhydrous FeF₂ and other hydrated iron fluorides provides valuable benchmarks.
Table 1: Electrochemical Performance of Iron Fluoride-Based Cathodes
| Cathode Material Composition | Initial Discharge Capacity (mAh/g) | Capacity Retention | Current Density | Voltage Window (V) |
| Spherical FeF₂.₅·0.5H₂O-MWCNTs | 324.7 | 175.2 mAh/g after 50 cycles | 40 mA/g | 1.5 - 4.5 |
| FeF₂@CMK-3 | - | 500 mAh/g after 100 cycles | 500 mA/g | 1.5 - 4.5 |
| FeF₂@CMK-3 | - | 400 mAh/g after 100 cycles | 2000 mA/g | 1.5 - 4.5 |
| FeF₂@CMK-3 | - | 320 mAh/g after 100 cycles | 4000 mA/g | 1.5 - 4.5 |
| Fe-LiF (activated) | 480 | - | C/3.6 | - |
| Fe-LiF | 216 | Maintained for 2000 cycles | 6C | - |
Table 2: Rate Capability of Iron Fluoride-Based Cathodes
| Cathode Material | Current Density | Discharge Capacity (mAh/g) |
| Spherical FeF₂.₅·0.5H₂O-MWCNTs | 500 mA/g | 136.0 |
| FeF₂@CMK-3 | 500 mA/g | 500 |
| FeF₂@CMK-3 | 2000 mA/g | 400 |
| FeF₂@CMK-3 | 4000 mA/g | 320 |
Experimental Protocols
The following are detailed protocols for the synthesis of FeF₂·4H₂O, cathode preparation, and electrochemical characterization.
Protocol 1: Synthesis of FeF₂·4H₂O
This protocol is based on the reaction of metallic iron with hydrofluoric acid.
Materials:
-
Iron (Fe) powder or filings
-
Hydrofluoric acid (HF), 40-48% aqueous solution
-
Deionized water
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, lab coat, and fume hood. Caution: Hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Procedure:
-
In a suitable plastic or Teflon beaker, dissolve iron powder in warm, hydrated hydrofluoric acid. The reaction should be performed in a fume hood.
-
Once the iron has completely reacted, a pale green solution will be formed.
-
Precipitate the FeF₂·4H₂O by adding ethanol to the solution.
-
Filter the resulting white crystalline solid.
-
Wash the precipitate with ethanol to remove any unreacted species.
-
Dry the product under vacuum at room temperature.
Protocol 2: Cathode Slurry Preparation and Electrode Fabrication
Materials:
-
FeF₂·4H₂O (or its composite with carbon) as the active material
-
Carbon black (e.g., Super P) as the conductive additive
-
Polyvinylidene fluoride (PVDF) as the binder
-
N-Methyl-2-pyrrolidone (NMP) as the solvent
-
Aluminum foil as the current collector
-
Mortar and pestle or planetary ball mill
-
Doctor blade
-
Vacuum oven
Procedure:
-
Prepare a mixture of the active material (FeF₂·4H₂O), carbon black, and PVDF in a weight ratio of 80:10:10.
-
Grind the mixture using a mortar and pestle or a planetary ball mill to ensure homogeneity.
-
Add NMP solvent to the powder mixture and stir until a uniform slurry is formed. The viscosity of the slurry should be suitable for casting.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade to a desired thickness.
-
Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to remove the NMP solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.
Protocol 3: Coin Cell Assembly and Electrochemical Characterization
Materials:
-
FeF₂·4H₂O cathode
-
Lithium metal foil as the anode
-
Celgard separator
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
Procedure:
-
Assemble CR2032-type coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
The cell consists of the prepared cathode, a separator soaked in the electrolyte, and a lithium metal anode.
-
Galvanostatic Cycling: Cycle the cells at various current densities (C-rates) within a specific voltage window (e.g., 1.5 V to 4.5 V) using a battery cycler.
-
Cyclic Voltammetry (CV): Perform CV measurements at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to investigate the redox reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the impedance characteristics of the cell.
Visualizations
The following diagrams illustrate the key processes involved in the application of FeF₂·4H₂O as a cathode material.
Caption: Experimental workflow for FeF₂·4H₂O cathode preparation and testing.
Caption: Conversion reaction mechanism of FeF₂ cathode.
References
Application Note: Characterization of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) using Powder X-ray Diffraction (XRD)
Introduction
Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is a hydrated inorganic salt with applications in various fields, including materials science and as a precursor in chemical synthesis. The crystalline phase and purity of FeF₂·4H₂O are critical parameters that dictate its physical and chemical properties. Powder X-ray Diffraction (XRD) is a non-destructive analytical technique that is indispensable for the phase identification, purity assessment, and crystallographic characterization of polycrystalline materials like FeF₂·4H₂O. This application note provides a detailed protocol for the characterization of FeF₂·4H₂O using powder XRD, intended for researchers, scientists, and professionals in drug development and materials science.
Crystallographic Background
Iron(II) fluoride tetrahydrate is known to exist in at least two polymorphic forms: a rhombohedral and a hexagonal crystal system. The specific crystal structure can be influenced by the synthesis conditions. Due to the presence of water of hydration, careful sample handling is crucial to prevent dehydration, which would lead to the formation of different phases and inaccurate XRD results.
Experimental Protocols
Synthesis of FeF₂·4H₂O
A common method for the synthesis of FeF₂·4H₂O involves the reaction of iron metal with hydrofluoric acid.
Materials:
-
Iron powder or filings (high purity)
-
Hydrofluoric acid (HF), 40-48% aqueous solution
-
Ethanol
-
Deionized water
-
Plastic beakers and stirring rods (HF is corrosive to glass and many metals)
-
Fume hood
Procedure:
-
In a fume hood, carefully add a stoichiometric excess of iron powder to a plastic beaker containing a 40-48% aqueous solution of hydrofluoric acid. The reaction is exothermic and produces hydrogen gas.
-
Stir the mixture gently until the reaction subsides. The solution will turn pale green.
-
Gently warm the solution to ensure the complete reaction of the iron.
-
Filter the warm solution to remove any unreacted iron.
-
Precipitate the FeF₂·4H₂O from the filtrate by adding ethanol.
-
Collect the white to pale green crystalline precipitate by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by ethanol.
-
Dry the product at room temperature in a desiccator over a drying agent that will not aggressively remove the water of hydration, such as a saturated solution of a salt that maintains a moderate relative humidity.
Sample Preparation for Powder XRD
Proper sample preparation is critical for obtaining high-quality XRD data, especially for hydrated compounds.
Materials:
-
FeF₂·4H₂O powder
-
Mortar and pestle (agate or ceramic)
-
Zero-background sample holder (e.g., single crystal silicon)
-
Glass slide
Procedure:
-
Gently grind a small amount of the FeF₂·4H₂O crystals in an agate mortar and pestle to obtain a fine, homogeneous powder. Avoid aggressive grinding, which can induce amorphization or dehydration.
-
To minimize preferred orientation, the powder should be loosely packed into the sample holder cavity.
-
Use the edge of a glass slide to gently press the powder into the cavity, ensuring a flat surface that is flush with the holder's surface. Avoid excessive pressure, which can also lead to preferred orientation.
-
For air-sensitive or potentially unstable hydrates, an airtight sample holder or a controlled atmosphere chamber is recommended.
Powder XRD Data Acquisition
The following are typical parameters for powder XRD data collection. These may need to be optimized based on the specific instrument and sample.
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.
Data Collection Parameters:
| Parameter | Recommended Value |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 10° - 80° |
| Step Size | 0.02° |
| Dwell Time | 1-2 seconds per step |
| Optics | Bragg-Brentano geometry |
| Sample Rotation | On (if available) |
Data Analysis
The collected powder XRD data can be analyzed to determine the phase purity, identify the crystalline phase, and calculate the lattice parameters.
Workflow:
-
Phase Identification: The experimental XRD pattern is compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD).
-
Peak Indexing: The diffraction peaks are indexed to determine the Miller indices (hkl) for each reflection.
-
Lattice Parameter Refinement: The lattice parameters of the unit cell are refined using a least-squares method based on the positions of the indexed diffraction peaks.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed to refine the crystal structure model, including atomic positions and site occupancies.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the powder XRD analysis of FeF₂·4H₂O.
Table 1: Observed Powder X-ray Diffraction Data for FeF₂·4H₂O
| 2θ (Observed) | d-spacing (Å) | Relative Intensity (%) |
| [Example Value] | [Example Value] | [Example Value] |
| [Fill with experimental data] | [Fill with experimental data] | [Fill with experimental data] |
Table 2: Refined Unit Cell Parameters for FeF₂·4H₂O
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cell Volume (ų) |
| [e.g., Hexagonal] | [e.g., P6/mmm] | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
Visualization
The following diagram illustrates the experimental workflow for the characterization of FeF₂·4H₂O using powder XRD.
Caption: Experimental workflow for the characterization of FeF₂·4H₂O by powder XRD.
Conclusion
Powder X-ray diffraction is a powerful and essential technique for the solid-state characterization of FeF₂·4H₂O. By following the detailed protocols outlined in this application note, researchers can reliably identify the crystalline phase, assess the purity, and determine the crystallographic parameters of their synthesized material. Careful attention to the synthesis and sample preparation steps is paramount to obtaining high-quality, reproducible data for this hydrated compound.
Application Notes and Protocols for FTIR Spectroscopy Analysis of Coordinated Water in FeF2·4H2O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for characterizing the molecular vibrations of materials. In the context of hydrated pharmaceutical compounds and inorganic complexes, FTIR is instrumental in identifying and differentiating between various forms of water, such as lattice water and coordinated water. Iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O) serves as a model compound for understanding the vibrational modes of water molecules directly bonded to a metal center. This document provides detailed application notes and experimental protocols for the analysis of coordinated water in FeF2·4H2O using FTIR spectroscopy.
Principle of FTIR for Water Analysis
Water molecules exhibit distinct vibrational modes that are sensitive to their local environment. The primary modes are symmetric stretching (ν1), asymmetric stretching (ν3), and bending (ν2). When a water molecule is coordinated to a metal ion, its vibrational frequencies shift compared to free water or lattice water due to the influence of the metal-oxygen bond and hydrogen bonding interactions within the crystal lattice. These shifts provide a spectral fingerprint for coordinated water. Additionally, lower frequency librational modes (rocking, wagging, and twisting) of the coordinated water can also be observed in the far-IR region.
Data Presentation: Vibrational Modes of Coordinated Water in Iron(II) Hydrates
The following table summarizes the typical infrared absorption bands for coordinated water in iron(II) hydrated complexes. The exact peak positions for FeF2·4H2O may vary slightly based on experimental conditions and the specific crystal structure.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| O-H Stretching (ν₁ and ν₃) | 3600 - 2900 | Broad and strong absorption bands resulting from the symmetric and asymmetric stretching of O-H bonds. The broadness is due to extensive hydrogen bonding. In many hydrated metal complexes, this region shows complex features due to multiple non-equivalent water molecules.[1] |
| H-O-H Bending (ν₂) | ~1650 | A sharp and intense band corresponding to the scissoring motion of the water molecule. Its position can shift depending on the strength of coordination and hydrogen bonding. |
| Librational Modes (ρr, ρw) | 900 - 600 | These bands, often weaker, arise from the rocking (ρr) and wagging (ρw) motions of the coordinated water molecule. The presence of bands in this region is a strong indicator of coordinated water.[1] |
| Fe-O Stretching | Below 600 | The direct stretching vibration of the iron-oxygen bond typically appears in the far-infrared region. |
Note: The spectrum of a closely related compound, FeCl2·4H2O, shows a broad absorption in the high-frequency region of 3400-3600 cm⁻¹ which is attributed to the stretching vibrations of the water molecules.[2]
Experimental Protocols
Two common methods for solid sample analysis in FTIR are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Transmission Method
This is a traditional method for obtaining high-quality spectra of solid samples.
Materials:
-
FeF2·4H2O sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool in a desiccator.
-
Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen purge), grind a small amount of FeF2·4H2O (1-2 mg) to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the spectrometer and acquire the FTIR spectrum.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
FeF2·4H2O sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
Procedure:
-
Background Spectrum: With the ATR crystal clean and uncovered, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the FeF2·4H2O powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a sufficient number of scans.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Data Analysis and Interpretation
-
Baseline Correction: Apply a baseline correction to the obtained spectrum to remove any sloping or curved background.
-
Peak Identification: Identify the major absorption bands corresponding to the vibrational modes of water as detailed in the data table.
-
Spectral Comparison: Compare the spectrum of FeF2·4H2O with that of anhydrous FeF2 (if available) to definitively assign the water-related peaks.
-
Interpretation: Analyze the positions and shapes of the O-H stretching and H-O-H bending bands to infer the strength of coordination and the extent of hydrogen bonding. The presence of librational modes in the lower frequency region confirms the coordination of water to the iron center.
Visualizations
Caption: Experimental workflow for FTIR analysis of FeF2·4H2O.
Caption: Relationship between water states and FTIR vibrational modes.
References
Application Note: Thermal Analysis of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal stability and decomposition of hydrated inorganic salts. These methods provide valuable insights into dehydration processes, phase transitions, and the overall thermal behavior of materials. This application note outlines a general protocol for the thermal analysis of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) and presents a hypothetical decomposition pathway based on the behavior of analogous hydrated iron compounds.
Note: Extensive literature searches did not yield specific experimental TGA or DSC data for FeF₂·4H₂O. The information presented herein is based on the general principles of thermal analysis and data from related hydrated iron salts.
Hypothetical Thermal Decomposition Pathway
Based on the thermal analysis of other hydrated iron halides, the decomposition of FeF₂·4H₂O is anticipated to occur in a multi-step process. Initially, the compound is expected to undergo dehydration, releasing its four water molecules, likely in sequential steps. This dehydration would be followed by the decomposition of the anhydrous iron(II) fluoride at higher temperatures. The process may also involve oxidation, depending on the atmospheric conditions of the analysis.
Data Presentation
As no specific quantitative data from TGA or DSC analysis of FeF₂·4H₂O is currently available in the public domain, a data table cannot be provided. Researchers undertaking this analysis would aim to populate a table with the following parameters for each observed thermal event:
| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DSC) | Enthalpy (ΔH) (J/g) (DSC) |
| Dehydration Step 1 | User Determined | User Determined | User Determined | User Determined |
| Dehydration Step 2 | User Determined | User Determined | User Determined | User Determined |
| ... | User Determined | User Determined | User Determined | User Determined |
| Decomposition | User Determined | User Determined | User Determined | User Determined |
Experimental Protocols
The following are generalized protocols for performing TGA and DSC analysis on a hydrated salt like FeF₂·4H₂O.
1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of FeF₂·4H₂O.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the FeF₂·4H₂O sample is a fine, homogeneous powder to promote uniform heat transfer.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C. A higher final temperature may be necessary to ensure complete decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower heating rates (e.g., 5 °C/min) can improve the resolution of thermal events.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation of the iron(II). A typical flow rate is 20-50 mL/min.
-
Data Collection: Record the mass loss as a function of temperature.
-
2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To measure the heat flow associated with phase transitions, including melting, crystallization, and solid-state transitions of FeF₂·4H₂O.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered FeF₂·4H₂O sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to contain any evolved water vapor during the initial dehydration, which can affect the heat flow measurement.
-
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the expected thermal events. This range should be determined from preliminary TGA data. A common range is from 25 °C to 400 °C for dehydration studies.
-
Heating Rate: A heating rate of 10 °C/min is typical.
-
Atmosphere: An inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.
-
Reference: An empty, hermetically sealed DSC pan should be used as a reference.
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical thermal decomposition pathway for FeF₂·4H₂O.
Caption: Experimental workflow for the thermal analysis of FeF₂·4H₂O.
Caption: Hypothetical thermal decomposition pathway of FeF₂·4H₂O.
Application Notes and Protocols for Handling and Storage of Air-Sensitive Iron(II) Fluoride Tetrahydrate (FeF2·4H2O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is a valuable precursor and material in various research and development fields, including battery technology and catalysis. However, its utility is intrinsically linked to its stability. As an air-sensitive and hygroscopic compound, improper handling and storage can lead to oxidation and hydration changes, compromising experimental integrity and material performance. This document provides detailed protocols and guidelines for the proper handling and storage of FeF₂·4H₂O to ensure its purity and reactivity are maintained.
Compound Properties and Stability
FeF₂·4H₂O is a white to pale green crystalline solid. The presence of iron in the +2 oxidation state makes it susceptible to oxidation in the presence of air (oxygen) and moisture.
Decomposition Pathway:
In the presence of moist air, FeF₂·4H₂O readily oxidizes to iron(III) fluoride hydrate (B1144303).[1] This transformation is visually indicated by a color change from pale green or white to a yellowish or brownish hue, characteristic of Fe(III) compounds. The primary decomposition reaction can be summarized as:
4 FeF₂·4H₂O(s) + O₂(g) + 2 H₂O(l) → 4 FeF₃·xH₂O(s) + ...
The exact stoichiometry of the hydrated iron(III) fluoride product can vary.
Thermal Stability:
The tetrahydrate form of iron(II) fluoride is thermally sensitive and will begin to lose its waters of hydration at temperatures as low as 75 °C in an inert atmosphere, with complete decomposition of the hydrate at 100 °C.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | FeF₂·4H₂O | [3][4] |
| Molar Mass | 165.90 g/mol | [1][3] |
| Appearance | White to pale green crystalline solid | [1] |
| Air Sensitivity | Oxidizes in moist air | [1] |
| Hygroscopicity | Hygroscopic | |
| Decomposition Product in Air | Iron(III) fluoride hydrate | [1] |
| Thermal Decomposition (hydrate) | Begins at 75 °C, complete by 100 °C | [2] |
Recommended Storage Protocols
To prevent degradation, FeF₂·4H₂O must be stored under an inert atmosphere.
Short-Term Storage:
For frequent use, store FeF₂·4H₂O in a desiccator filled with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide). The desiccator should be placed inside a nitrogen-filled glovebox to maintain an inert environment.
Long-Term Storage:
For long-term storage, the compound should be sealed in an airtight container, preferably under an argon or nitrogen atmosphere. The container should then be stored in a cool, dry place, away from light. Storing inside a glovebox is the most secure method for long-term preservation.
Experimental Protocols for Handling Air-Sensitive FeF₂·4H₂O
All manipulations of FeF₂·4H₂O should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
Glovebox Protocol
A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) and is the preferred method for handling highly air-sensitive materials.
Protocol for Weighing and Dispensing FeF₂·4H₂O in a Glovebox:
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas at least three times before introducing materials.
-
Material Transfer: Place a clean, dry container of FeF₂·4H₂O, along with necessary tools (spatulas, weighing paper, sample vials), into the antechamber.
-
Atmosphere Cycling: Cycle the antechamber to replace the air with the glovebox's inert atmosphere.
-
Introduction to Glovebox: Once the cycling is complete, open the inner antechamber door and move the materials into the main glovebox chamber.
-
Weighing: Use a tared weighing paper or vial on a balance inside the glovebox to accurately weigh the desired amount of FeF₂·4H₂O.
-
Dispensing: Carefully transfer the weighed solid to the reaction vessel or sample container.
-
Sealing: Tightly seal the reaction vessel and the stock container of FeF₂·4H₂O before removing them from the glovebox.
-
Removal from Glovebox: Place the sealed containers back into the antechamber, seal the inner door, and cycle the antechamber back to ambient atmosphere before opening the outer door.
Schlenk Line Protocol
A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold system for vacuum and inert gas.
Protocol for Transferring FeF₂·4H₂O using a Schlenk Line:
-
Glassware Preparation: Thoroughly dry all glassware (e.g., Schlenk flask, addition funnel) in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Assembly: Assemble the glassware on the Schlenk line while hot and flush with inert gas, or assemble cool and flame-dry under vacuum.
-
Atmosphere Exchange: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this "vac-and-backfill" cycle at least three times to ensure a completely inert atmosphere.
-
Solid Transfer:
-
Method A (Quick Transfer): Briefly remove the stopper or septum from the reaction flask under a strong positive pressure of inert gas and quickly add the pre-weighed FeF₂·4H₂O using a powder funnel. Immediately reseal the flask. This method is suitable for less sensitive applications.
-
Method B (Solid Addition Funnel): For more rigorous applications, weigh the FeF₂·4H₂O into a solid addition funnel in a glovebox. Attach the funnel to the reaction flask on the Schlenk line, evacuate the funnel, and backfill with inert gas before adding the solid to the reaction.
-
-
Solvent/Reagent Addition: Add degassed solvents or other reagents via a cannula or a gas-tight syringe through a septum on the reaction flask.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for handling FeF₂·4H₂O.
Logical Relationship Diagram
Caption: Logical relationships for FeF₂·4H₂O handling.
Conclusion
The successful use of FeF₂·4H₂O in research and development is critically dependent on the stringent exclusion of air and moisture. Adherence to the detailed protocols for storage and handling outlined in this document will ensure the material's integrity, leading to reliable and reproducible experimental outcomes. The choice between glovebox and Schlenk line techniques will depend on the specific requirements of the experiment and the resources available.
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. Mixed-valent iron fluoride hydrates and their thermal-decomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Iron(II) fluoride tetrahydrate | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iron(2+);difluoride;tetrahydrate | F2FeH8O4 | CID 57348246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Recrystallization of FeF₂·4H₂O from Hydrofluoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dissolution and recrystallization of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) from hydrofluoric acid (HF). This process is crucial for the purification of FeF₂·4H₂O, a compound of interest in various research and development areas, including materials science and as a precursor in chemical synthesis. The protocols emphasize safety, particularly the stringent handling requirements for highly corrosive and toxic hydrofluoric acid.
Introduction
Iron(II) fluoride tetrahydrate is a white crystalline solid that is slightly soluble in water but demonstrates increased solubility in dilute hydrofluoric acid.[1] This differential solubility, particularly its dependence on temperature, forms the basis for its purification via recrystallization. The process involves dissolving the impure solid in a hot hydrofluoric acid solution to create a saturated or near-saturated solution, followed by controlled cooling to induce the formation of purified crystals. Impurities are ideally left behind in the mother liquor.
Extreme Caution: Hydrofluoric acid is a highly corrosive and toxic chemical that can cause severe burns and systemic toxicity upon contact with skin, eyes, or upon inhalation. All handling of hydrofluoric acid must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE) and with immediate access to calcium gluconate gel for first aid in case of exposure.
Data Presentation
The following tables summarize the physical and chemical properties of the key substances involved in this protocol.
Table 1: Physical and Chemical Properties of Iron(II) Fluoride and its Tetrahydrate
| Property | Iron(II) Fluoride (FeF₂) | This compound (FeF₂·4H₂O) |
| Molar Mass | 93.84 g/mol | 165.90 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Density | 4.09 g/cm³ | 2.20 g/cm³ |
| Melting Point | 970 °C | 100 °C (decomposes) |
| Solubility in Water | Slightly soluble (Ksp = 2.36 x 10⁻⁶ at 25 °C)[1] | Data not readily available |
| Solubility in other solvents | Insoluble in ethanol (B145695) and ether; dissolves in dilute HF[1] | Data not readily available |
Table 2: Safety Information for Hydrofluoric Acid
| Hazard | Description |
| GHS Pictograms | Corrosive, Acute Toxicity, Health Hazard |
| Signal Word | Danger |
| Primary Hazards | Causes severe skin burns and eye damage. Highly toxic if swallowed, in contact with skin, or if inhaled. Can cause systemic toxicity, including cardiac arrest. |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers made of polyethylene (B3416737) or other HF-resistant plastic. NEVER store in glass containers. |
| Incompatibilities | Glass, concrete, metals, water, oxidizers, reducers, alkalis, combustibles, organics, and ceramics. |
Experimental Protocols
Safety Precautions for Handling Hydrofluoric Acid
A. Personal Protective Equipment (PPE):
-
Gloves: A double-gloving system is mandatory. Wear a pair of nitrile gloves as the inner layer and heavy-duty neoprene or nitrile rubber gloves as the outer layer.
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.
-
Body Protection: A lab coat worn over long-sleeved clothing and long pants, supplemented with a chemical-resistant apron and sleeves.
-
Footwear: Closed-toe shoes are required.
B. Engineering Controls:
-
All work with hydrofluoric acid must be performed inside a certified chemical fume hood.
-
An ANSI-approved eyewash station and safety shower must be immediately accessible.
C. Emergency Preparedness:
-
Never work alone when handling hydrofluoric acid.
-
Ensure a tube of 2.5% calcium gluconate gel is readily available in the immediate work area. All personnel must be trained in its proper application in case of skin contact.
-
Keep a copy of the Safety Data Sheet (SDS) for hydrofluoric acid readily accessible.
-
In case of any exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes (for eyes) or 5 minutes (for skin) followed by application of calcium gluconate gel (for skin). Seek immediate medical attention.
Protocol for Dissolution of FeF₂·4H₂O in Hydrofluoric Acid
This protocol describes the dissolution of impure FeF₂·4H₂O in a heated hydrofluoric acid solution.
Materials:
-
Impure FeF₂·4H₂O
-
Dilute hydrofluoric acid (e.g., 5-10% aqueous solution)
-
Deionized water
-
Polypropylene (B1209903) or other HF-resistant beakers and graduated cylinders
-
PTFE-coated magnetic stir bar and stir plate with heating capability
-
Thermometer
Procedure:
-
In a certified chemical fume hood, place a known volume of dilute hydrofluoric acid solution into a polypropylene beaker equipped with a PTFE-coated magnetic stir bar.
-
Gently heat the solution on a stir plate to a temperature between 50-70°C. Do not boil. Monitor the temperature closely.
-
Slowly add small portions of the impure FeF₂·4H₂O to the heated and stirring hydrofluoric acid solution.
-
Continue adding the solid until no more dissolves, indicating that a saturated or near-saturated solution has been achieved. A small amount of undissolved solid at the bottom is acceptable.
-
If significant impurities are insoluble, the hot solution may be filtered through a heated polypropylene funnel with a chemically resistant filter medium. This step should be performed with extreme caution due to the hot, corrosive nature of the solution.
Protocol for Recrystallization of FeF₂·4H₂O
This protocol outlines the process of obtaining purified crystals of FeF₂·4H₂O from the prepared saturated solution by controlled cooling.
Materials:
-
Saturated solution of FeF₂·4H₂O in hydrofluoric acid (from Protocol 3.2)
-
Polypropylene crystallization dish or beaker
-
Ice bath
-
Buchner funnel and filter flask (polypropylene or other HF-resistant material)
-
Chemically resistant filter paper
-
Cold, dilute hydrofluoric acid (for washing)
-
Cold ethanol (for final rinsing and aiding drying)
-
Vacuum source
Procedure:
-
Remove the hot, saturated solution from the heat source.
-
Cover the beaker and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, crystal formation should be observable. To maximize the yield, place the crystallization beaker in an ice bath for 30-60 minutes to further decrease the solubility of the FeF₂·4H₂O.
-
Set up a vacuum filtration apparatus using a polypropylene Buchner funnel and filter flask.
-
Carefully decant the mother liquor and then transfer the crystals to the Buchner funnel.
-
Wash the crystals with a small amount of cold, dilute hydrofluoric acid to remove any remaining mother liquor.
-
Perform a final wash with a small amount of cold ethanol to help remove the acidic solution and facilitate drying.
-
Continue to draw a vacuum over the crystals for a period to partially dry them.
-
Transfer the purified crystals to a clean, dry container for further drying in a desiccator.
Visualizations
Caption: Experimental workflow for the dissolution and recrystallization of FeF₂·4H₂O.
Caption: Key safety precautions for handling hydrofluoric acid.
References
Application Notes and Protocols for Iron(II) Fluoride Tetrahydrate in C-F Bond Activation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation and functionalization of carbon-fluorine (C-F) bonds are of paramount importance in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, methods to selectively transform C-F bonds are highly sought after. Iron, being an earth-abundant and low-cost metal, has emerged as a promising catalyst for these challenging transformations. This document provides detailed application notes and protocols for the use of iron(II) fluoride (B91410), with a focus on the potential applications of its tetrahydrate form, in key C-F bond activation reactions, including hydrodefluorination, silylation, and borylation.
Application Notes: Catalyst Preparation and Handling
While many published protocols for iron-catalyzed C-F bond activation utilize anhydrous, pre-formed iron(II) complexes with bulky ligands (e.g., β-diketiminates), there is a strong interest in developing methods that employ more readily available and air-stable precursors. Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) represents a potential starting material for the in situ generation of active catalysts.
The most active catalysts for hydrodefluorination are low-coordinate iron(II) fluoride or hydride complexes supported by bulky β-diketiminate (nacnac) ligands.[1][2] Although direct synthesis from FeF₂·4H₂O is not explicitly documented in mainstream literature, a plausible route involves the reaction of the hydrated salt with the deprotonated ligand. Researchers can adapt general procedures for the synthesis of β-diketiminate metal complexes. This typically involves the deprotonation of the neutral β-diketimine ligand with a strong base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) followed by salt metathesis with an iron(II) source. The use of FeF₂·4H₂O would require careful dehydration or reaction conditions that tolerate water.
Alternatively, for C-F bond silylation and borylation, simpler iron salts like Fe(OAc)₂ are often used to generate the active catalyst in situ with a suitable ligand and activator.[3] It is conceivable that FeF₂·4H₂O could be substituted as the iron source in these systems, although optimization of the reaction conditions would be necessary.
General Handling Precautions:
-
Iron(II) complexes can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Anhydrous solvents are crucial for the reproducibility of these catalytic reactions.
-
Fluorinated aromatic compounds and silanes should be handled in a well-ventilated fume hood.
Data Presentation: Quantitative Analysis of Iron-Catalyzed C-F Bond Activation
The following tables summarize the performance of iron catalysts in various C-F bond activation reactions, providing a basis for comparison and experimental design.
Table 1: Iron-Catalyzed Hydrodefluorination (HDF) of Fluoroarenes [1][2]
| Substrate | Catalyst | Silane | Temp. (°C) | Time (h) | Turnovers (TON) | Major Product |
| Hexafluorobenzene | [LMeFe(μ-F)]₂ | Et₃SiH | 120 | 24 | 2.5 | Pentafluorobenzene |
| Octafluorotoluene (B1221213) | [LMeFe(μ-F)]₂ | Et₃SiH | 120 | 24 | 5.0 | p-H-Heptafluorotoluene |
| Pentafluoropyridine | [LMeFe(μ-F)]₂ | Et₃SiH | 120 | 24 | 4.0 | 2,3,5,6-Tetrafluoropyridine |
| Hexafluoropropene | [LMeFe(μ-F)]₂ | Et₃SiH | 120 | 24 | 10 | trans-Pentafluoropropene |
LMe = β-diketiminate ligand with methyl substituents.
Table 2: Iron-Catalyzed Silylation of Fluoroarenes [3][4]
| Fluoroarene | Iron Source | Ligand | Silylating Agent | Base | Yield (%) |
| 1-Fluoronaphthalene (B124137) | Fe(OAc)₂ | TMEDA | Et₃Si-Bpin | LiOtBu | 85 |
| 4-Fluorobiphenyl | Fe(OAc)₂ | TMEDA | Et₃Si-Bpin | LiOtBu | 78 |
| 2-Fluoropyridine | Fe(OAc)₂ | TMEDA | Et₃Si-Bpin | LiOtBu | 72 |
| 1-Fluoro-4-(trifluoromethyl)benzene | Fe(OAc)₂ | TMEDA | Et₃Si-Bpin | LiOtBu | 65 |
TMEDA = Tetramethylethylenediamine.
Table 3: Iron-Catalyzed Borylation of Fluoroarenes [3]
| Fluoroarene | Iron Source | Ligand | Borylating Agent | Base | Yield (%) |
| 1-Fluoronaphthalene | Fe(OAc)₂ | TMEDA | B₂pin₂ | LiHMDS | 82 |
| 4-Fluorobiphenyl | Fe(OAc)₂ | TMEDA | B₂pin₂ | LiHMDS | 75 |
| 2-Fluoropyridine | Fe(OAc)₂ | TMEDA | B₂pin₂ | LiHMDS | 68 |
| 1-Fluoro-4-methoxybenzene | Fe(OAc)₂ | TMEDA | B₂pin₂ | LiHMDS | 55 |
B₂pin₂ = Bis(pinacolato)diboron; LiHMDS = Lithium bis(trimethylsilyl)amide.
Experimental Protocols
The following are detailed protocols for key iron-catalyzed C-F bond activation reactions.
Protocol 1: Catalytic Hydrodefluorination of Octafluorotoluene
This protocol is adapted from the work of Vela, J.; et al.[1][2]
Materials:
-
[LMeFe(μ-F)]₂ (Catalyst)
-
Octafluorotoluene (Substrate)
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene (B28343) (Solvent)
-
Schlenk tube or glovebox
-
GC-MS for analysis
Procedure:
-
Catalyst Preparation: The catalyst, [LMeFe(μ-F)]₂, is synthesized according to literature procedures, typically by reacting the lithium salt of the β-diketiminate ligand with an anhydrous iron(II) halide precursor under an inert atmosphere.
-
Reaction Setup: In a nitrogen-filled glovebox, add the iron(II) fluoride catalyst (e.g., 0.2 molar equivalent) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add octafluorotoluene (1.0 equivalent) to the reaction mixture.
-
Add triethylsilane (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture can be analyzed directly by GC-MS to determine the conversion and product distribution. The major product is p-H-heptafluorotoluene. Turnover numbers can be calculated based on the amount of product formed relative to the catalyst loading.
Protocol 2: Catalytic Silylation of 1-Fluoronaphthalene
This protocol is based on the iron-catalyzed C-F silylation reported by Sun, M.; et al.[3][4]
Materials:
-
Iron(II) acetate (B1210297) (Fe(OAc)₂) (Iron Source)
-
TMEDA (Ligand)
-
1-Fluoronaphthalene (Substrate)
-
Et₃Si-Bpin (Silylating Agent)
-
Lithium tert-butoxide (LiOtBu) (Base)
-
Anhydrous THF (Solvent)
-
Schlenk tube or glovebox
-
Standard chromatography equipment for purification
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Fe(OAc)₂ (10 mol %), TMEDA (10 mol %), and LiOtBu (2.5 equivalents) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add anhydrous THF (e.g., to make a 0.2 M solution with respect to the substrate).
-
Add 1-fluoronaphthalene (1.0 equivalent) to the mixture.
-
Add the silylating agent, Et₃Si-Bpin (2.5 equivalents), to the reaction vessel.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 10-12 hours.
-
Workup and Analysis: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silylated naphthalene. The yield can be determined after purification.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and reactivity of low-coordinate iron(II) fluoride complexes and their use in the catalytic hydrodefluorination of fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed C–F bond silylation and borylation of fluoroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Fe(II) Oxidation During Fluoride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Iron(II) during fluoride (B91410) synthesis. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my Iron(II) precursor oxidizing during fluoride synthesis?
A1: Iron(II) is highly susceptible to oxidation to Iron(III) in the presence of an oxidizing agent, with the most common being atmospheric oxygen.[1][2] This process is accelerated in moist air and in aqueous solutions that are not sufficiently acidic.[3] During fluoride synthesis, exposure to air or residual moisture in your reaction setup can lead to the formation of undesired Iron(III) fluoride impurities.
Q2: What are the primary methods to prevent Fe(II) oxidation?
A2: The three primary strategies to prevent Fe(II) oxidation are:
-
Working under an inert atmosphere: This involves using techniques and equipment, such as a Schlenk line or a glovebox, to replace the air in your reaction vessel with an inert gas like nitrogen or argon.[4] This physically removes the oxygen, thus preventing the oxidation reaction.
-
Controlling the pH: Maintaining a low pH (acidic environment) significantly slows down the rate of Fe(II) oxidation.[5][6][7]
-
Using deoxygenated solvents: It is crucial to remove dissolved oxygen from any solvents used in the synthesis. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
Q3: What are the visual indicators of Fe(II) oxidation to Fe(III)?
A3: A noticeable color change is the primary visual indicator of oxidation. Solutions of Fe(II) salts are typically pale green, while Fe(III) solutions are often yellow or brown.[2] If you observe your initially pale green reaction mixture turning yellow or brown, it is a strong indication that oxidation is occurring. The formation of a reddish-brown precipitate, which is characteristic of iron(III) hydroxide, also signals oxidation, especially in less acidic or aqueous environments.[1][8]
Troubleshooting Guide
Problem 1: My reaction mixture is turning yellow despite using an inert atmosphere.
-
Possible Cause: The inert atmosphere may not be completely free of oxygen. This could be due to leaks in your Schlenk line setup, improperly sealed septa, or insufficient purging of the reaction vessel.
-
Solution:
-
Leak Check: Ensure all glass joints and connections on your Schlenk line are properly greased and sealed. Check for any cracks in the glassware.
-
Proper Purging: Perform at least three vacuum-backfill cycles to ensure the reaction flask is thoroughly purged of air before starting the reaction.
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.
-
Septa Quality: Use new, high-quality rubber septa and ensure they are securely fitted. Avoid repeatedly puncturing the same spot on the septum.
-
Problem 2: I am performing an aqueous fluoride synthesis and observing a reddish-brown precipitate.
-
Possible Cause: The pH of your aqueous solution is likely too high, leading to the rapid oxidation of Fe(II) and subsequent precipitation of iron(III) hydroxide.[1]
-
Solution:
-
Acidify the Solution: Add a suitable acid, such as hydrofluoric acid (HF), to lower the pH of the reaction mixture. The rate of Fe(II) oxidation is significantly slower in acidic conditions.[5][6][7]
-
Use Deoxygenated Water: Prepare your aqueous solutions using water that has been thoroughly deoxygenated by boiling and cooling under a stream of inert gas, or by sparging with an inert gas for an extended period.[9]
-
Problem 3: My final iron fluoride product is off-white or yellowish instead of white.
-
Possible Cause: This indicates the presence of Fe(III) impurities in your final product. Oxidation may have occurred during the reaction, workup, or drying process.
-
Solution:
-
Inert Atmosphere Filtration: During product isolation, use filtration techniques that maintain an inert atmosphere, such as a Schlenk filter or filtration inside a glovebox.
-
Drying under Inert Gas or Vacuum: Dry the final product under a stream of inert gas or in a vacuum oven to prevent oxidation from atmospheric oxygen and moisture.
-
Washing with Deoxygenated Solvents: If a washing step is required, use deoxygenated solvents to remove any soluble impurities without introducing oxygen.
-
Data Presentation
The rate of Fe(II) oxidation is highly dependent on pH. The following table summarizes the calculated pseudo-first-order rate constant (k') for the oxidation of Fe(II) by dissolved oxygen in an aqueous solution at 25°C. The calculations are based on the rate equation provided by Morgan and Lahav (2007).[6][7]
| pH | Predominant Fe(II) Species | Rate Equation Contribution | Calculated k' (min⁻¹) | Relative Oxidation Rate |
| 4 | Fe²⁺ | 6 x 10⁻⁵ [Fe²⁺] | 6.0 x 10⁻⁵ | 1x |
| 5 | Fe²⁺ / Fe(OH)⁺ | Primarily 6 x 10⁻⁵ [Fe²⁺] | ~6.1 x 10⁻⁵ | ~1x |
| 6 | Fe²⁺ / Fe(OH)⁺ | 1.7 [Fe(OH)⁺] begins to contribute | ~1.7 x 10⁻⁴ | ~3x |
| 7 | Fe(OH)⁺ / Fe(OH)₂⁰ | 4.3 x 10⁵ [Fe(OH)₂⁰] becomes significant | ~4.3 x 10⁻³ | ~72x |
| 8 | Fe(OH)₂⁰ | 4.3 x 10⁵ [Fe(OH)₂⁰] dominates | ~4.3 x 10⁻¹ | ~7200x |
Note: The rate equation is -d[Fe(II)]/dt = (6 x 10⁻⁵ [Fe²⁺] + 1.7 [Fe(OH)⁺] + 4.3 x 10⁵ [Fe(OH)₂⁰]) [O₂]. The values for k' are approximated based on the dominant Fe(II) species at each pH.
Experimental Protocols
Synthesis of Anhydrous Iron(II) Fluoride (FeF₂) using a Schlenk Line
This protocol describes the synthesis of anhydrous FeF₂ from ferrous chloride (FeCl₂) and anhydrous hydrogen fluoride (HF) under a nitrogen atmosphere. Extreme caution must be exercised when handling anhydrous HF.
Materials:
-
Anhydrous Ferrous Chloride (FeCl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Schlenk flask
-
Schlenk line with a nitrogen gas source
-
Gas bubbler
-
Cold trap (e.g., liquid nitrogen)
-
Cannula for gas transfer
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the Schlenk line, ensuring all joints are properly greased and sealed. Place a cold trap between the reaction setup and the vacuum pump.
-
Preparation of the Reaction Vessel: Place a magnetic stir bar and the anhydrous FeCl₂ into the Schlenk flask. Attach the flask to the Schlenk line.
-
Establishing an Inert Atmosphere: Evacuate the Schlenk flask under vacuum for 10-15 minutes to remove air and moisture. Backfill the flask with nitrogen gas. Repeat this vacuum-backfill cycle at least three times.
-
Introduction of Anhydrous HF: Cool the Schlenk flask containing FeCl₂ in an appropriate cooling bath. Carefully condense a stoichiometric amount of anhydrous HF into the cooled reaction flask. This should be done in a well-ventilated fume hood with appropriate safety precautions for handling HF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. The reaction is: FeCl₂(s) + 2HF(g) → FeF₂(s) + 2HCl(g).
-
Removal of Byproducts: The byproduct, hydrogen chloride (HCl) gas, will be swept out of the reaction flask by the nitrogen flow and can be neutralized in a bubbler containing a basic solution (e.g., sodium hydroxide).
-
Product Isolation: Once the reaction is complete, the solid FeF₂ product can be isolated. Stop the stirring and allow the solid to settle. Remove the supernatant liquid, if any, via cannula transfer under a positive flow of nitrogen.
-
Drying: Dry the FeF₂ product under a dynamic vacuum on the Schlenk line to remove any residual volatile impurities.
-
Storage: Store the final product in a sealed container under an inert atmosphere to prevent oxidation.
Visualizations
Caption: Logical diagram illustrating the causes of Fe(II) oxidation and the corresponding preventative measures.
Caption: Experimental workflow for the synthesis of anhydrous FeF₂ under an inert atmosphere.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 3. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Oxidation states of iron | Class experiment | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of FeF2·4H2O Polymorphs
Welcome to the Technical Support Center for the controlled crystallization of Iron(II) Fluoride (B91410) Tetrahydrate (FeF2·4H2O).
This resource is designed for researchers, scientists, and professionals in drug development who are working with FeF2·4H2O and need to control its polymorphic outcome. Due to the limited availability of specific, quantitative data in publicly accessible literature regarding the selective crystallization of FeF2·4H2O polymorphs, this guide provides general principles and a framework for troubleshooting based on established concepts in crystallization.
FAQs: Understanding FeF2·4H2O Polymorphism
Q1: What are the known polymorphs of FeF2·4H2O?
A1: Iron(II) fluoride tetrahydrate is known to exist in at least two polymorphic forms: a rhombohedral and a hexagonal crystal structure. The specific conditions that favor the formation of one polymorph over the other are not well-documented in readily available scientific literature.
Q2: What is the general method for synthesizing FeF2·4H2O?
A2: A common laboratory-scale synthesis involves the reaction of iron metal with hydrofluoric acid (HF) to form a solution of iron(II) fluoride. Subsequently, a non-solvent, such as ethanol (B145695), is added to precipitate the FeF2·4H2O crystals.
Q3: Why is controlling polymorphism important?
A3: Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, bioavailability, and electrochemical performance. For applications in drug development or materials science, controlling the polymorphic form is crucial for ensuring product consistency and efficacy.
Troubleshooting Guide: Common Issues in FeF2·4H2O Crystallization
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent Crystal Form (Mixture of Polymorphs) | - Fluctuation in crystallization temperature.- Inconsistent stirring rate.- Variation in the rate of anti-solvent (ethanol) addition.- Undissolved iron particles acting as nucleation sites. | - Implement precise temperature control using a water bath or cryostat.- Use a magnetic stirrer with a tachometer to ensure a constant and reproducible stirring speed.- Employ a syringe pump for the controlled and consistent addition of ethanol.- Ensure complete dissolution of the iron source before initiating precipitation. |
| Amorphous Precipitate or Poor Crystallinity | - Supersaturation is too high, leading to rapid precipitation.- Insufficient time for crystal growth. | - Decrease the concentration of the initial FeF2 solution.- Slow down the rate of ethanol addition to reduce the local supersaturation.- Increase the crystallization time to allow for better crystal formation and growth. |
| Formation of the Undesired Polymorph | - The thermodynamic or kinetic conditions favor the unwanted form. | - Systematically vary the crystallization temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures may yield the thermodynamically stable form.- Experiment with different solvents or co-solvent systems.- Investigate the effect of pH by making small adjustments to the initial hydrofluoric acid solution. |
Experimental Protocols: A General Framework
The following protocols provide a general framework for the synthesis of FeF2·4H2O. Researchers should use these as a starting point and systematically vary the parameters to investigate their effect on the resulting polymorph.
Materials:
-
Iron powder or granules (high purity)
-
Hydrofluoric acid (HF), 48% aqueous solution
-
Ethanol (absolute)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Fume hood suitable for working with HF
-
Teflon or other HF-resistant beakers and magnetic stir bars
-
Magnetic stir plate with heating capabilities
-
Syringe pump for controlled addition of anti-solvent
-
Filtration apparatus (e.g., Büchner funnel with HF-resistant filter paper)
-
Vacuum oven
General Synthesis Protocol:
-
Preparation of the FeF2 Solution:
-
In a Teflon beaker inside a fume hood, carefully add a stoichiometric excess of iron powder to a hydrofluoric acid solution.
-
Gently heat and stir the mixture under an inert atmosphere to facilitate the reaction and complete dissolution of the iron. The solution should turn a pale green color.
-
Once the reaction is complete, filter the solution to remove any unreacted iron.
-
-
Crystallization:
-
Transfer the filtered FeF2 solution to a clean Teflon beaker equipped with a magnetic stir bar.
-
Place the beaker on a magnetic stir plate and begin stirring at a controlled rate.
-
Using a syringe pump, add ethanol to the solution at a slow, constant rate to induce precipitation.
-
Maintain a constant temperature throughout the addition and subsequent crystallization period.
-
-
Isolation and Drying:
-
After the desired crystallization time, collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum at a low temperature to remove residual solvent without causing dehydration or phase transformation.
-
Characterization:
-
The resulting polymorph(s) should be characterized using techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermal Analysis (TGA/DSC).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for investigating the polymorphism of FeF2·4H2O.
This document will be updated as more specific and quantitative data on the controlled crystallization of FeF2·4H2O polymorphs become available in the scientific literature.
Technical Support Center: Iron(II) Fluoride Tetrahydrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Iron(II) fluoride tetrahydrate, focusing on improving reaction yield and product purity.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| YLD-001 | Low Yield of Precipitate | Incomplete reaction of iron metal. | - Increase reaction time: Allow the iron metal to react completely with the hydrofluoric acid. Monitor the cessation of hydrogen gas evolution as an indicator of reaction completion.- Increase surface area of iron: Use iron powder or filings instead of larger pieces to increase the reaction rate.- Gentle heating: Warm the hydrofluoric acid solution gently (e.g., to 40-50°C) to increase the reaction rate. Avoid boiling, as it can increase the rate of side reactions. |
| Oxidation of Iron(II) to Iron(III). | - Use deoxygenated solvents: Boil and cool the water used to prepare the hydrofluoric acid solution under an inert atmosphere (e.g., nitrogen or argon) to remove dissolved oxygen.- Maintain an inert atmosphere: Conduct the reaction and filtration under a blanket of nitrogen or argon to prevent contact with atmospheric oxygen.- Include a reducing agent: Place a small piece of pure iron metal in the reaction mixture. Any Fe(III) formed will be reduced back to Fe(II) by the excess iron. | ||
| Product loss during washing. | - Use a non-aqueous solvent for washing: Since this compound is insoluble in ethanol (B145695), use cold ethanol to wash the precipitate. This will remove soluble impurities without dissolving the product.[1] | ||
| PUR-001 | Product is off-white, yellow, or brown instead of white/colorless. | Presence of Iron(III) impurities. | - This is a strong indication of oxidation. Follow all the recommendations under YLD-001 for preventing oxidation.- If the product is already discolored, it may be possible to wash it with a very dilute, cold solution of hydrofluoric acid to remove some of the more soluble Iron(III) salts, but this may also lead to some product loss. |
| RXN-001 | Reaction starts vigorously then stops. | Passivation of the iron surface. | - Mechanical agitation: Stir the reaction mixture continuously to help remove any passivating layer from the iron surface.- Acid concentration: Ensure the hydrofluoric acid concentration is appropriate. If it is too dilute, the reaction may be slow; if it is too concentrated, it can be overly vigorous and difficult to control. A concentration of 40-48% is typically used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common cause of low yields is the oxidation of the Iron(II) ions to Iron(III) ions by atmospheric oxygen.[1] This results in the formation of Iron(III) fluoride or other Iron(III) species, which are not the desired product. To mitigate this, it is crucial to work under an inert atmosphere and use deoxygenated solvents.
Q2: How can I be sure my iron precursor is suitable for this synthesis?
A2: High-purity iron powder or filings are recommended. Pre-washing the iron with a dilute acid (like HCl) to remove any surface oxides, followed by rinsing with deoxygenated water and drying, can improve reactivity and prevent the introduction of impurities.
Q3: Is it necessary to use an anti-solvent like ethanol for precipitation?
A3: While not strictly necessary if the product precipitates upon cooling, adding a cold, non-aqueous solvent in which this compound is insoluble, such as ethanol, can significantly increase the yield by forcing more of the product out of the solution.[1]
Q4: What is the decomposition temperature of this compound?
A4: The tetrahydrate form decomposes at 100°C.[2] Therefore, it is critical to dry the final product at a low temperature, for instance, in a vacuum desiccator at room temperature, to avoid dehydration and decomposition.
Q5: Can I use other iron salts as a starting material?
A5: While other Iron(II) salts could be used in principle (e.g., through a metathesis reaction), the direct reaction of iron metal with hydrofluoric acid is a common and effective method for producing Iron(II) fluoride.[2][3] Using other salts may introduce counter-ion impurities that are difficult to remove.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the impact of various reaction parameters on the yield of this compound. This data is for illustrative purposes to guide experimental design.
| Experiment ID | Atmosphere | Solvent Treatment | Precipitating Agent | Reaction Temperature (°C) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | Air | Standard Water | None (Cooling) | 25 | 10.0 | 6.5 | 65.0 |
| 2 | Nitrogen | Standard Water | None (Cooling) | 25 | 10.0 | 7.8 | 78.0 |
| 3 | Nitrogen | Deoxygenated Water | None (Cooling) | 25 | 10.0 | 8.5 | 85.0 |
| 4 | Nitrogen | Deoxygenated Water | Cold Ethanol | 25 | 10.0 | 9.2 | 92.0 |
| 5 | Nitrogen | Deoxygenated Water | Cold Ethanol | 45 | 10.0 | 9.4 | 94.0 |
| 6 | Air | Standard Water | Cold Ethanol | 45 | 10.0 | 7.1 | 71.0 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the synthesis of this compound from iron powder and hydrofluoric acid, with measures to maximize yield and purity.
Materials:
-
Iron powder (high purity, >99%)
-
Hydrofluoric acid (40-48% aqueous solution)
-
Deionized water (deoxygenated)
-
Ethanol (anhydrous, cold)
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box (recommended)
Procedure:
-
Deoxygenation of Solvents: Deoxygenate the deionized water and ethanol by bubbling with nitrogen or argon gas for at least 30 minutes.
-
Reaction Setup: In a fume hood suitable for working with hydrofluoric acid, set up a reaction flask with a magnetic stirrer, a gas inlet for the inert gas, and a condenser.
-
Reaction:
-
Carefully add the desired volume of hydrofluoric acid to the reaction flask.
-
Begin purging the flask with the inert gas.
-
Slowly add a stoichiometric amount of iron powder to the stirring hydrofluoric acid. The reaction is exothermic and will produce hydrogen gas.
-
Optionally, gently warm the mixture to 40-50°C to facilitate the reaction.
-
Continue stirring under the inert atmosphere until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
-
-
Precipitation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add cold, deoxygenated ethanol to the cooled solution while stirring to precipitate the this compound.
-
-
Isolation and Washing:
-
Filter the precipitate under an inert atmosphere using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, deoxygenated ethanol to remove any unreacted starting materials or soluble impurities.
-
-
Drying:
-
Dry the product under vacuum at room temperature to prevent decomposition.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low product yield.
References
Purification techniques for high-purity Iron(II) fluoride tetrahydrate
Welcome to the technical support center for the synthesis and purification of high-purity Iron(II) Fluoride (B91410) Tetrahydrate (FeF₂·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for obtaining a high-purity final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Iron(II) Fluoride Tetrahydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Final product has a yellow or brown tint. | Oxidation of Iron(II) to Iron(III) has occurred. This is the most common impurity and is often caused by exposure to air (oxygen).[1] | • Ensure all steps are carried out under an inert atmosphere (e.g., nitrogen or argon).• Use deoxygenated solvents.• Minimize the reaction and crystallization time to reduce exposure to potential oxidants. |
| Low yield of precipitated product. | • Incomplete reaction of the iron starting material.• The concentration of ethanol (B145695) used for precipitation was insufficient.• The solution was not sufficiently cooled to maximize crystallization. | • Ensure the iron powder or filings are fully submerged and reacting with the hydrofluoric acid.• Use a higher volume of cold ethanol to induce precipitation.• Cool the solution in an ice bath after the addition of ethanol to promote complete precipitation. |
| Difficulty filtering the product; filter clogs quickly. | The precipitate is too fine or gelatinous. | • Allow the precipitate to digest (age) in the mother liquor for a period before filtering. This can promote the growth of larger, more easily filterable crystals.• Ensure the ethanol is added slowly and with good stirring to encourage the formation of larger crystals. |
| Product is not crystalline. | The precipitation occurred too rapidly. | • Slow down the rate of ethanol addition.• Ensure the solution is well-stirred during precipitation. |
| Inconsistent analytical results for purity. | • The sample may not be homogeneous.• Contamination during sample preparation for analysis. | • Thoroughly grind and mix the final product before taking a sample for analysis.• Use clean, dry glassware and high-purity reagents for analytical sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in obtaining high-purity this compound?
A1: The most critical factor is the rigorous exclusion of oxygen to prevent the oxidation of the Iron(II) ion to Iron(III).[1] The presence of Iron(III) fluoride is the most common impurity and will impart a yellow or brown color to the otherwise white crystalline product.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended. The presence of Iron(III) can be detected and quantified using UV-Vis spectrophotometry, as Iron(III) complexes are colored while Iron(II) complexes are nearly colorless in the visible spectrum. The overall purity and elemental composition can be confirmed using techniques such as atomic spectroscopy (e.g., ICP-AES) for iron content and an ion-selective electrode for fluoride content.[2] X-ray diffraction (XRD) can be used to confirm the crystalline phase of the tetrahydrate.
Q3: What is the appropriate solvent for recrystallizing this compound?
A3: Dilute hydrofluoric acid (HF) is the most suitable solvent for recrystallization. Iron(II) fluoride dissolves in dilute HF.[1][2] The concentration of the HF solution should be carefully controlled, as the solubility of the salt is dependent on both the acid concentration and the temperature.
Q4: What are the ideal storage conditions for high-purity this compound?
A4: To prevent oxidation and degradation, the purified product should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a nitrogen or argon environment). It should be kept away from moisture and light.
Experimental Protocols
Synthesis of High-Purity this compound
This protocol describes the synthesis of this compound from iron metal and hydrofluoric acid.
Materials:
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Iron powder or filings (high purity)
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Hydrofluoric acid (HF), 48% aqueous solution
-
Ethanol, 95%
-
Deionized water, deoxygenated
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Heating mantle with stirrer
-
Round bottom flask
-
Condenser
-
Addition funnel
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place a known quantity of high-purity iron powder into the round bottom flask.
-
Carefully add a stoichiometric excess of 48% hydrofluoric acid to the addition funnel.
-
Slowly add the hydrofluoric acid to the iron powder while stirring. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.
-
Once the addition is complete, gently heat the mixture to ensure the complete reaction of the iron. The solution should be a pale green color.
-
Cool the reaction mixture to room temperature.
-
Filter the solution under an inert atmosphere to remove any unreacted iron.
-
Slowly add cold ethanol to the filtrate with vigorous stirring to precipitate the this compound as a white crystalline solid.
-
Cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration under an inert atmosphere.
-
Wash the crystals with cold ethanol and then a small amount of diethyl ether to aid in drying.
-
Dry the product under vacuum.
Purification by Recrystallization
This protocol outlines the purification of crude this compound.
Materials:
-
Crude this compound
-
Dilute hydrofluoric acid (prepare by diluting 48% HF with deoxygenated deionized water)
-
Ethanol, 95%
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Inert atmosphere apparatus (Schlenk line or glove box)
-
Heating mantle with stirrer
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
Under an inert atmosphere, dissolve the crude this compound in a minimal amount of warm, dilute hydrofluoric acid.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, deoxygenated water, followed by cold ethanol.
-
Dry the high-purity crystals under vacuum.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Purity (Commercial Grades) | 98% to 99.999% | Purity levels vary by supplier and intended application. |
| Solubility in Water (25 °C) | Ksp = 2.36 x 10⁻⁶ | Slightly soluble in water.[1] |
| Solubility in other solvents | Soluble in dilute HF; Insoluble in ethanol and ether.[1][2] | The solubility in dilute HF is temperature and concentration-dependent. |
| Decomposition Temperature | 100 °C | The tetrahydrate will begin to lose water of hydration.[2] |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the key steps in the purification of this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Interpreting Disordered Crystal Structures from FeF2·4H2O XRD Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(II) fluoride (B91410) tetrahydrate (FeF2·4H2O). It focuses on interpreting X-ray diffraction (XRD) data, particularly for disordered crystal structures.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the XRD analysis of FeF2·4H2O, which can indicate a disordered crystal structure.
Issue 1: My XRD pattern for FeF2·4H2O shows broad peaks instead of sharp, well-defined ones.
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Possible Cause 1: Small Crystallite Size. Nanocrystalline materials or samples with very small crystallite domains will exhibit significant peak broadening. This is a common characteristic of disordered structures.
-
Troubleshooting Steps:
-
Estimate Crystallite Size using the Scherrer Equation: A preliminary estimation of the crystallite size can be obtained from the full width at half maximum (FWHM) of the diffraction peaks.
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Perform a Williamson-Hall Analysis: This method helps to decouple the contributions of crystallite size and microstrain to the peak broadening, providing a more accurate assessment of the structural disorder.[1][2][3]
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Correlate with Synthesis Conditions: The synthesis method can significantly influence crystallite size. For instance, rapid precipitation may lead to smaller crystallites.
-
-
Possible Cause 2: Presence of Microstrain. Lattice strain, arising from defects, dislocations, or other structural imperfections, is a hallmark of a disordered crystal and contributes to peak broadening.[4]
-
Troubleshooting Steps:
-
Utilize Williamson-Hall Plot: The slope of a Williamson-Hall plot can be used to quantify the amount of microstrain within the crystal lattice.[1][4][5] A non-zero slope is a strong indicator of lattice strain.
-
Consider Synthesis-Induced Stress: Certain synthesis routes or post-synthesis processing can introduce strain into the material.
-
Issue 2: The positions of my XRD peaks are shifted compared to the standard reference pattern for FeF2·4H2O.
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Possible Cause 1: Lattice Parameter Changes. The presence of defects or substitutions in the crystal lattice can cause a uniform expansion or contraction, leading to a shift in peak positions.
-
Troubleshooting Steps:
-
Perform Rietveld Refinement: This is a powerful technique for refining the lattice parameters from the experimental XRD data. A deviation from the standard values suggests a modification of the unit cell.
-
Analyze for Impurities: The presence of impurity atoms substituting for Fe or F can alter the lattice parameters.
-
-
Possible Cause 2: Instrumental Misalignment. An improperly calibrated diffractometer can cause systematic shifts in peak positions.
-
Troubleshooting Steps:
-
Calibrate the Instrument: Run a standard reference material (e.g., silicon) to check for and correct any instrumental shifts.
-
Issue 3: I observe a broad, diffuse background "hump" in my XRD pattern, especially at lower 2θ angles.
-
Possible Cause: Amorphous Content. The sample may contain a significant amorphous (non-crystalline) component of FeF2·4H2O or other amorphous byproducts.
-
Troubleshooting Steps:
-
Quantitative Phase Analysis (QPA): Use Rietveld refinement with an internal standard to quantify the percentage of crystalline and amorphous phases in your sample.
-
Review Synthesis and Handling Procedures: Hygroscopic materials can absorb moisture from the air, leading to the formation of an amorphous phase. Ensure proper handling and storage in a dry environment.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a "disordered crystal structure" in the context of FeF2·4H2O?
A1: FeF2·4H2O can exist in different crystalline forms (polymorphs). One of these is a rhombohedral form that is known to exhibit structural disorder. This disorder can manifest as:
-
Stacking faults: Irregularities in the stacking sequence of atomic planes.
-
Point defects: Vacancies (missing atoms) or interstitial atoms (atoms in between regular lattice sites).
-
Microstrain: Localized variations in the lattice parameters due to stress or defects.
These features disrupt the perfect, long-range order of the crystal lattice, leading to characteristic signatures in the XRD pattern, such as broadened and shifted peaks.
Q2: How can I intentionally synthesize the disordered polymorph of FeF2·4H2O?
A2: The synthesis conditions play a crucial role in determining the resulting crystal structure. To favor the formation of a disordered phase, you might consider:
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Rapid Precipitation: Dissolving iron metal in warm hydrofluoric acid followed by rapid precipitation with a non-solvent like ethanol (B145695) can lead to the formation of the tetrahydrate. Faster precipitation rates often result in smaller crystallites and more defects.
-
Lower Crystallization Temperature: Crystallization at lower temperatures can kinetically trap disordered structures.
Q3: What is the Williamson-Hall method and how does it help in analyzing disordered structures?
A3: The Williamson-Hall (W-H) method is a technique used to separate the contributions of crystallite size and microstrain to the broadening of XRD peaks.[1][2][3] It is based on the principle that peak broadening from small crystallite size is inversely proportional to cos(θ), while broadening from strain is proportional to tan(θ). By plotting βcos(θ) versus sin(θ) (where β is the peak width and θ is the diffraction angle), a linear fit can be obtained. The y-intercept of this line provides the crystallite size, and the slope gives the microstrain. This separation is crucial for quantifying the degree and nature of disorder in the crystal.
Q4: Can Rietveld refinement be used for disordered structures?
A4: Yes, Rietveld refinement is a powerful tool for analyzing disordered structures. While it is traditionally used for well-ordered crystals, it can be adapted to model disorder. For instance, in the case of FeF2·4H2O, Rietveld refinement can be used to:
-
Refine the lattice parameters of the disordered phase.
-
Model site occupancies to account for vacancies or substitutions.
-
Incorporate microstrain models to account for peak broadening.
Successful Rietveld refinement of a disordered structure provides a quantitative model of the average crystal structure, including parameters that describe the extent of the disorder.
Section 3: Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the XRD analysis of a well-ordered (crystalline) and a disordered sample of FeF2·4H2O. This data is for illustrative purposes to highlight the expected differences.
Table 1: Comparison of Lattice Parameters from Rietveld Refinement.
| Sample | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Crystalline FeF2·4H2O | Monoclinic | 5.945 | 7.398 | 5.493 | 90 | 115.3 | 90 |
| Disordered FeF2·4H2O | Rhombohedral | 5.53 | 5.53 | 5.53 | 99.8 | 99.8 | 99.8 |
Table 2: Comparison of Peak Broadening Parameters and Derived Microstructural Properties.
| Sample | 2θ (°) (for a specific reflection) | FWHM (°) | Crystallite Size (nm) (from Scherrer) | Microstrain (ε) (from W-H plot) |
| Crystalline FeF2·4H2O | 25.5 | 0.15 | > 100 | ~ 0 |
| Disordered FeF2·4H2O | 25.8 | 0.85 | 15 | 0.005 |
Section 4: Experimental Protocols
Synthesis of FeF2·4H2O:
-
In a fume hood, carefully add approximately 1 gram of iron powder to a Teflon beaker.
-
Slowly add 20 mL of warm (40-50 °C) 40% hydrofluoric acid (HF) to the beaker. Caution: HF is extremely corrosive and toxic. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Stir the mixture gently until the iron powder has completely dissolved. The solution will turn a pale green color.
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To precipitate the FeF2·4H2O, slowly add ethanol to the solution while stirring until a white crystalline precipitate forms.
-
Filter the precipitate using a Buchner funnel and wash with cold ethanol.
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Dry the product under vacuum at room temperature.
Powder X-ray Diffraction (XRD) Data Collection:
-
Grind a small amount of the dried FeF2·4H2O sample to a fine powder using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder.
-
Collect the XRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Section 5: Visualizations
Caption: Experimental workflow for the synthesis and XRD analysis of FeF2·4H2O.
Caption: Logical relationship between the causes of peak broadening and the analysis method.
References
Overcoming solubility issues of FeF2·4H2O in experimental setups
Technical Support Center: FeF2·4H2O Experimental Guidance
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming common challenges associated with the handling and dissolution of Iron(II) Fluoride (B91410) Tetrahydrate (FeF2·4H2O) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my FeF2·4H2O not dissolving in water?
A1: FeF2·4H2O is only slightly soluble in water.[1][2] It does not fully dissolve to form a high-concentration solution. The solubility product constant (Ksp) is approximately 2.36 × 10⁻⁶ at 25°C, indicating that only a very small amount will dissociate into Fe²⁺ and F⁻ ions in pure water.[1] For most experimental applications requiring a notable concentration, water is not a suitable solvent.
Q2: What is the recommended solvent for FeF2·4H2O?
A2: Dilute hydrofluoric acid (HF) is the recommended solvent for dissolving FeF2·4H2O.[1][2] The presence of the common fluoride ion and the acidic environment helps to dissolve the compound effectively, likely through the formation of iron-fluoride complexes.
Q3: I tried dissolving FeF2·4H2O in ethanol (B145695) or ether, but it didn't work. Is this expected?
A3: Yes, this is expected. FeF2·4H2O is reported to be insoluble in organic solvents such as ethanol and ether.[1][2] Using these solvents will result in a suspension, not a solution.
Q4: My solution of FeF2·4H2O has turned a pale green. Is this normal?
A4: Yes, a pale green solution is the expected color when FeF2·4H2O is successfully dissolved in water or dilute hydrofluoric acid.[1]
Q5: After being exposed to air, my FeF2·4H2O powder or solution has developed a reddish-brown tint. What happened?
A5: The reddish-brown color indicates oxidation. In the presence of moist air, the iron(II) in your compound can oxidize to iron(III), forming hydrated iron(III) fluoride.[1] To prevent this, handle the compound in a controlled atmosphere (e.g., a glove box) whenever possible and use deoxygenated solvents for solution preparation.
Q6: Are there any temperature constraints I should be aware of when working with FeF2·4H2O?
A6: Yes, the tetrahydrate form (FeF2·4H2O) decomposes at 100°C.[2] Avoid heating solutions containing this compound at or above this temperature to prevent degradation.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Iron(II) Fluoride and its tetrahydrate form.
| Property | FeF2 (Anhydrous) | FeF2·4H2O (Tetrahydrate) | Reference |
| Molar Mass | 93.84 g/mol | 165.90 g/mol | [1] |
| Appearance | White crystalline solid | White crystalline solid | [1] |
| Density | 4.09 g/cm³ | 2.20 g/cm³ | [1][2] |
| Solubility in Water | Slightly soluble | Slightly soluble | [1][2] |
| Solubility Product (Ksp) | 2.36 × 10⁻⁶ (at 25°C) | Not specified | [1] |
| Solubility in Organics | Insoluble in ethanol, ether | Insoluble in ethanol, ether | [1][2] |
| Recommended Solvent | Dilute Hydrofluoric Acid | Dilute Hydrofluoric Acid | [1][2] |
| Melting/Decomposition | Melts at 970°C | Decomposes at 100°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of an FeF2·4H2O Stock Solution
This protocol describes the standard method for dissolving FeF2·4H2O using dilute hydrofluoric acid.
Safety Precautions:
-
Hydrofluoric Acid (HF) is extremely corrosive and toxic. All work must be conducted inside a certified chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including HF-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles.
-
Ensure a calcium gluconate tube is readily available for emergency treatment in case of skin contact.
Materials:
-
FeF2·4H2O powder
-
High-purity deionized water, deoxygenated by sparging with nitrogen or argon for 30 minutes.
-
Dilute Hydrofluoric Acid (e.g., 1-2% v/v).
-
Volumetric flask and magnetic stirrer.
-
Plastic labware (e.g., polypropylene (B1209903) or PTFE), as HF attacks glass.
Procedure:
-
Weigh the desired amount of FeF2·4H2O powder using plastic weighing boats.
-
In the chemical fume hood, add the deoxygenated deionized water to a plastic volumetric flask, filling it to approximately 80% of the final volume.
-
Slowly add the required volume of concentrated HF to the water to achieve the desired final dilute concentration. Always add acid to water.
-
Add a PTFE-coated magnetic stir bar to the flask.
-
Carefully transfer the weighed FeF2·4H2O powder into the dilute HF solution while stirring.
-
Continue stirring until the solid has completely dissolved, which may take some time. The resulting solution should be pale green.[1]
-
Once dissolved, add deoxygenated water to the flask to reach the final target volume.
-
Store the solution in a tightly sealed plastic container, preferably under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Visualized Workflows and Pathways
The following diagrams illustrate the troubleshooting logic for solubility issues and the chemical dissolution pathways.
Caption: Troubleshooting workflow for FeF2·4H2O dissolution issues.
Caption: Chemical pathways for the dissolution of FeF2·4H2O.
References
Technical Support Center: Optimizing Crystallization of FeF2·4H2O Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the crystallization temperature for obtaining specific polymorphs of Iron(II) Fluoride (B91410) Tetrahydrate (FeF2·4H2O).
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of FeF2·4H2O?
A1: Iron(II) Fluoride Tetrahydrate (FeF2·4H2O) is known to exist in at least two polymorphic forms: a rhombohedral form and a hexagonal form. The specific crystal structure can influence the material's physical and chemical properties.
Q2: How does crystallization temperature affect the formation of FeF2·4H2O polymorphs?
A2: The crystallization temperature is a critical parameter in determining which polymorph of FeF2·4H2O is formed. While specific temperature ranges for the exclusive formation of each polymorph are not extensively documented in publicly available literature, temperature influences nucleation and growth kinetics, which in turn dictates the resulting crystal structure. Generally, different polymorphs will have different windows of thermodynamic stability and kinetic favorability at various temperatures.
Q3: What are the general starting materials for synthesizing FeF2·4H2O?
A3: Common starting materials for the synthesis of FeF2·4H2O include a source of iron(II) ions and a fluoride source in an aqueous solution. Examples include the reaction of iron(II) salts (e.g., FeCl2, FeSO4) with a fluoride salt (e.g., NH4F, NaF) or the direct reaction of iron metal with hydrofluoric acid (HF).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mixed polymorphs or amorphous product obtained | - Inadequate temperature control.- Rapid cooling or heating rates.- Impurities in the starting materials or solvent. | - Implement precise and stable temperature control during crystallization.- Experiment with slower cooling or heating rates to favor the growth of a single polymorph.- Use high-purity starting materials and solvents. |
| Difficulty in reproducing results | - Variations in experimental parameters such as stirring rate, concentration of reactants, and pH.- Inconsistent aging time after crystallization. | - Standardize all experimental parameters and record them meticulously.- Ensure consistent and controlled stirring throughout the experiment.- Optimize and maintain a consistent aging time for the crystals in the mother liquor. |
| Small crystal size or poor crystal quality | - High nucleation rate due to high supersaturation.- Insufficient time for crystal growth. | - Decrease the concentration of reactants to lower the supersaturation level.- Employ a temperature gradient or a slow evaporation method to control the crystallization rate.- Increase the crystallization time to allow for larger crystal growth. |
Experimental Protocols
General Hydrothermal Synthesis Protocol for FeF2·4H2O (for optimization)
-
Precursor Preparation:
-
Dissolve an iron(II) salt (e.g., FeCl2·4H2O) in deionized water.
-
Separately, dissolve a fluoride source (e.g., NH4F) in deionized water. The molar ratio of Fe:F should be stoichiometric (1:2).
-
-
Reaction Mixture:
-
Slowly add the fluoride solution to the iron(II) solution under constant stirring in a Teflon-lined autoclave.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and heat it to the desired crystallization temperature. This is the primary variable for optimization. A range of temperatures (e.g., 80°C, 100°C, 120°C, 150°C) should be investigated.
-
Maintain the temperature for a fixed duration (e.g., 12-24 hours).
-
-
Cooling:
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Recovery:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product under vacuum at a low temperature (e.g., 40-60°C).
-
-
Characterization:
-
Analyze the crystal structure of the obtained product using techniques such as X-ray Diffraction (XRD) to identify the polymorph.
-
Logical Workflow for Polymorph Optimization
The following diagram illustrates a logical workflow for optimizing the crystallization temperature to obtain a specific FeF2·4H2O polymorph.
Safety protocols for working with hydrofluoric acid in synthesis
This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with hydrofluoric acid (HF) in synthesis. Adherence to these guidelines is critical to prevent severe injury or fatality.
Frequently Asked Questions (FAQs)
Q1: What makes hydrofluoric acid so dangerous?
A1: Hydrofluoric acid is extremely corrosive and toxic.[1][2][3] Unlike other acids, the fluoride (B91410) ion readily penetrates the skin, causing deep tissue destruction.[1][2] It can lead to decalcification of bones, and systemic toxicity, which can cause cardiac arrhythmia and be fatal.[1][2][3][4] Symptoms from dilute solutions can be delayed for up to 24 hours, leading to potentially severe outcomes if not treated immediately.[5]
Q2: Can I work alone when using hydrofluoric acid?
A2: No, you must never work alone when handling hydrofluoric acid.[1][5][6][7] A second person familiar with HF hazards and emergency procedures must be present.[3]
Q3: What is the immediate first aid for skin exposure to HF?
A3: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[5][7][8][9] Remove all contaminated clothing while flushing.[5][8][10] After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it in continuously.[5][8][11] Seek immediate medical attention for any exposure, regardless of severity.[1][3][12]
Q4: What should I do if I inhale HF vapors?
A4: Immediately move to fresh air and seek emergency medical attention.[5] Inhalation of HF can cause swelling in the respiratory tract up to 24 hours after exposure.[5]
Q5: How should I store hydrofluoric acid?
A5: Store HF in chemically compatible containers, such as those made of polyethylene, polypropylene, or Teflon.[1][13][14][15][16] Never use glass, ceramic, or metal containers.[1][13][14][15][16] The storage area should be a cool, dry, well-ventilated cabinet, separate from incompatible materials like bases, metals, and organic compounds.[1][13] All containers should be clearly labeled and stored in secondary containment.[1][5][13]
Q6: How do I dispose of HF waste?
A6: HF waste must be collected in a clearly labeled, chemically compatible container (polyethylene or Teflon) with a sealed lid.[1][5][14] Do not dispose of HF down the drain.[5][17] Contaminated items such as gloves and pipette tips must also be disposed of as hazardous waste.[5][16] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[14][17]
Troubleshooting Guides
Personal Protective Equipment (PPE) Malfunction
| Issue | Immediate Action | Follow-up / Prevention |
| Glove contamination | Immediately remove the contaminated gloves. | Wash hands thoroughly with soap and water. Inspect hands for any signs of exposure.[13] Use double gloving (an inner nitrile glove and a heavier outer glove) for added protection.[6][10][18] |
| Splash to face shield | Move away from the hazard. Carefully remove the face shield, followed by goggles. | Wash face and hands. Inspect face for any potential exposure. Always wear chemical splash goggles with a face shield when handling HF.[5][13] |
| Contaminated lab coat or apron | Immediately remove the contaminated item, avoiding contact with skin. Use an emergency shower if necessary. | Place the contaminated clothing in a sealed bag and label it as hazardous waste.[13][17] Wear an acid-resistant apron over a lab coat.[5][13] |
Accidental Spills
| Spill Size & Location | Immediate Action | Cleanup Procedure |
| Small spill (<50 mL) inside a chemical fume hood | Alert personnel in the immediate area.[5] Ensure the fume hood is functioning properly. | Wear appropriate PPE. Neutralize the spill by covering it with an HF-specific neutralizer like calcium carbonate or sodium bicarbonate, working from the outside in.[1][19][20] Collect the residue in a sealed plastic container labeled as "HF clean-up waste".[19] |
| Large spill (>50 mL) or any spill outside a fume hood | Evacuate the immediate area.[1][13][14] Close the doors and post a warning sign.[1][13] | Contact your institution's EHS or emergency response team immediately.[1][13] Do not attempt to clean it up yourself.[1] |
Quantitative Data Summary
Personal Protective Equipment (PPE) Recommendations
| HF Concentration | Eye Protection | Hand Protection | Body Protection |
| < 20% | Chemical splash goggles[13] | Double nitrile gloves or nitrile over neoprene/butyl rubber gloves[1][6] | Lab coat, long pants, closed-toe shoes[5][13] |
| 20% - 50% | Chemical splash goggles and a face shield[5][13] | Heavy-duty neoprene or nitrile gloves over inner nitrile gloves[1][5] | Acid-resistant apron over a lab coat, long pants, closed-toe shoes[5][13] |
| > 50% (Concentrated) | Chemical splash goggles and a face shield[5][13] | Heavy-duty neoprene or viton gloves over inner nitrile gloves[5][13] | Acid-resistant apron, sleeves, and potential full-body suit over a lab coat, long pants, closed-toe shoes[13][18] |
Occupational Exposure Limits
| Organization | Exposure Limit |
| OSHA (PEL) | 3 ppm (2 mg/m³) TWA[1] |
| NIOSH (REL) | 3 ppm (2.5 mg/m³) TWA, 6 ppm (5 mg/m³) Ceiling (15 minutes)[1] |
| ACGIH (TLV) | 0.5 ppm TWA, 2 ppm Ceiling[1] |
| NIOSH (IDLH) | 30 ppm[1] |
TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value, IDLH = Immediately Dangerous to Life or Health.
Experimental Protocols
Protocol for Emergency Response to Skin Exposure
-
Immediate Flushing: Immediately move the victim to an emergency shower or drench hose and flush the affected area with copious amounts of cool, running water for at least 5 minutes.[5][7][8][9] It is critical to remove all contaminated clothing while flushing.[5][8][10]
-
Alert Emergency Services: While the victim is being rinsed, another person must call 911 (or your institution's emergency number) and inform them of a hydrofluoric acid exposure.[5]
-
Application of Calcium Gluconate: After 5 minutes of flushing, liberally apply 2.5% calcium gluconate gel to the affected area.[5][8] The person administering the gel must wear appropriate gloves.[8] Continuously massage the gel into the skin.[8][11]
-
Continuous Treatment: Continue to apply the gel while waiting for emergency medical services to arrive.[5] If calcium gluconate is not available, continue flushing with water for at least 15 minutes.[5]
-
Provide Information: Give a copy of the Safety Data Sheet (SDS) for hydrofluoric acid to the emergency medical personnel.[1][16]
Protocol for Small Spill Cleanup (<50 mL in a Fume Hood)
-
Alert Personnel: Announce the spill to others in the lab.[5]
-
Don PPE: Put on the appropriate PPE, including an acid-resistant apron, face shield, chemical splash goggles, and heavy-duty gloves over inner nitrile gloves.[19]
-
Contain the Spill: If necessary, use a compatible absorbent material to create a border around the spill to prevent it from spreading.[20]
-
Neutralize: Slowly and carefully cover the spill with an HF-specific neutralizing agent such as calcium carbonate, sodium bicarbonate, or a commercial HF spill kit powder.[1][19][20] Work from the outside of the spill inwards.[19][20] Avoid creating dust.
-
Wait for Neutralization: Allow the neutralizer to react completely. The reaction may produce some heat and effervescence.[20]
-
Collect Residue: Once the reaction has stopped and the mixture has cooled, use a plastic scoop or dustpan to collect the neutralized residue.[19][20]
-
Package Waste: Place the residue and any contaminated materials (gloves, absorbent pads, etc.) into a heavy-duty, labeled plastic bag or container.[9][19] Seal the container and label it as "Hydrofluoric Acid Spill Debris."
-
Decontaminate: Wipe down the spill area with a 10% sodium carbonate solution, followed by water.[3][5]
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your PPE.[1]
Visualizations
Caption: Emergency response workflow for hydrofluoric acid skin exposure.
Caption: Decision logic for selecting appropriate PPE based on HF concentration.
References
- 1. uab.edu [uab.edu]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. carleton.ca [carleton.ca]
- 8. airproducts.com [airproducts.com]
- 9. sjsu.edu [sjsu.edu]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. academic.oup.com [academic.oup.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. uml.edu [uml.edu]
- 17. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 18. students.brunel.ac.uk [students.brunel.ac.uk]
- 19. sc.edu [sc.edu]
- 20. chemical-supermarket.com [chemical-supermarket.com]
Step-by-step dehydration of Iron(II) fluoride tetrahydrate to anhydrous form
Technical Support Center: Dehydration of Iron(II) Fluoride (B91410) Tetrahydrate
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the step-by-step dehydration of Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) to its anhydrous form (FeF₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a yellow or brown powder instead of the expected off-white anhydrous Iron(II) fluoride. What went wrong?
A1: The discoloration indicates oxidation of Iron(II) to Iron(III). This is a common issue and can be caused by:
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Presence of Oxygen: The dehydration process must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) or a high vacuum. Even trace amounts of oxygen can lead to the formation of iron(III) oxides or oxyfluorides.
-
Moisture in the Inert Gas: Ensure the inert gas being used is thoroughly dried. Using a gas drying column is highly recommended.
-
Leaks in the Apparatus: Check all connections in your experimental setup for potential leaks that could introduce air.
Q2: The mass of my final product suggests that not all water has been removed. How can I ensure complete dehydration?
A2: Incomplete dehydration can result from:
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Insufficient Temperature: The temperature for the final dehydration step may not have been high enough. While the bulk of the water is removed at lower temperatures, the final water molecule may be more strongly bound and require a higher temperature.
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Inadequate Heating Time: The sample may not have been held at the final dehydration temperature for a sufficient duration. It is advisable to heat until a constant weight is achieved.
-
Heating Rate is Too Fast: A rapid heating rate can sometimes lead to the encapsulation of water within the crystal structure. A slower, stepwise heating program is generally more effective.
Q3: I observed some sintering or melting of my sample during the dehydration process. Is this normal?
A3: Sintering or melting is not expected under proper dehydration conditions. This may indicate:
-
Localized Overheating: Ensure uniform heating of the sample. A tube furnace with a well-controlled temperature profile is ideal.
-
Formation of Impurities: The presence of impurities can lower the melting point of the material. Ensure the starting this compound is of high purity.
Q4: Can I use a standard laboratory oven for the dehydration?
A4: A standard laboratory oven is not recommended for this procedure. These ovens typically operate in an air atmosphere, which will lead to the rapid oxidation of the Iron(II) fluoride. A tube furnace with gas flow control or a vacuum oven is necessary.
Experimental Protocol: Thermal Dehydration of FeF₂·4H₂O
This protocol describes the controlled thermal dehydration of this compound to its anhydrous form under an inert atmosphere.
Materials and Equipment:
-
This compound (FeF₂·4H₂O), high purity
-
Tube furnace with programmable temperature controller
-
Quartz or alumina (B75360) combustion boat
-
Quartz tube for the furnace
-
High-purity argon or nitrogen gas
-
Gas drying column (e.g., filled with molecular sieves or Drierite)
-
Schlenk line or glovebox for handling the anhydrous product
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Place a known mass (e.g., 1-2 grams) of this compound into a pre-weighed combustion boat.
-
Spread the sample thinly and evenly to ensure uniform heating.
-
-
Setting up the Apparatus:
-
Position the combustion boat containing the sample in the center of the quartz tube within the tube furnace.
-
Seal the quartz tube and connect it to a source of high-purity inert gas. The gas outlet should be connected to a bubbler to monitor gas flow and prevent backflow of air.
-
Pass the inert gas through a drying column before it enters the furnace tube.
-
-
Purging the System:
-
Purge the system with the inert gas at a moderate flow rate (e.g., 50-100 mL/min) for at least 30 minutes at room temperature to remove all residual air.
-
-
Heating Program:
-
While maintaining a continuous flow of inert gas, begin heating the furnace according to the following stepwise program:
-
Step 1: Heat from room temperature to 110°C at a rate of 5°C/min. Hold at 110°C for 2 hours. This step removes the bulk of the water of hydration.
-
Step 2: Increase the temperature from 110°C to 200°C at a rate of 5°C/min. Hold at 200°C for 4 hours. This step is intended to remove the more strongly bound water molecules.
-
-
-
Cooling and Product Recovery:
-
After the final heating step, turn off the furnace and allow it to cool to room temperature under a continuous flow of inert gas.
-
Once at room temperature, transfer the combustion boat containing the anhydrous Iron(II) fluoride to an inert atmosphere environment (e.g., a glovebox or Schlenk line) to prevent rehydration and oxidation.
-
Weigh the final product to determine the mass loss and confirm complete dehydration. The theoretical mass loss for the complete dehydration of FeF₂·4H₂O to FeF₂ is approximately 43.4%.
-
Data Presentation
The following table summarizes the expected mass loss during the thermal dehydration of this compound based on thermogravimetric analysis (TGA) principles.
| Temperature Range (°C) | Dehydration Step | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| ~50 - 120 | FeF₂·4H₂O → FeF₂·H₂O + 3H₂O | 32.5% | 32.5% |
| ~120 - 200 | FeF₂·H₂O → FeF₂ + H₂O | 10.8% | 43.3% |
Note: The temperature ranges are approximate and can vary depending on factors such as heating rate and gas flow rate.
Visualizations
Experimental Workflow
Caption: Workflow for the dehydration of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common dehydration issues.
Technical Support Center: Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) Fluoride (B91410) Tetrahydrate (FeF₂·4H₂O). The focus is on identifying and minimizing common impurities in the synthesized product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of FeF₂·4H₂O.
Issue 1: The final product has a yellow or brownish tint instead of the expected pale green or white color.
-
Possible Cause: This discoloration typically indicates the presence of Iron(III) impurities, which form due to the oxidation of the Iron(II) starting material or the final product.[1]
-
Solution:
-
Inert Atmosphere: Conduct the synthesis and all subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use deoxygenated water and solvents throughout the experiment.
-
Purification: If oxidation has already occurred, attempt to purify the product by recrystallization. Dissolve the impure FeF₂·4H₂O in a minimal amount of warm, deoxygenated dilute hydrofluoric acid and precipitate the purified product by adding ethanol (B145695).[1]
-
Issue 2: The experimental yield is significantly lower than expected.
-
Possible Causes:
-
Incomplete reaction of the starting materials.
-
Loss of product during washing and filtration steps.
-
Formation of soluble side products.
-
-
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature as specified in the protocol.
-
Stoichiometry: Carefully check the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Washing Solvent: Use a minimal amount of cold washing solvent (e.g., ethanol or a mixture of water and ethanol) to minimize dissolution of the product.
-
Filtration: Employ fine filter paper or a fritted glass funnel to prevent the loss of fine crystalline product.
-
Issue 3: The product exhibits poor crystallinity or an amorphous appearance.
-
Possible Causes:
-
Rapid precipitation or crystallization.
-
Presence of impurities that inhibit crystal growth.
-
-
Solutions:
-
Controlled Precipitation: Add the precipitating agent (e.g., ethanol) slowly and with constant stirring to promote the formation of larger, more well-defined crystals.
-
Cooling Rate: Allow the reaction mixture to cool slowly to encourage crystal growth.
-
Purification of Starting Materials: Ensure the purity of the starting iron source and hydrofluoric acid, as impurities can interfere with crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized FeF₂·4H₂O?
A1: The most prevalent impurity is Iron(III) fluoride (FeF₃) or its hydrated forms, resulting from the oxidation of Fe(II).[1] Other potential impurities include unreacted starting materials (e.g., iron metal, iron salts) and iron oxides/hydroxides if the reaction is not carried out under acidic and anaerobic conditions.
Q2: How can I confirm the purity of my FeF₂·4H₂O product?
A2: Several analytical techniques can be used to assess the purity:
-
X-ray Diffraction (XRD): This is a primary method to confirm the crystalline phase of FeF₂·4H₂O and identify any crystalline impurities. The diffraction pattern should match the reference pattern for Iron(II) fluoride tetrahydrate.
-
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state of iron and can effectively distinguish between Fe(II) and Fe(III) species.
-
UV-Vis Spectroscopy: The presence of Fe(III) can be detected by a characteristic absorption in the UV-Visible spectrum.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): These methods can be used to determine the elemental composition and quantify metallic impurities.
Q3: What is the proper way to store FeF₂·4H₂O to prevent degradation?
A3: FeF₂·4H₂O is susceptible to oxidation in the presence of moist air.[1] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox).
Q4: Can I use a different alcohol for precipitation besides ethanol?
A4: While ethanol is commonly used, other short-chain alcohols like methanol (B129727) or isopropanol (B130326) can also be effective for precipitating FeF₂·4H₂O from aqueous solutions due to its lower solubility in these organic solvents. The choice of alcohol may influence the crystal size and morphology.
Data Presentation
Table 1: Typical Impurity Analysis of Synthesized FeF₂·4H₂O Before and After Purification
| Impurity | Concentration (Before Purification) | Concentration (After Recrystallization) | Analytical Method |
| Fe(III) species | 1 - 5% | < 0.5% | Mössbauer Spectroscopy, UV-Vis |
| Unreacted Iron | < 1% | Not Detected | ICP-AES |
| Iron Oxides | 0.5 - 2% | Not Detected | XRD |
Note: These are representative values. Actual concentrations will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of FeF₂·4H₂O from Iron Powder
-
Materials:
-
Iron powder (high purity)
-
Hydrofluoric acid (HF), 48% aqueous solution
-
Ethanol (95%)
-
Deionized water (deoxygenated)
-
-
Procedure:
-
In a fume hood, carefully add a stoichiometric excess of iron powder to a 48% hydrofluoric acid solution in a polyethylene (B3416737) or Teflon beaker. The reaction is exothermic.
-
Gently warm the mixture on a hotplate with stirring until the iron powder is completely dissolved. The solution should be a pale green color.
-
Filter the warm solution to remove any unreacted iron or solid impurities.
-
Slowly add ethanol to the filtrate with constant stirring until a pale green precipitate of FeF₂·4H₂O forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel with acid-resistant filter paper.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum or in a desiccator over a suitable drying agent.
-
Protocol 2: Identification of Fe(III) Impurity using UV-Vis Spectroscopy
-
Principle: Fe(III) ions form a colored complex with thiocyanate (B1210189), which can be quantified spectrophotometrically.
-
Procedure:
-
Prepare a standard solution of Fe(III) of known concentration.
-
Dissolve a known mass of the synthesized FeF₂·4H₂O in deoxygenated dilute acid.
-
To both the standard and the sample solutions, add an excess of potassium thiocyanate (KSCN) solution.
-
Measure the absorbance of the resulting red-colored solutions at the wavelength of maximum absorbance (around 480 nm) using a spectrophotometer.
-
Compare the absorbance of the sample solution to a calibration curve generated from a series of Fe(III) standards to determine the concentration of the Fe(III) impurity.
-
Visualizations
Caption: Workflow for the synthesis of FeF₂·4H₂O.
Caption: Troubleshooting logic for product discoloration.
References
Technical Support Center: Troubleshooting Unexpected Side Reactions Involving FeF2·4H2O
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iron(II) Fluoride (B91410) Tetrahydrate (FeF2·4H2O). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions observed when using FeF2·4H2O?
A1: The primary unexpected side reactions involving FeF2·4H2O stem from its sensitivity to atmospheric conditions and its inherent chemical properties. The most common issues are:
-
Hydrolysis: In the presence of water, FeF2·4H2O can hydrolyze to form iron(II) hydroxide (B78521) (Fe(OH)₂) and hydrofluoric acid (HF).[1] This can alter the pH of your reaction mixture and introduce unwanted nucleophiles or etchants.
-
Oxidation: The iron(II) center is susceptible to oxidation to iron(III), especially in the presence of air (oxygen). This leads to the formation of iron(III) species, such as iron(III) oxyfluoride or hydrated iron(III) fluoride, which can appear as a reddish-brown discoloration and may have different catalytic activities or solubility.
-
Lewis Acid Catalysis: FeF2 can act as a Lewis acid, though weaker than salts like FeCl3 or AlCl3. This can lead to unexpected catalysis of side reactions such as Friedel-Crafts type alkylations, rearrangements of sensitive functional groups, or decomposition of substrates and solvents.
Q2: How can I tell if my FeF2·4H2O has degraded?
A2: Visual inspection is the first step. Fresh, high-purity FeF2·4H2O should be a pale green or off-white crystalline solid. A yellow, orange, or reddish-brown discoloration is a strong indicator of oxidation to iron(III) species. If the solid appears damp or has a sharp, acidic odor, it may be due to hydrolysis and the formation of hydrofluoric acid. For a more definitive assessment, spectroscopic methods can be employed.
Q3: What are the optimal storage and handling conditions for FeF2·4H2O to minimize side reactions?
A3: To maintain the integrity of FeF2·4H2O, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[2][3][4][5] It should be stored in a tightly sealed container in a desiccator to protect it from moisture and air. Use of dry solvents and reagents is also critical to prevent hydrolysis and oxidation during your reaction.
Troubleshooting Guide
Issue 1: Poor reaction yield and formation of a brown/yellow precipitate.
-
Potential Cause: Oxidation of Fe(II) to Fe(III).
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is free of oxygen and moisture. Purge all glassware with a dry, inert gas and use degassed, anhydrous solvents.
-
Check Reagent Purity: The starting FeF2·4H2O may have already been partially oxidized. Consider purchasing from a reputable supplier and storing it properly.
-
Monitor Fe(II)/Fe(III) Ratio: Use a colorimetric method (e.g., with ferrozine (B1204870) or 1,10-phenanthroline) to quantify the amount of Fe(II) and Fe(III) in your reaction mixture.[6][7]
-
Consider a Reducing Agent: In some cases, a mild reducing agent can be added to the reaction mixture to maintain the iron in the +2 oxidation state, but this must be compatible with your other reagents.
-
Issue 2: Inconsistent reaction outcomes and changes in pH.
-
Potential Cause: Hydrolysis of FeF2·4H2O.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Molecular sieves can be used to dry solvents immediately before use.
-
Control pH: If your reaction is sensitive to acidic conditions, the formation of HF from hydrolysis can be problematic. Consider using a non-nucleophilic buffer, but be aware that this can introduce other complications.
-
Monitor Fluoride Ion Concentration: A fluoride ion-selective electrode can be used to detect the release of free fluoride from hydrolysis.
-
Issue 3: Formation of unexpected byproducts, such as rearranged or oligomerized starting materials.
-
Potential Cause: Unwanted Lewis acid catalysis by FeF2.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Lewis acid-catalyzed reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may suppress the side reaction.
-
Add a Lewis Base Scavenger: A sterically hindered, non-nucleophilic Lewis base (e.g., 2,6-di-tert-butylpyridine) can be added to coordinate to the iron center and reduce its Lewis acidity. This should be done cautiously as it can also inhibit the desired reaction.
-
Test for Lewis Acidity: Perform a probe reaction with a compound known to be sensitive to Lewis acids (e.g., a sensitive acetal (B89532) or epoxide) to confirm if FeF2 is acting as a catalyst under your reaction conditions.
-
Quantitative Data
Table 1: Influence of pH and Temperature on the Hydrolysis of Iron Fluorides *
| pH | Temperature (°C) | Qualitative Hydrolysis Rate | Potential Side Products |
| < 4 | 25 | Low | Fe(OH)₂, HF |
| 4 - 6 | 25 | Moderate | Fe(OH)₂, HF |
| > 6 | 25 | High | Fe(OH)₂, Iron Oxyfluorides |
| 7 | 40 | High | Fe(OH)₂, Iron Oxyfluorides |
| 7 | 70 | Very High | Fe(OH)₂, Iron Oxides |
*Data is based on studies of related iron fluoride complexes and general principles of metal salt hydrolysis.[1] Optimal conditions for minimizing hydrolysis are acidic pH and low temperature.
Table 2: Thermal Decomposition Data for Analogous Hydrated Iron(II) Salts *
| Compound | Dehydration Temperature (°C) | Decomposition Onset (°C) | Final Products |
| FeCl₂·4H₂O | ~100 - 200 | > 250 | Fe₂O₃, HCl |
| FeC₂O₄·2H₂O | ~170 - 230 | ~360 | Fe₃O₄, Fe, CO, CO₂ |
*This data for analogous compounds suggests that FeF₂·4H₂O will likely lose its waters of hydration between 100-200°C. Decomposition to iron oxides and HF would be expected at higher temperatures.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Fe(II)/Fe(III) Ratio
This protocol is adapted from the ferrozine assay for the colorimetric determination of iron species.[6]
Materials:
-
Ferrozine solution (1 g/L in water)
-
Ammonium (B1175870) acetate (B1210297) buffer (2 M, pH 9.5)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water, as a reducing agent)
-
UV-Vis spectrophotometer
-
Anhydrous, degassed solvent compatible with your reaction mixture
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Withdraw an aliquot of your reaction mixture.
-
Dilute the aliquot with the anhydrous, degassed solvent to a concentration within the linear range of the assay (typically 1-10 ppm Fe).
-
-
Fe(II) Determination:
-
To a cuvette, add 1 mL of the diluted sample, 1 mL of the ammonium acetate buffer, and 0.5 mL of the ferrozine solution.
-
Mix well and allow the color to develop for 5 minutes.
-
Measure the absorbance at 562 nm. This is your Absorbance A .
-
-
Total Iron (Fe(II) + Fe(III)) Determination:
-
To a separate cuvette, add 1 mL of the diluted sample, 1 mL of the ammonium acetate buffer, and 0.5 mL of the hydroxylamine hydrochloride solution.
-
Mix and wait 10 minutes for the complete reduction of Fe(III) to Fe(II).
-
Add 0.5 mL of the ferrozine solution.
-
Mix well and allow the color to develop for 5 minutes.
-
Measure the absorbance at 562 nm. This is your Absorbance B .
-
-
Calculation:
-
Prepare a calibration curve using standards of known Fe(II) concentration.
-
Calculate the concentration of Fe(II) from Absorbance A.
-
Calculate the total iron concentration from Absorbance B.
-
The concentration of Fe(III) is the difference between the total iron and the Fe(II) concentration.
-
Protocol 2: Standard Procedure for Handling FeF2·4H2O
This protocol outlines the best practices for handling air- and moisture-sensitive FeF2·4H2O.[2][3][5]
Materials:
-
Glovebox or Schlenk line with a dry, inert atmosphere (N₂ or Ar)
-
Oven-dried glassware
-
Dry, degassed solvents
-
Septa, needles, and cannulas
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator inside the glovebox.
-
Ensure all solvents are anhydrous and have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
-
Handling in a Glovebox:
-
Transfer the FeF2·4H2O from its storage container to a pre-weighed vial inside the glovebox.
-
Prepare a stock solution by dissolving the desired amount of FeF2·4H2O in a dry, degassed solvent inside the glovebox.
-
-
Handling using a Schlenk Line:
-
Place the desired amount of FeF2·4H2O into a Schlenk flask.
-
Attach the flask to the Schlenk line, and evacuate and backfill with inert gas at least three times.
-
Add the dry, degassed solvent via a cannula or a gas-tight syringe.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Transfer the FeF2·4H2O solution to the reaction flask via a cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected side reactions.
Caption: Recommended experimental workflow to minimize side reactions.
Caption: Logical relationships between FeF2·4H2O and common side reaction pathways.
References
- 1. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Challenges in scaling up laboratory synthesis of Iron(II) fluoride tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of Iron(II) Fluoride (B91410) Tetrahydrate (FeF₂·4H₂O).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Iron(II) Fluoride Tetrahydrate.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Product Yield | - Incomplete reaction of iron precursor.- Loss of product during washing/filtration.- Oxidation of Fe(II) to Fe(III), which may form more soluble fluoride species. | - Ensure sufficient reaction time and adequate heating if the protocol requires it.- Use a fine filter paper and careful washing technique to avoid product loss.- Implement measures to prevent oxidation (see SYN-002 ). |
| SYN-002 | Product is Off-White, Yellow, or Brown Instead of White/Pale Green | - Oxidation of Iron(II) to Iron(III) during synthesis or drying. Iron(III) fluoride compounds are often yellowish-brown. | - Deoxygenate all aqueous solutions by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during the reaction.[1]- Work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).- Acidify the reaction mixture slightly, as a lower pH can help suppress oxidation.[1]- Add a small piece of metallic iron to the reaction mixture to help reduce any Fe(III) that forms back to Fe(II). |
| SYN-003 | Formation of a Gelatinous or Cloudy Precipitate | - Hydrolysis of Iron(II) ions to form iron hydroxides, particularly if the pH is not sufficiently acidic. | - Maintain a low pH by using an excess of hydrofluoric acid or adding a non-interfering acid.[2] |
| SYN-004 | Inconsistent Crystal Size or Morphology | - Fluctuations in temperature during crystallization.- Rate of addition of precipitating agent (e.g., ethanol) is too rapid. | - Ensure slow and controlled cooling or evaporation to promote uniform crystal growth.- Add the precipitating agent dropwise with constant stirring. |
| SCA-001 | Difficulty in Maintaining Inert Atmosphere at Larger Scales | - Increased surface area and longer processing times in larger vessels increase the risk of oxygen exposure. | - Utilize reactors equipped with robust inert gas blanketing systems.- Ensure all transfer lines are purged with inert gas before use. |
| SCA-002 | Heat and Mass Transfer Issues During Scale-Up | - Inefficient stirring and uneven temperature distribution in larger reactors can lead to localized side reactions and impurities. | - Employ reactors with appropriate agitator designs for efficient mixing.- Use jacketed reactors with precise temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrofluoric acid (HF) for this synthesis?
A1: Hydrofluoric acid is an extremely corrosive and toxic chemical.[3][4][5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, an acid-resistant apron, and heavy-duty neoprene or butyl rubber gloves over a thinner pair of nitrile gloves.[3][4]
-
Ventilation: All work must be conducted in a certified chemical fume hood.[5]
-
Materials Compatibility: Use only Teflon or polyethylene (B3416737) containers and labware, as HF attacks glass, ceramics, and many metals.[3][4]
-
Emergency Preparedness: Have a readily accessible and up-to-date HF-specific first aid kit, including 2.5% calcium gluconate gel. Ensure all personnel are trained on its use.[3][5]
-
Working Alone: Never work with HF alone.[4]
Q2: How can I prevent the oxidation of Fe(II) to Fe(III) during the reaction?
A2: Preventing oxidation is critical for obtaining a pure product. The following measures are recommended:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]
-
Deoxygenated Water: Use water that has been deoxygenated by boiling and cooling under an inert gas or by sparging with an inert gas for an extended period.[1]
-
Acidic Conditions: Maintaining an acidic environment helps to stabilize the Fe(II) ion.[1][6]
-
Reducing Agent: The presence of excess metallic iron can help to reduce any Fe(III) that may form.
Q3: My final product is a brownish color. What does this indicate and can it be purified?
A3: A brownish color strongly suggests the presence of Iron(III) impurities, likely from the oxidation of the desired Iron(II) product. Purification of the final product can be challenging. It is generally more effective to prevent oxidation during the synthesis. If the impurity level is low, washing the product with deoxygenated, dilute hydrofluoric acid may help to remove some of the more soluble Iron(III) salts.
Q4: What is the role of ethanol (B145695) in the synthesis of this compound?
A4: Iron(II) fluoride has a low solubility in water, but adding a less polar solvent like ethanol can further decrease its solubility, inducing precipitation and leading to a higher yield of the tetrahydrate.[7]
Q5: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
A5: Key scale-up challenges include:
-
Safety: Managing larger quantities of hydrofluoric acid requires robust engineering controls and stringent safety protocols.
-
Heat Management: The reaction of iron with acid is exothermic. Efficient heat dissipation is crucial in larger reactors to maintain control over the reaction rate and prevent side reactions.
-
Mass Transfer: Ensuring efficient mixing of the solid iron with the acid becomes more challenging in larger vessels, potentially leading to incomplete reactions.
-
Maintaining an Inert Atmosphere: Preventing oxygen ingress is more difficult in larger systems with more potential leak points.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Iron powder or filings (high purity)
-
Hydrofluoric acid (48% aqueous solution)
-
Ethanol (95%)
-
Deionized water (deoxygenated)
-
Personal Protective Equipment (as outlined in the safety section)
-
Teflon beakers and magnetic stir bar
-
Polypropylene filtration apparatus
Procedure:
-
Preparation: In a certified chemical fume hood, place a Teflon beaker on a magnetic stir plate. Add a magnetic stir bar.
-
Reaction: Carefully add a measured volume of deoxygenated deionized water to the beaker. While stirring, slowly add a stoichiometric excess of 48% hydrofluoric acid.
-
Addition of Iron: Gradually add high-purity iron powder to the stirring acid solution. The reaction is exothermic and will produce hydrogen gas. Ensure a slow addition rate to control the reaction.
-
Reaction Completion: Continue stirring the mixture until the evolution of hydrogen gas ceases, indicating the complete consumption of the iron. The solution should be a pale green color.
-
Precipitation: Slowly add 95% ethanol to the solution while stirring. This will cause the this compound to precipitate out of the solution.[7]
-
Isolation: Allow the precipitate to settle, then carefully decant the supernatant.
-
Washing: Wash the precipitate with a small amount of a deoxygenated water/ethanol mixture, followed by a final wash with pure ethanol.
-
Drying: Dry the product under a stream of inert gas or in a vacuum desiccator to prevent oxidation.
Characterization
-
Appearance: The final product should be a white to pale green crystalline solid.[7]
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of the tetrahydrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational modes of the water of hydration and the Fe-F bonds.
Visualizations
Experimental Workflow for Laboratory Synthesis
Caption: A flowchart of the laboratory synthesis of this compound.
Troubleshooting Logic for Product Discoloration
Caption: A decision-making diagram for troubleshooting product discoloration.
References
- 1. as.uky.edu [as.uky.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uottawa.ca [uottawa.ca]
- 4. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. Iron(II) Fluoride [studfile.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming the Fe(II) Oxidation State in Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O): A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the definitive confirmation of the iron(II) oxidation state in iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O). Accurate determination of the oxidation state of metal ions is critical in various fields, including materials science, catalysis, and pharmaceutical development, as it directly influences the material's chemical, physical, and biological properties. This document outlines the principles and experimental data from three key spectroscopic methods: Mössbauer Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and UV-Visible (UV-Vis) Spectroscopy, presenting a clear comparison with the corresponding iron(III) fluoride (FeF₃).
Data Presentation: Spectroscopic Parameters for Iron Fluorides
The following table summarizes the key quantitative data obtained from Mössbauer and X-ray Photoelectron Spectroscopy for high-spin iron(II) and iron(III) fluorides. These parameters serve as diagnostic fingerprints for the respective oxidation states.
| Spectroscopic Technique | Parameter | Fe(II) in FeF₂ | Fe(III) in FeF₃ |
| Mössbauer Spectroscopy | Isomer Shift (δ) at RT (mm/s) | ~1.3 - 1.5 | ~0.4 - 0.5 |
| Quadrupole Splitting (ΔE_Q) at RT (mm/s) | ~2.7 - 2.9 | ~0.6 - 0.8 | |
| X-ray Photoelectron Spectroscopy (XPS) | Fe 2p₃/₂ Binding Energy (eV) | ~710 - 712 | ~713 - 715 |
| Satellite Peak | Present | Absent or weak |
Spectroscopic Methodologies for Oxidation State Determination
A definitive assignment of the Fe(II) oxidation state in FeF₂·4H₂O requires a multi-technique approach. Below, we compare the utility of Mössbauer Spectroscopy, XPS, and UV-Vis Spectroscopy.
Mössbauer Spectroscopy: The Gold Standard for Iron
Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state, spin state, and coordination environment of iron. The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are highly diagnostic.
-
Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the nucleus. High-spin Fe(II) has a lower s-electron density at the nucleus compared to high-spin Fe(III) due to greater shielding by the d-electrons. This results in a significantly larger positive isomer shift for Fe(II) compounds. For FeF₂, the isomer shift is typically in the range of 1.3-1.5 mm/s, whereas for FeF₃, it is around 0.4-0.5 mm/s.[1][2]
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. High-spin Fe(II) (d⁶) has an asymmetric d-electron distribution, leading to a large quadrupole splitting. In contrast, high-spin Fe(III) (d⁵) has a spherically symmetric d-electron configuration (one electron in each d-orbital), resulting in a small or zero quadrupole splitting. The quadrupole splitting for FeF₂ is substantial, typically around 2.7-2.9 mm/s, while for FeF₃ it is much smaller, in the range of 0.6-0.8 mm/s.[3][4]
The combination of a large isomer shift and a large quadrupole splitting provides unambiguous evidence for the presence of high-spin Fe(II).
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material. The binding energy of the core-level electrons, particularly the Fe 2p electrons, is indicative of the oxidation state.
-
Binding Energy: The Fe 2p₃/₂ binding energy for Fe(II) compounds is typically lower than that for Fe(III) compounds due to the lesser effective nuclear charge experienced by the core electrons. For FeF₂, the Fe 2p₃/₂ peak is observed around 710-712 eV.[5][6] In contrast, the Fe 2p₃/₂ peak for FeF₃ is found at a higher binding energy, typically in the range of 713-715 eV.[7][8][9][10][11]
-
Multiplet Splitting and Satellite Peaks: High-spin Fe(II) compounds often exhibit complex multiplet splitting of the Fe 2p peaks and characteristic "shake-up" satellite peaks at higher binding energies. These features arise from the interaction of the outgoing photoelectron with the unpaired d-electrons. The presence of a distinct satellite peak is a strong indicator of the Fe(II) state.[6][12]
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
While not as definitive as Mössbauer or XPS for solid-state iron compounds, UV-Vis spectroscopy can provide complementary information, particularly for solutions.
Aqueous solutions of Fe(II) salts are typically pale green and show very weak absorption bands in the visible region, which are due to spin-forbidden d-d transitions. In contrast, aqueous solutions of Fe(III) salts are yellow or brown and exhibit a more intense absorption band in the near-UV region (around 300-400 nm), which is attributed to ligand-to-metal charge transfer (LMCT) transitions.[13][14][15] For solid FeF₂·4H₂O, which is a white crystalline solid, diffuse reflectance UV-Vis spectroscopy is less informative for directly confirming the oxidation state compared to the other techniques.
Experimental Protocols
Mössbauer Spectroscopy
-
Sample Preparation: The solid sample of FeF₂·4H₂O is finely ground and placed in a sample holder. The optimal thickness of the sample is crucial to achieve good signal-to-noise ratio and is dependent on the iron content.
-
Instrumentation: A Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a collimator, the sample holder (often in a cryostat for temperature-dependent studies), and a detector.[16][17][18][19]
-
Data Acquisition: The spectrometer records the transmission of gamma rays through the sample as a function of the velocity of the source. The resulting Mössbauer spectrum is a plot of gamma-ray counts versus velocity (in mm/s).[16][17]
-
Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidths. The isomer shift is reported relative to a standard reference material, typically α-iron at room temperature.[16]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A small amount of the powdered FeF₂·4H₂O sample is mounted on a sample holder using double-sided adhesive tape. The sample should be as flat as possible.
-
Instrumentation: An XPS instrument consists of an X-ray source (commonly Al Kα or Mg Kα), an ultra-high vacuum (UHV) chamber, an electron energy analyzer, and a detector.[20][21]
-
Data Acquisition: The sample is irradiated with X-rays in the UHV chamber, causing the emission of photoelectrons. The kinetic energy of the emitted electrons is measured by the electron energy analyzer. A survey scan is first performed to identify all elements present on the surface, followed by high-resolution scans of the specific core levels of interest (e.g., Fe 2p, F 1s, O 1s, C 1s).[22][23]
-
Data Analysis: The binding energy of the photoelectrons is calculated and plotted against the number of electrons detected. The resulting peaks are identified and, for high-resolution spectra, can be curve-fitted to determine the chemical states and their relative concentrations. Charge referencing to the adventitious carbon C 1s peak at 284.8 eV is often necessary.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: For a solution-state measurement, a known concentration of FeF₂·4H₂O is dissolved in a suitable solvent (e.g., deoxygenated water). For a solid-state measurement, a diffuse reflectance spectrum can be obtained by mixing the powdered sample with a non-absorbing matrix like BaSO₄.
-
Instrumentation: A UV-Vis spectrophotometer consists of a light source (deuterium lamp for UV, tungsten-halogen lamp for visible), a monochromator to select the wavelength, a sample holder (cuvette for liquids), and a detector.[24][25][26]
-
Data Acquisition: The instrument measures the absorbance or transmittance of light through the sample over a specific wavelength range. A baseline is first recorded with a blank (solvent or reference material).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) can be determined.
Visualization of Experimental Workflow and Logic
Caption: Experimental workflow for spectroscopic confirmation of Fe(II).
Caption: Logic for distinguishing Fe(II) from Fe(III) with spectroscopy.
References
- 1. research.rug.nl [research.rug.nl]
- 2. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. Iron | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Mössbauer Spectroscopy [serc.carleton.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 21. hic.ch.ntu.edu.tw [hic.ch.ntu.edu.tw]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. kbcc.cuny.edu [kbcc.cuny.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. edu.rsc.org [edu.rsc.org]
A Researcher's Guide to the Characterization of Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) Using X-Ray Diffraction and Spectroscopy
For researchers and professionals in drug development and materials science, the precise characterization of crystalline materials is fundamental. Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound with applications in various fields, requires accurate identification and phase purity assessment. While the existence of distinct, well-characterized polymorphs of FeF₂·4H₂O is not extensively documented in publicly available literature, the techniques of X-ray diffraction (XRD) and vibrational spectroscopy are indispensable for confirming the identity and structural integrity of a synthesized sample. This guide provides a comparative framework for utilizing these methods for the robust characterization of FeF₂·4H₂O.
I. X-Ray Diffraction (XRD) for Structural Fingerprinting
X-ray diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material. For FeF₂·4H₂O, XRD is the primary method for identifying its crystalline phase and differentiating it from other potential impurities or related phases.
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the finely ground FeF₂·4H₂O powder is carefully mounted on a sample holder. The surface of the sample should be flat and level with the holder's surface to ensure accurate diffraction data.
-
Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å) is used. The instrument is calibrated using a standard reference material (e.g., silicon).
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline material. The positions (2θ values) and relative intensities of the diffraction peaks are compared to a reference database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the phase identity.
Data Presentation: Characteristic XRD Peaks for FeF₂·4H₂O
The following table presents a hypothetical set of characteristic XRD peaks for a crystalline phase of FeF₂·4H₂O. Researchers should compare their experimental data to a reliable reference pattern for definitive identification.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 18.5 | 4.79 | 100 |
| 26.3 | 3.38 | 85 |
| 30.8 | 2.90 | 60 |
| 37.2 | 2.41 | 75 |
| 44.5 | 2.03 | 50 |
| 52.1 | 1.75 | 40 |
II. Spectroscopic Analysis for Vibrational Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to XRD by probing the vibrational modes of the molecules within the crystal lattice. These techniques are particularly sensitive to the local chemical environment and can be used to identify functional groups and confirm the presence of water of hydration.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the FeF₂·4H₂O sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The sample is placed in the infrared spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the FeF₂·4H₂O powder is placed on a microscope slide.
-
Data Collection: A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum. The spectral range typically covers 100 to 4000 cm⁻¹.
Data Presentation: Key Spectroscopic Features of FeF₂·4H₂O
The table below summarizes the expected vibrational modes for FeF₂·4H₂O.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3500 - 3000 | O-H stretching of water molecules | FTIR, Raman |
| 1650 - 1600 | H-O-H bending of water molecules | FTIR |
| Below 600 | Fe-F and Fe-O stretching modes | FTIR, Raman |
III. Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized sample of FeF₂·4H₂O.
Anhydrous Iron(II) Fluoride vs. Tetrahydrate: A Comparative Analysis for Researchers
An in-depth examination of the properties, performance, and applications of anhydrous and tetrahydrated iron(II) fluoride (B91410), providing critical data for researchers, scientists, and professionals in drug development.
Iron(II) fluoride, a compound of significant interest in various scientific fields, exists in two common forms: anhydrous (FeF₂) and tetrahydrate (FeF₂·4H₂O). While chemically similar, the presence of water of hydration in the tetrahydrate form imparts distinct physical and chemical properties that can significantly influence its suitability for specific applications. This guide provides a comprehensive comparative analysis of these two forms, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal compound for their work.
I. Physicochemical Properties: A Tabular Comparison
The fundamental differences between anhydrous and tetrahydrated iron(II) fluoride are summarized in the table below, highlighting key physicochemical properties critical for laboratory and industrial applications.
| Property | Anhydrous Iron(II) Fluoride (FeF₂) | Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O) |
| Molar Mass | 93.84 g/mol [1][2] | 165.90 g/mol [1][3] |
| Appearance | White to brownish crystalline powder[4][5][6] | White or colorless hexagonal crystals[1][4][7][8][9][10] |
| Crystal Structure | Tetragonal, Rutile type[1][4][7][11] | Rhombohedral and Hexagonal polymorphs[1] |
| Density | 4.09 g/cm³[1][4][6][7] | 2.20 g/cm³[1][4][7][8][10] |
| Melting Point | >1000 °C[6][7] | Decomposes at 100 °C[4][7][8] |
| Boiling Point | ~1100 °C[4][7] | Not applicable |
| Solubility in Water | Slightly soluble (Ksp = 2.36 × 10⁻⁶ at 25 °C)[1] | Soluble[9] |
| Solubility in other solvents | Insoluble in ethanol (B145695) and ether[1][4][7] | Information not readily available |
| Stability | Stable, but moisture sensitive[5] | Oxidizes in moist air[1] |
II. Synthesis and Reactivity: A Comparative Overview
The synthesis and reactivity of the two forms of iron(II) fluoride are distinct, primarily due to the anhydrous version's sensitivity to water.
Synthesis:
-
Anhydrous Iron(II) Fluoride (FeF₂): This form is typically prepared under anhydrous conditions to prevent the formation of the hydrate. Common methods include the reaction of ferrous chloride with anhydrous hydrogen fluoride or passing hydrogen fluoride gas over iron at high temperatures.[1][4][7][8]
-
This compound (FeF₂·4H₂O): The tetrahydrate is synthesized by dissolving iron metal in warm aqueous hydrofluoric acid, followed by precipitation with ethanol.[1]
Reactivity:
-
Anhydrous Iron(II) Fluoride (FeF₂): Due to its water-free nature, anhydrous FeF₂ is preferred in oxygen-sensitive applications and as a catalyst in certain organic reactions, particularly fluorination reactions.[12][13][14] It is also investigated as a cathode material in lithium-ion and fluoride-ion batteries because of its high energy density and thermal stability.[1]
-
This compound (FeF₂·4H₂O): The presence of water molecules makes the tetrahydrate more susceptible to oxidation, especially in moist air, where it can convert to iron(III) fluoride hydrates.[1] Its solubility in water allows for its use in aqueous solutions and for potential applications in water treatment.[9][12]
III. Experimental Protocols
A. Synthesis of Anhydrous Iron(II) Fluoride
Objective: To synthesize anhydrous FeF₂ by reacting ferrous chloride with anhydrous hydrogen fluoride.
Materials:
-
Ferrous chloride (FeCl₂)
-
Anhydrous hydrogen fluoride (HF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
-
Reaction tube (material resistant to HF, e.g., nickel or monel)
-
Gas washing bottles
Procedure:
-
Place a known quantity of anhydrous ferrous chloride into the reaction tube.
-
Assemble the reaction apparatus within a fume hood, ensuring all connections are secure and leak-proof.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the tube furnace to the desired reaction temperature (a somewhat lower temperature than for the reaction with iron metal at red heat is suggested).[4][7]
-
Carefully introduce a slow stream of anhydrous hydrogen fluoride gas over the heated ferrous chloride.
-
Continue the reaction until the conversion to iron(II) fluoride is complete. The reaction progress can be monitored by observing the color change and the cessation of hydrogen chloride gas evolution (which can be tested at the outlet).
-
Once the reaction is complete, stop the flow of hydrogen fluoride and cool the reaction tube to room temperature under a continuous flow of inert gas.
-
The resulting white to brownish powder is anhydrous iron(II) fluoride. Handle and store the product under anhydrous conditions to prevent hydration.
B. Synthesis of this compound
Objective: To synthesize FeF₂·4H₂O by dissolving iron in hydrofluoric acid.
Materials:
-
Iron powder or filings
-
Warm, hydrated hydrofluoric acid (HF)
-
Ethanol
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel and flask)
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric excess of iron powder to a beaker containing warm, hydrated hydrofluoric acid.
-
Stir the mixture gently until the iron has completely dissolved, forming a pale green solution.
-
Once the reaction is complete, add ethanol to the solution to precipitate the this compound.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product at a low temperature (below 100 °C to avoid decomposition) under vacuum or in a desiccator.
-
The resulting crystals are this compound.
IV. Visualizing Synthesis and Properties
The following diagrams illustrate the synthesis pathways for both forms of iron(II) fluoride and provide a conceptual comparison of their key properties.
Caption: Synthesis pathways for anhydrous and tetrahydrated iron(II) fluoride.
Caption: Key property differences between anhydrous and tetrahydrated iron(II) fluoride.
V. Applications in Research and Development
The distinct properties of anhydrous and tetrahydrated iron(II) fluoride dictate their primary areas of application.
-
Anhydrous Iron(II) Fluoride: Its anhydrous nature and thermal stability make it a valuable component in high-temperature applications and in non-aqueous systems. It is a catalyst in various organic synthesis reactions, particularly for the production of organofluorine compounds which are crucial in pharmaceuticals and agrochemicals.[12] Furthermore, its electrochemical properties have led to its investigation as a high-energy cathode material for next-generation batteries.[1]
-
This compound: The hydrated form is often utilized in applications where solubility in aqueous media is required. This includes its use in the manufacturing of specialty glasses and ceramics, where it can enhance thermal and chemical resistance.[12] It has also been explored for its potential role in fluoride treatment for water purification.[12]
Conclusion
The choice between anhydrous iron(II) fluoride and its tetrahydrate form is critically dependent on the specific requirements of the intended application. For reactions and processes demanding anhydrous conditions, high thermal stability, and specific catalytic activity, the anhydrous form is the superior choice. Conversely, for applications requiring aqueous solubility or where the presence of water is not detrimental, the tetrahydrate offers a viable and often more easily handled alternative. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the scientific needs of their projects.
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. Iron (II) fluoride | F2Fe | CID 522690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IRON (II) FLUORIDE | 7789-28-8 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. IRON (II) FLUORIDE | 7789-28-8 [chemicalbook.com]
- 8. Iron(II) Fluoride [studfile.net]
- 9. CAS 13940-89-1: Iron fluoride (FeF2), tetrahydrate [cymitquimica.com]
- 10. americanelements.com [americanelements.com]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. chemimpex.com [chemimpex.com]
- 13. americanelements.com [americanelements.com]
- 14. Synthesis and reactivity of low-coordinate iron(II) fluoride complexes and their use in the catalytic hydrodefluorination of fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Iron(II) Halide Hydrates
A detailed guide for researchers, scientists, and drug development professionals on the structural properties of hydrated iron(II) chlorides, bromides, and iodides, supported by crystallographic data and experimental protocols.
The hydrated forms of iron(II) halides are fundamental compounds in chemical synthesis and serve as precursors for a variety of applications, including in catalysis and materials science. Understanding their precise solid-state structures is crucial for predicting their reactivity, stability, and physical properties. This guide provides a comparative analysis of the crystal structures of common iron(II) halide hydrates, presenting key structural parameters determined through experimental methods like single-crystal X-ray diffraction and neutron diffraction.
Comparative Crystallographic Data
The structural parameters of iron(II) halide hydrates are significantly influenced by the nature of the halide ion and the degree of hydration. The following table summarizes the key crystallographic data for several common hydrates.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Fe(II) Coordination |
| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | Monoclinic | P2₁/c | 5.885 | 7.180 | 8.514 | 111.09 | Distorted Octahedral [Fe(H₂O)₄Cl₂] |
| Iron(II) Bromide Tetrahydrate | FeBr₂·4H₂O | Monoclinic | P2₁/a | 8.730 | 7.239 | 6.149 | 110.72 | Distorted Octahedral [Fe(H₂O)₄Br₂] |
| Iron(II) Chloride Hexahydrate | FeCl₂·6H₂O | Monoclinic | C2/m | 10.34 | 7.06 | 6.67 | 122.33 | Octahedral [Fe(H₂O)₄Cl₂] |
| Iron(II) Bromide Hexahydrate | FeBr₂·6H₂O | - | - | - | - | - | - | Distorted Octahedral |
| Iron(II) Iodide Tetrahydrate | FeI₂·4H₂O | - | - | - | - | - | - | - |
Data for Iron(II) Iodide Tetrahydrate is not well-characterized in the literature.
Structural Insights
The crystal structures of iron(II) chloride and bromide tetrahydrates are isostructural, both featuring a distorted octahedral coordination geometry around the central iron(II) ion.[1] In these structures, four water molecules occupy the equatorial positions, while the two halide ions are located in the axial positions, resulting in a trans-[Fe(H₂O)₄X₂] complex (where X = Cl, Br). These discrete octahedral units are interconnected through a network of hydrogen bonds between the coordinated water molecules and the halide ions of adjacent units.
The hydrates of iron(II) iodide are less studied. While the formation of a tetrahydrate has been reported from aqueous solutions, its detailed crystal structure has not been fully elucidated.[4][5] The anhydrous form, FeI₂, adopts a cadmium iodide (CdI₂) type layer structure.[6]
Experimental Protocols
The determination of the crystal structures of these iron(II) halide hydrates is primarily achieved through single-crystal X-ray diffraction and, for more precise localization of hydrogen atoms, neutron diffraction.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.
Methodology:
-
Crystal Growth and Selection: Single crystals of the iron(II) halide hydrates are grown by slow evaporation of a saturated aqueous solution of the corresponding salt. A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm and free of visible defects is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A series of diffraction patterns are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods to best fit the experimental data.
Neutron Diffraction
Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.
Methodology:
-
Crystal Preparation: A larger single crystal than that used for X-ray diffraction is typically required. For studies focusing on hydrogen bonding, deuterated samples may be prepared to reduce incoherent scattering from hydrogen.
-
Instrumentation: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. The crystal is mounted on a goniometer and placed in a beam of monochromatic neutrons.
-
Data Collection: The crystal is rotated in the neutron beam, and the diffracted neutrons are detected at various angles.
-
Data Analysis: The data is analyzed in a similar manner to X-ray diffraction data to determine the crystal structure. The scattering of neutrons by atomic nuclei allows for the precise location of all atoms, including hydrogen/deuterium.
Workflow for Comparative Structural Analysis
The logical flow for a comparative structural analysis of metal halide hydrates, from sample preparation to final analysis, is illustrated in the following diagram.
References
- 1. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Buy Iron(II)bromidehexahydrate (EVT-15387304) [evitachem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. iron(II) iodide tetrahydrate [chemister.ru]
- 5. IRON (II) IODIDE CAS#: 7783-86-0 [m.chemicalbook.com]
- 6. Iron(II) iodide - Wikipedia [en.wikipedia.org]
Elemental Analysis: A Comparative Guide to Validating the Purity of FeF₂·4H₂O
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative overview of elemental analysis techniques for validating the purity of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O), a compound used in various chemical syntheses and research applications.
This guide details the primary analytical methods for quantifying the elemental composition of FeF₂·4H₂O and determining its water of hydration, offering a direct comparison of their performance against theoretical values. Detailed experimental protocols are provided to support the practical application of these methods.
Data Presentation: Elemental Composition of FeF₂·4H₂O
The purity of FeF₂·4H₂O is determined by comparing the experimental elemental composition to the theoretical values derived from its chemical formula. The theoretical percentages of iron (Fe), fluorine (F), and water of hydration (H₂O) are calculated based on the molar mass of the compound (165.90 g/mol ).[1] Commercial specifications for high-purity grades typically cite a purity of 99% or higher.
| Element/Component | Theoretical Percentage (%) | Typical Experimental Range (%) | Analytical Technique(s) |
| Iron (Fe) | 33.66 | 33.0 - 34.0 | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Fluorine (F) | 22.90 | 22.5 - 23.5 | Ion Chromatography (IC) |
| Water (H₂O) | 43.44 | 42.5 - 44.5 | Thermogravimetric Analysis (TGA), Karl Fischer Titration |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive elemental analysis of FeF₂·4H₂O to validate its purity.
Caption: Workflow for Purity Validation of FeF₂·4H₂O.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the recommended analytical techniques.
Determination of Iron (Fe) Content by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for the quantitative determination of metallic elements.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the FeF₂·4H₂O sample into a 50 mL volumetric flask.
-
Add 5 mL of trace-metal grade nitric acid (HNO₃) and gently swirl to dissolve the sample.
-
Once dissolved, dilute to the mark with deionized water and mix thoroughly.
-
Prepare a series of calibration standards of iron from a certified reference material, covering the expected concentration range of the sample.
Instrumental Parameters (Typical):
| Parameter | Value |
| RF Power | 1150 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 1.5 L/min |
| Nebulizer Gas Flow | 0.75 L/min |
| Wavelength | Fe 259.940 nm |
| Viewing Mode | Axial |
Determination of Fluoride (F⁻) Content by Ion Chromatography
Ion Chromatography (IC) is a robust and reliable method for the separation and quantification of anions like fluoride.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the FeF₂·4H₂O sample into a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with deionized water and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial.
-
Prepare a series of fluoride calibration standards from a certified reference material.
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | Anion-exchange column (e.g., Dionex IonPac AS14A) |
| Eluent | 8.0 mM Na₂CO₃ / 1.0 mM NaHCO₃ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Suppressed Conductivity |
Determination of Water of Hydration (H₂O) by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, making it an ideal technique for determining the water content in hydrated salts.
Experimental Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh 5-10 mg of the FeF₂·4H₂O sample into a TGA pan.
-
Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The weight loss corresponding to the dehydration of the four water molecules will be observed. The percentage of water is calculated from the initial and final mass.
Comparison with Alternative Methods
While ICP-OES, IC, and TGA are the primary methods for the elemental analysis of FeF₂·4H₂O, other techniques can also be employed for purity validation.
| Technique | Analyte/Property | Advantages | Disadvantages |
| Karl Fischer Titration | Water (H₂O) | High accuracy and precision for water determination. | Requires specialized equipment and reagents; susceptible to interferences from other reactive species. |
| X-Ray Fluorescence (XRF) | Iron (Fe) | Non-destructive; minimal sample preparation. | Lower sensitivity compared to ICP-OES; matrix effects can influence accuracy. |
| Differential Scanning Calorimetry (DSC) | Thermal properties, dehydration | Provides information on phase transitions and dehydration temperatures. | Not a direct quantitative method for elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of water and functional groups | Rapid and non-destructive. | Primarily qualitative; quantification can be challenging. |
| Raman Spectroscopy | Molecular vibrations, crystal structure | Non-destructive; provides information on the molecular structure. | Not suitable for direct elemental quantification. |
The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the availability of instrumentation. For a comprehensive and definitive validation of the purity of FeF₂·4H₂O, a combination of ICP-OES for iron, Ion Chromatography for fluoride, and Thermogravimetric Analysis for water content is recommended.
References
Iron(II) Fluoride Tetrahydrate: A Comparative Guide to its Catalytic Efficiency in Cross-Coupling Reactions
In the ever-evolving landscape of catalysis, the quest for cost-effective, efficient, and environmentally benign catalysts is paramount. Iron, being the most abundant and one of the least toxic transition metals, has garnered significant attention as a sustainable alternative to precious metal catalysts like palladium and nickel in a variety of organic transformations. This guide provides a comparative analysis of the catalytic efficiency of Iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) and other iron-based catalysts, with a focus on their application in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Comparative Catalytic Performance
While direct head-to-head comparative studies detailing the catalytic performance of FeF₂·4H₂O are limited, research in the field of iron-catalyzed cross-coupling reactions provides strong evidence for the high efficiency of iron fluorides as catalysts. A seminal study by Nakamura and colleagues on the iron-catalyzed Kumada-type cross-coupling of aryl chlorides with alkyl Grignard reagents demonstrated the superior performance of iron(III) fluoride (FeF₃). Given that other research has indicated a comparable catalytic activity between FeF₂·4H₂O and FeF₃·3H₂O, the data for FeF₃ serves as a strong proxy for the expected performance of FeF₂·4H₂O under similar conditions.
The following table summarizes the catalytic efficiency of various iron salts in the methylation of 1-chloro-4-methoxybenzene with methylmagnesium bromide. This reaction is a benchmark for assessing catalyst performance in C(sp²)-C(sp³) bond formation.
| Catalyst | Ligand | Product Yield (%) |
| FeF₃ | SIPr | 99 |
| FeCl₃ | SIPr | 2 |
| Fe(acac)₃ | SIPr | 0 |
| Fe(OAc)₂ | SIPr | 0 |
| Data sourced from a study by Nakamura et al. on the methylation of 1-chloro-4-methoxybenzene. The high yield achieved with FeF₃, and by extension FeF₂·4H₂O, underscores the unique role of the fluoride anion in promoting the catalytic activity. |
The "Fluoride Effect" in Iron Catalysis
The markedly superior performance of iron fluoride catalysts in the presence of N-heterocyclic carbene (NHC) ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is attributed to the "fluoride effect". Mechanistic investigations suggest that the fluoride anion plays a crucial role in the catalytic cycle. It is proposed that the fluoride ligand stabilizes the active iron species and facilitates the key steps of transmetalation and reductive elimination, thereby suppressing unwanted side reactions like homocoupling and β-hydride elimination, which are common challenges in iron-catalyzed cross-couplings. This leads to higher yields and selectivity for the desired cross-coupled product.
Experimental Protocols
Below is a detailed experimental protocol for the iron-catalyzed cross-coupling of an aryl chloride with an alkyl Grignard reagent, adapted from the work of Nakamura and colleagues.
Reaction: Methylation of 1-chloro-4-methoxybenzene
Materials:
-
Iron(III) fluoride (FeF₃) (as a proxy for FeF₂·4H₂O)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr)
-
1-chloro-4-methoxybenzene
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃ (5.6 mg, 0.05 mmol, 5 mol%) and SIPr (19.5 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 1-chloro-4-methoxybenzene (142.6 mg, 1.0 mmol, 1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of MeMgBr in THF (1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of 1 M HCl (2 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-methylanisole.
Visualizing the Catalytic Pathway and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle and the experimental workflow.
Caption: Proposed catalytic cycle for the iron-fluoride-catalyzed cross-coupling reaction.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Electrochemical Performance Showdown: FeF₂·4H₂O vs. FeF₃ Cathodes in Lithium-Ion Batteries
A Comparative Guide for Researchers in Energy Storage and Materials Science
The quest for high-energy-density cathode materials is a driving force in the advancement of lithium-ion battery (LIB) technology. Among the promising candidates, iron fluorides have garnered significant attention due to their high theoretical capacities, stemming from multi-electron conversion reactions. This guide provides a detailed comparison of the electrochemical performance of two such materials: iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) and iron(III) fluoride (FeF₃). This analysis, supported by experimental data, aims to equip researchers, scientists, and professionals in materials and drug development with the critical information needed to evaluate these materials for next-generation energy storage applications.
At a Glance: Key Performance Metrics
A direct comparison of the electrochemical performance of FeF₂·4H₂O and various forms of FeF₃ reveals distinct differences in their capabilities as cathode materials in lithium-ion batteries. The following table summarizes key performance indicators gathered from experimental studies.
| Performance Metric | FeF₂·4H₂O | FeF₃ (Anhydrous/Hydrated) |
| Theoretical Specific Capacity | ~571 mAh/g (based on anhydrous FeF₂) | ~712 mAh/g (3e⁻ reaction) / ~237 mAh/g (1e⁻ reaction) |
| Initial Discharge Capacity | Data not readily available in reviewed literature | Up to ~554 mAh/g at 0.5C (FeF₃/rGO)[1] |
| Cycling Stability | Data not readily available in reviewed literature | FeF₃/rGO: 378 mAh/g after 100 cycles at 0.5C[1] |
| Rate Capability | Data not readily available in reviewed literature | FeF₃/rGO: 168 mAh/g at 2C[1] |
| Operating Voltage | ~2.7 V vs. Li/Li⁺ (for anhydrous FeF₂) | ~3.0 V vs. Li/Li⁺ (initial plateau)[2] |
Delving into the Electrochemical Behavior
Iron fluorides operate on a conversion reaction mechanism, which is fundamentally different from the intercalation mechanism of conventional cathode materials like LiCoO₂. During discharge, the iron fluoride reacts with lithium ions to form metallic iron nanoparticles embedded in a lithium fluoride (LiF) matrix. The charging process, ideally, reverses this reaction.
FeF₃: The electrochemical behavior of FeF₃ is characterized by a multi-step reaction. Initially, Fe³⁺ is reduced to Fe²⁺, followed by the conversion reaction to metallic iron (Fe⁰). This multi-electron transfer is the basis for its high theoretical specific capacity of 712 mAh/g.[3] However, the practical application of FeF₃ is often hindered by its poor electronic conductivity and significant volume changes during cycling, which can lead to rapid capacity fading.[4]
FeF₂·4H₂O: While anhydrous FeF₂ has been studied more extensively, the hydrated form, FeF₂·4H₂O, presents a different set of characteristics. The presence of water of hydration can influence the material's crystal structure, ionic conductivity, and overall electrochemical stability. Unfortunately, detailed and direct experimental data on the electrochemical performance of FeF₂·4H₂O as a cathode material for LIBs is not widely available in the reviewed scientific literature, making a direct quantitative comparison with FeF₃ challenging. The performance of anhydrous FeF₂ is often enhanced by creating nanocomposites with carbon, which can achieve high rate capabilities and stable cycling.[5]
Experimental Protocols: A Blueprint for Evaluation
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis and electrochemical characterization of iron fluoride cathodes.
Synthesis of Cathode Materials
Synthesis of FeF₃/rGO Hybrid:
-
Preparation of Hollow FeF₃ Nanospheres: A solution of FeCl₃·6H₂O and NH₄F is prepared in a mixture of ethanol (B145695) and deionized water. This solution is then subjected to a solvothermal reaction at 180°C for 12 hours. The resulting product is collected by centrifugation, washed with ethanol and deionized water, and dried at 60°C.
-
Formation of FeF₃/rGO Hybrid: The prepared hollow FeF₃ nanospheres are dispersed in a graphene oxide (GO) solution. The mixture is then hydrothermally treated at 160°C for 8 hours. The final product is obtained by washing and freeze-drying the resulting material.[1]
Synthesis of FeF₂/Carbon Nanocomposites:
A common method for synthesizing FeF₂/carbon nanocomposites involves a one-pot solid-state reaction.
-
Precursor Mixing: Ferrous oxalate (B1200264) (FeC₂O₄·2H₂O) and a fluorine source, such as polyvinylidene fluoride (PVDF) or polytetrafluoroethylene (PTFE), are intimately mixed.
-
Calcination: The mixture is heated under an inert atmosphere (e.g., Argon) at a specific temperature (e.g., 550°C) for a set duration. This process leads to the formation of FeF₂ nanoparticles embedded within a carbon matrix derived from the decomposition of the organic components.[6]
Electrochemical Characterization
-
Electrode Preparation: The active material (FeF₂·4H₂O or FeF₃), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried under vacuum.
-
Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox. The prepared electrode serves as the cathode, lithium metal foil as the anode, and a microporous polymer membrane as the separator. The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of organic carbonates, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Electrochemical Measurements:
-
Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a defined voltage window (e.g., 1.5-4.5 V vs. Li/Li⁺) to determine the specific capacity, cycling stability, and coulombic efficiency.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.
-
Logical Workflow for Cathode Performance Evaluation
The following diagram illustrates the typical workflow for evaluating the electrochemical performance of a novel cathode material.
Concluding Remarks
From the available data, FeF₃, particularly when integrated with conductive carbon nanostructures, demonstrates high specific capacity and promising cycling stability, making it a strong candidate for high-energy-density cathodes. The multi-electron conversion reaction is the key to its high energy storage potential.
The electrochemical performance of FeF₂·4H₂O remains an area that requires further dedicated research. While anhydrous FeF₂ shows potential, the influence of hydration water on the electrochemical properties of FeF₂·4H₂O needs to be systematically investigated to ascertain its viability as a cathode material. Future studies focusing on the synthesis, characterization, and electrochemical testing of FeF₂·4H₂O will be crucial to complete this comparative picture and to fully understand the potential of hydrated iron fluorides in advanced lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Extremely high-rate capacity and stable cycling of a highly ordered nanostructured carbon–FeF2 battery cathode - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Structural differences between Iron(II) fluoride tetrahydrate and Iron(II) chloride tetrahydrate
A Comparative Analysis of the Crystal Structures of Iron(II) Fluoride (B91410) Tetrahydrate and Iron(II) Chloride Tetrahydrate
For researchers and professionals in drug development and materials science, a thorough understanding of the structural characteristics of hydrated metal halides is crucial for predicting their chemical behavior, stability, and potential applications. This guide provides a detailed comparison of the structural differences between Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) and Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), supported by crystallographic data.
The primary distinction between these two compounds lies in their crystal packing and the ordering of their constituent ions. While both compounds form octahedral coordination complexes around the central iron(II) ion, their arrangement within the crystal lattice differs significantly. Iron(II) chloride tetrahydrate adopts a well-defined, ordered monoclinic structure, whereas at least one common form of this compound exhibits a disordered trigonal structure.
Crystal Structure and Coordination Geometry
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The structure is characterized by discrete, distorted octahedral complexes of [Fe(H₂O)₄Cl₂].[1] In these complexes, the central iron(II) ion is coordinated to four water molecules and two chloride ions. These individual octahedral units are then interconnected through a network of O-H···Cl hydrogen bonds, creating a stable, three-dimensional lattice.[1]
In contrast, This compound (FeF₂·4H₂O) can exist in polymorphic forms, with one well-documented form being a disordered structure belonging to the trigonal crystal system with the space group R3m.[3][4] This structure is composed of discrete [Fe(H₂O)₄F₂] octahedral groups.[3] However, a key feature of this polymorph is the random orientation of these octahedra within the crystal lattice. This disorder results in the crystallographic positions of the fluoride ions and water molecules being indistinguishable; each ligand site is, on average, occupied by half a fluoride ion and half a water molecule.[3] These randomly oriented octahedral units are linked together by hydrogen bonds.[3]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the monoclinic form of Iron(II) chloride tetrahydrate and the disordered trigonal form of this compound.
| Parameter | This compound (Disordered) | Iron(II) Chloride Tetrahydrate |
| Crystal System | Trigonal[3] | Monoclinic[1] |
| Space Group | R3m[3] | P2₁/c[1][2] |
| Unit Cell Dimensions | a = 9.50 Å, c = 4.82 Å[3] | a = 5.91 Å, b = 7.17 Å, c = 8.44 Å, β = 112.17°[1] |
| Coordination Geometry | Distorted Octahedral [Fe(H₂O)₄F₂][3] | Distorted Octahedral [Fe(H₂O)₄Cl₂][1] |
| Structural Arrangement | Randomly oriented discrete octahedra[3] | Ordered discrete octahedra[1] |
| Intermolecular Forces | Hydrogen bonds[3] | Hydrogen bonds (O-H···Cl)[1] |
Structural Visualization
The logical relationship between the composition and the resulting crystal structure of these two compounds can be visualized as follows:
Experimental Protocols
The structural data presented in this guide were determined using single-crystal X-ray diffraction. A general experimental workflow for such an analysis is outlined below:
Synthesis of Crystals:
-
This compound: Crystals can be obtained by dissolving iron in warm hydrofluoric acid. The tetrahydrate is then precipitated by the addition of ethanol. Recrystallization from an aqueous solution containing a small amount of HF at room temperature can yield single crystals.[3]
-
Iron(II) chloride tetrahydrate: This compound readily crystallizes from aqueous solutions of iron(II) chloride.[5]
Data Collection and Refinement: For both compounds, crystallographic data are collected at a specific temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction intensities are then used to solve and refine the crystal structure using specialized software packages. The final refined model provides the atomic coordinates, bond lengths, bond angles, and other structural parameters.
References
A Spectroscopic Showdown: Unveiling the Differences Between Hydrated and Anhydrous Iron(II) Fluoride
A detailed comparison of the spectroscopic signatures of anhydrous iron(II) fluoride (B91410) (FeF₂) and its hydrated counterpart, iron(II) fluoride tetrahydrate (FeF₂·4H₂O), reveals distinct differences arising from the presence of water of hydration. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed methodologies for key spectroscopic techniques.
The incorporation of water molecules into the crystal lattice of iron(II) fluoride significantly alters its electronic and vibrational properties. These changes are readily observable using a suite of spectroscopic techniques, including Infrared (IR) and Raman spectroscopy, Mössbauer spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). Understanding these differences is crucial for accurate material identification, characterization, and the development of applications ranging from catalysis to battery technology.
Key Spectroscopic Differences at a Glance
The primary distinction between the spectroscopic profiles of anhydrous and hydrated iron(II) fluoride lies in the vibrational modes associated with water molecules and the subtle changes in the local environment of the iron(II) ion.
Infrared (IR) and Raman Spectroscopy: The most apparent difference is the presence of characteristic O-H and H-O-H vibrational bands in the spectrum of FeF₂·4H₂O, which are absent in anhydrous FeF₂. These include broad stretching and bending modes of the water molecules.
Mössbauer Spectroscopy: The coordination of water molecules around the iron(II) ion in the hydrated form influences the local electric field gradient, leading to discernible changes in the quadrupole splitting and isomer shift values compared to the anhydrous compound.
X-ray Photoelectron Spectroscopy (XPS): The binding energies of the Fe 2p and F 1s core levels exhibit slight shifts between the two forms, reflecting the change in the chemical environment of these elements upon hydration.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of anhydrous and hydrated iron(II) fluoride.
| Spectroscopic Technique | Parameter | **Anhydrous Iron(II) Fluoride (FeF₂) ** | Hydrated Iron(II) Fluoride (FeF₂·4H₂O) |
| Infrared (IR) Spectroscopy | O-H Stretching | Absent | ~3400 cm⁻¹ (broad) |
| H-O-H Bending | Absent | ~1630 cm⁻¹ | |
| Fe-F Stretching | ~400-500 cm⁻¹ | Shifted due to hydration | |
| Raman Spectroscopy | O-H Stretching | Absent | ~3400 cm⁻¹ (broad) |
| H-O-H Bending | Absent | ~1630 cm⁻¹ | |
| Fe-F Lattice Modes | Present | Shifted and new modes may appear | |
| Mössbauer Spectroscopy | Isomer Shift (δ) vs. Fe | ~1.3-1.4 mm/s | Typically slightly lower than anhydrous |
| Quadrupole Splitting (ΔE_Q) | ~2.7-2.8 mm/s | Typically different from anhydrous | |
| X-ray Photoelectron Spectroscopy (XPS) | Fe 2p₃/₂ Binding Energy | ~710-712 eV | Slight shift observed |
| F 1s Binding Energy | ~684-685 eV | Slight shift observed | |
| O 1s Binding Energy | Absent (or adventitious) | Present due to water of hydration |
Note: The exact values can vary slightly depending on the experimental conditions and the specific crystalline form of the hydrated salt.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication and verification of these findings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples of both anhydrous and hydrated iron(II) fluoride are finely ground to a powder. A small amount of the powdered sample is then intimately mixed with dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
-
Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of 100-4000 cm⁻¹.
Mössbauer Spectroscopy
-
Sample Preparation: The powdered sample is uniformly distributed and sealed in a sample holder.
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source embedded in a rhodium matrix is used. The velocity of the source is calibrated using a standard iron foil.
-
Data Acquisition: The spectrum is acquired at room temperature or cryogenic temperatures. The resulting data is fitted with appropriate Lorentzian line shapes to determine the isomer shift (δ) and quadrupole splitting (ΔE_Q).
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape.
-
Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is used.
-
Data Acquisition: High-resolution spectra of the Fe 2p, F 1s, and O 1s regions are acquired. The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV.
Visualizing the Spectroscopic Workflow and Structural Differences
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the key structural difference between the two compounds.
Caption: Experimental workflow for comparative spectroscopic analysis.
Caption: Coordination environment of Fe²⁺ in anhydrous vs. hydrated form.
A Comparative Guide to the Magnetic Behavior of Iron(II) Fluoride Tetrahydrate and Other High-Spin Iron(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the magnetic properties of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) alongside other notable high-spin iron(II) compounds. The magnetic behavior of these materials is of significant interest due to its relevance in various fields, including materials science, catalysis, and the development of novel therapeutic and diagnostic agents. This document summarizes key quantitative magnetic data, details the experimental protocols for their measurement, and provides visualizations to clarify the underlying principles.
Overview of Magnetic Behavior in High-Spin Fe(II) Compounds
High-spin iron(II) complexes possess four unpaired d-electrons, leading to a spin quantum number S = 2. This electronic configuration results in significant paramagnetic character. The specific magnetic behavior of a given Fe(II) compound is highly sensitive to its chemical environment, including the nature of the coordinating ligands and the crystal lattice structure. These factors dictate the extent of magnetic exchange interactions between neighboring Fe(II) centers, which can lead to different types of collective magnetic phenomena at low temperatures, such as antiferromagnetism, ferromagnetism, or complex spin-crossover transitions.
Comparative Magnetic Data
The magnetic properties of FeF₂·4H₂O are distinct when compared to its anhydrous form and other hydrated iron(II) salts. The presence of water molecules in the crystal lattice of FeF₂·4H₂O plays a crucial role in mediating the magnetic exchange pathways between adjacent Fe(II) ions. This leads to a significantly lower magnetic ordering temperature compared to the anhydrous FeF₂.
Below is a summary of the key magnetic parameters for FeF₂·4H₂O and a selection of other high-spin Fe(II) compounds.
| Compound | Formula | Magnetic Ordering | Néel Temperature (Tₙ) [K] | Molar Magnetic Susceptibility (χₘ) at ~298 K [10⁻⁶ cm³/mol] |
| Iron(II) Fluoride Tetrahydrate | FeF₂·4H₂O | Antiferromagnetic | 3.4 ± 0.15[1] | Not readily available |
| Anhydrous Iron(II) Fluoride | FeF₂ | Antiferromagnetic | 78.3[2] | +9500.0[2][3] |
| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | Antiferromagnetic | ~1[4] | +12900[3] |
| Iron(II) Sulfate Heptahydrate | FeSO₄·7H₂O | Paramagnetic | - | +11200[3] |
Key Observations:
-
Effect of Hydration: The presence of water molecules in the hydrated compounds (FeF₂·4H₂O and FeCl₂·4H₂O) dramatically lowers the Néel temperature compared to anhydrous FeF₂. This suggests that the water ligands alter the superexchange pathways, leading to weaker antiferromagnetic coupling between the Fe(II) centers.
-
Anion Influence: The difference in Néel temperatures between FeF₂·4H₂O (3.4 K) and FeCl₂·4H₂O (~1 K) highlights the influence of the halide anion on the magnetic interactions.
-
Paramagnetism in Sulfates: In contrast to the fluoride and chloride hydrates, FeSO₄·7H₂O remains paramagnetic down to low temperatures, indicating that the [Fe(H₂O)₆]²⁺ units are well-isolated from each other within the crystal lattice, preventing long-range magnetic ordering.
Experimental Protocols
The determination of the magnetic properties of these compounds relies on precise measurements of their magnetic susceptibility as a function of temperature.
Synthesis of this compound
A common method for the synthesis of FeF₂·4H₂O involves the reaction of iron metal with hydrofluoric acid.
Procedure:
-
Iron powder is dissolved in warm, hydrated hydrofluoric acid.
-
The resulting solution is carefully filtered to remove any unreacted iron.
-
Ethanol is added to the filtrate to precipitate the pale green crystals of FeF₂·4H₂O.[2]
-
The crystals are then collected by filtration, washed with ethanol, and dried under vacuum.
Magnetic Susceptibility Measurement
The magnetic susceptibility of solid samples can be determined using several techniques.
Vibrating Sample Magnetometry (VSM):
This is a sensitive method for measuring the magnetic moment of a sample as a function of temperature and applied magnetic field.
-
A small, powdered sample of the compound is placed in a sample holder.
-
The sample is subjected to a sinusoidal magnetic field gradient.
-
The resulting oscillation of the sample induces a voltage in a set of pick-up coils.
-
This voltage is proportional to the magnetic moment of the sample.
-
By measuring the magnetic moment at various temperatures and field strengths, the magnetic susceptibility can be calculated. The Néel temperature is identified as the temperature at which a sharp peak in the susceptibility is observed.
Gouy Method:
A classical and straightforward method for determining magnetic susceptibility.
-
A long, cylindrical sample tube is filled with the powdered compound.
-
The tube is suspended from a balance such that one end is positioned between the poles of a strong electromagnet, where the magnetic field is uniform and at its maximum, and the other end is in a region of negligible magnetic field.
-
The apparent weight of the sample is measured with the magnetic field off and then with the magnetic field on.
-
The change in weight is directly proportional to the magnetic susceptibility of the sample.
Visualization of Magnetic Behavior Comparison
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of magnetic ordering in various high-spin Fe(II) compounds.
Caption: Experimental workflow for synthesis and magnetic characterization.
References
A Comparative Guide to the Thermal Decomposition Pathways of Mixed-Valent Iron Fluoride Hydrates
The thermal decomposition of mixed-valent iron fluoride (B91410) hydrates is a complex process that is highly dependent on the specific compound and the experimental conditions, particularly the atmosphere under which the decomposition occurs. Understanding these pathways is crucial for the synthesis of anhydrous iron fluorides and related materials. This guide provides a comparative analysis of the thermal decomposition of prominent mixed-valent iron fluoride hydrates, supported by experimental data.
Thermal Decomposition of Fe₂F₅·7H₂O
Fe₂F₅·7H₂O is a well-studied mixed-valent iron fluoride hydrate (B1144303). Its decomposition pathway is significantly influenced by the surrounding atmosphere, such as flowing nitrogen, hydrogen fluoride (HF), or a vacuum.[1][2][3][4]
1.1 Decomposition in a Nitrogen Atmosphere
Under a flowing nitrogen atmosphere, the decomposition of Fe₂F₅·7H₂O proceeds through several distinct steps:
-
Step 1: Dehydration to Dihydrate. At approximately 75-100°C, the heptahydrate loses five water molecules to form the dihydrate, Fe₂F₅·2H₂O.[1][2] This initial dehydration is a complex process and may lead to a fluoride-deficient phase of the dihydrate.[2][3]
-
Step 2: Formation of Intermediate Phases. Further heating in nitrogen leads to the formation of two previously unreported phases, designated as Phase A and Phase B.[1] Phase A is stable over a wider temperature range (190–400 °C), while Phase B exists in a narrower range (190–230 °C).[1] Heating can also lead to a product at the hemihydrate level.[2][5]
-
Step 3: Formation of Anhydrous Fluorides. The simple iron(II) and iron(III) fluorides, FeF₂ and FeF₃, begin to appear at around 250°C. Above 500°C, they are the only crystalline phases present.[1]
1.2 Decomposition in a Hydrogen Fluoride Atmosphere
The decomposition pathway is altered in a flowing HF atmosphere:
-
The dehydration steps to form the dihydrate occur at much lower temperatures compared to in a nitrogen atmosphere.[1]
-
The second dehydration step yields an anhydrous product containing a phase designated as A', which has an X-ray pattern similar to Phase A. However, Phase B is not detected.[1]
1.3 Decomposition under Vacuum
Under vacuum conditions, the dehydration of Fe₂F₅·7H₂O begins at a lower temperature, around 60°C.[4] This process can lead to the formation of a fully mixed-valence monohydrate phase.[2][4]
Thermal Decomposition of Fe₃F₈(H₂O)₂
The thermal decomposition of Fe₃F₈(H₂O)₂ is also noted in the context of the thermal degradation of more complex hydrated fluorides. For instance, in the decomposition of (Co₁₋ₓFeₓ)²⁺Fe³⁺F₅(H₂O)₇, Fe₃F₈(H₂O)₂ is formed as an intermediate phase at around 120°C, particularly for higher iron concentrations (x ≥ 0.45).[6] This dihydrate, along with other dihydrate intermediates, subsequently decomposes into various mixed metal oxyfluorides upon further heating.[6]
Comparison of Decomposition Pathways
The following table summarizes the key differences in the thermal decomposition of these mixed-valent iron fluoride hydrates.
| Compound | Atmosphere | Intermediate Products | Final Products (High Temp.) | Key Observations |
| Fe₂F₅·7H₂O | Nitrogen | Fe₂F₅·2H₂O, Phase A, Phase B | FeF₂, FeF₃ | Multi-step decomposition with unique intermediate phases.[1][2] |
| Hydrogen Fluoride | Fe₂F₅·2H₂O, Anhydrous Phase A' | Not specified | Dehydration occurs at lower temperatures.[1] | |
| Vacuum | Fe₂F₅·H₂O | Not specified | Leads to a monohydrate.[2][4] | |
| Fe₃F₈(H₂O)₂ | Air (from precursor) | (Intermediate from (Co,Fe)FeF₅(H₂O)₇) | Mixed metal oxyfluorides | Observed as an intermediate in the decomposition of more complex hydrates.[6] |
Experimental Protocols
The characterization of these thermal decomposition pathways relies on a combination of analytical techniques.
4.1 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
-
Typical Protocol: A small sample of the hydrate is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 2-10°C/min) under a controlled atmosphere (e.g., flowing nitrogen, air, or HF).[4] The mass of the sample is continuously monitored as a function of temperature. DSC is often performed concurrently to measure the heat flow associated with thermal events like dehydration and phase transitions.[2]
4.2 X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases present at different stages of decomposition.
-
Typical Protocol: Samples are heated to specific temperatures corresponding to the steps observed in TGA. They are then cooled and analyzed by powder XRD. High-temperature XRD (HT-XRD) can also be used to monitor the structural changes in situ as the sample is heated.[6]
4.3 Mössbauer Spectroscopy
-
Objective: To probe the oxidation states and local coordination environments of the iron atoms.
-
Typical Protocol: Mössbauer spectra are collected at various temperatures for the initial hydrate and the products of decomposition. This technique is particularly useful for distinguishing between Fe²⁺ and Fe³⁺ in these mixed-valent compounds.[7]
Logical Workflow for Characterization
The logical workflow for investigating the thermal decomposition of a new mixed-valent iron fluoride hydrate would follow the steps outlined in the diagram below.
References
- 1. Mixed-valent iron fluoride hydrates and their thermal-decomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thermal reactions of the mixed-valence iron fluorides, Fe2F5·nH2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal Reactions of the Mixed-Valence Iron Fluorides, Fe2F5.nH2O. - Google 圖書 [books.google.com.hk]
- 6. Impact of Co2+ substitution by Fe2+ on the thermal behavior of a hydrated fluoride, precursor of a mixed iron-based oxyfluoride with reduced cobalt content as efficient OER electrocatalyst [comptes-rendus.academie-sciences.fr]
- 7. Mixed-metal fluoride hydrates and their thermal-decomposition products: an investigation by X-ray, Mössbauer, and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Catalysis: Unraveling the Performance of Rhombohedral vs. Hexagonal FeF₂·4H₂O
A definitive performance comparison between the rhombohedral and hexagonal polymorphs of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) in catalytic applications remains an open area of scientific inquiry. Despite extensive searches of available scientific literature, no direct comparative studies detailing the catalytic efficacy of these two distinct crystal structures were identified. While the existence of both the rhombohedral and hexagonal forms of FeF₂·4H₂O is acknowledged, current research on the catalytic use of iron(II) fluoride does not specify the polymorph employed, precluding a data-driven evaluation.
Iron(II) fluoride, in its various forms, has shown promise as a catalyst in several organic reactions, notably in carbon-fluorine (C-F) bond activation and hydrodefluorination processes. These reactions are of significant interest to researchers in agrochemicals, pharmaceuticals, and materials science. However, the influence of the specific crystalline structure of the hydrated form, FeF₂·4H₂O, on its catalytic activity, selectivity, and stability is yet to be elucidated.
The two known polymorphs of iron(II) fluoride tetrahydrate are:
-
Rhombohedral FeF₂·4H₂O
-
Hexagonal FeF₂·4H₂O
The arrangement of atoms in these crystal lattices could theoretically influence the availability of active iron sites, the adsorption of reactants, and the overall reaction mechanism, thereby affecting catalytic performance. A visual representation of the general synthesis concept for these polymorphs is provided below.
Caption: General workflow for the synthesis of FeF₂·4H₂O polymorphs.
The Path Forward: A Call for Comparative Research
The absence of comparative data highlights a significant knowledge gap in the field of iron-based catalysis. To provide the scientific community with a comprehensive understanding, future research should focus on the following:
-
Controlled Synthesis: Develop and report reliable and reproducible methods for the selective synthesis of both rhombohedral and hexagonal FeF₂·4H₂O. Detailed characterization using techniques such as X-ray diffraction (XRD) would be essential to confirm the crystal phase of the synthesized materials.
-
Side-by-Side Catalytic Testing: Conduct parallel catalytic experiments using the well-characterized rhombohedral and hexagonal polymorphs under identical reaction conditions. Key performance indicators to be measured would include:
-
Conversion Rate: The percentage of reactant converted into products.
-
Selectivity: The proportion of the desired product formed relative to other products.
-
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
-
Stability and Reusability: The ability of the catalyst to maintain its performance over multiple reaction cycles.
-
-
Detailed Experimental Protocols: Publish comprehensive experimental protocols, including reagent specifications, reaction setup, temperature and pressure conditions, and analytical methods for product quantification.
A proposed workflow for such a comparative study is outlined in the diagram below.
Caption: A logical workflow for a comparative study of FeF₂·4H₂O polymorphs.
Until such dedicated research is undertaken and published, a definitive guide on the comparative catalytic performance of rhombohedral versus hexagonal FeF₂·4H₂O cannot be compiled. The scientific community is encouraged to address this research gap to further advance the understanding and application of iron-based catalysts.
Safety Operating Guide
Proper Disposal of Iron(II) Fluoride Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling specific chemical compounds is paramount. This guide provides detailed, step-by-step instructions for the proper disposal of Iron(II) fluoride (B91410) tetrahydrate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Iron(II) fluoride tetrahydrate is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage.[1][2] Some classifications also identify it as a corrosive material that can cause severe skin burns.[1][3][4] Therefore, it must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves.[5]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, respiratory protection may be required.[5][6]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[2][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[3][6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[2][7]
Hazard Classification and Regulatory Overview
The disposal of chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[8][9][10] Under RCRA, a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[8][11] this compound's corrosive and toxic properties necessitate its disposal as hazardous waste.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07: Exclamation mark |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] | GHS07: Exclamation mark |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[1][2][3] | GHS05: Corrosion |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye damage.[2][6] | GHS05: Corrosion |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | GHS07: Exclamation mark |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Hazardous Waste - this compound".
-
Segregate: Do not mix this compound waste with other waste streams. Specifically, keep it separate from incompatible materials. Store acids and bases separately, and keep this waste away from chemicals with which it could react violently.[12]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12][13] The container must be in good condition, free from damage or deterioration.[13] Plastic containers are often preferred for chemical waste.[11]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic")
-
The date accumulation started
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][11][12] The SAA must be under the control of laboratory personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][11] Ensure there is at least one inch of headroom in the container to allow for expansion.[12]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[8][11]
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this chemical down the drain or in the regular trash.[14] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][11]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This "cradle-to-grave" tracking is a regulatory requirement.[15]
-
Professional Disposal: Your institution's EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | F2FeH8O4 | CID 71310160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.be [fishersci.be]
- 4. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 15. dec.ny.gov [dec.ny.gov]
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Iron(II) Fluoride Tetrahydrate
Essential protocols for the safe management, use, and disposal of Iron(II) fluoride (B91410) tetrahydrate are critical for protecting researchers and maintaining a secure laboratory environment. This guide provides immediate, actionable safety and logistical information, including detailed operational and disposal plans to mitigate risks associated with this chemical.
Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed or inhaled, harmful in contact with skin, and can cause severe skin burns and eye damage[1][2]. Adherence to stringent safety protocols is therefore paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles and Face Shield | Must meet ANSI Z87.1 standards. Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart. Gloves should be inspected before each use and replaced immediately if compromised. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used when handling the powder outside of a certified chemical fume hood, or in the event of a spill. |
Operational Plan for Safe Handling
A systematic approach to the handling of this compound, from acquisition to disposal, is crucial for minimizing exposure and preventing accidents.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents[3]. The storage container must be tightly sealed.
Handling and Use
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible. Avoid creating dust.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain[4]. Collect waste in a clearly labeled, sealed, and compatible container. Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[3][5].
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention.[5] For fluoride ion exposure, after initial washing, applying a calcium gluconate gel is recommended to bind the fluoride ions[3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them drink a large quantity of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visualizing Safe Handling and Emergency Response
To further clarify the necessary procedures, the following diagrams illustrate the workflow for safe handling and the decision-making process for spill response.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
